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  • Product: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
  • CAS: 1214370-77-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

This guide serves as a technical reference for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , a specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , a specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and bicyclic nitrogenous scaffolds.[1]

A Versatile Fluorinated Scaffold for Medicinal Chemistry[1]

Executive Summary

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1214370-77-0) is a high-value "ortho-amino acid" scaffold.[1] Its structural uniqueness lies in the juxtaposition of an amino group (


) and a carboxylic acid (

) at the 3- and 2-positions of the pyridine ring, respectively, combined with a lipophilic, metabolically stable trifluoromethyl group (

) at the 5-position.[1]

This specific arrangement makes it an ideal precursor for pyrido[3,2-d]pyrimidines , a privileged scaffold in oncology (e.g., EGFR, PI3K, and mTOR inhibitors). The electron-withdrawing nature of the


 group modulates the pKa of the pyridine nitrogen and enhances the metabolic stability of downstream drug candidates.
Physicochemical Profile

The compound typically exists as a zwitterionic solid due to the internal acid-base interaction between the carboxylic acid and the pyridine nitrogen/amine.[1]

PropertyDataNote
IUPAC Name 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Common Synonyms 3-Amino-5-(trifluoromethyl)picolinic acid
CAS Number (Acid) 1214370-77-0 Primary Identifier
CAS Number (Me Ester) 866775-17-9Common precursor
CAS Number (HCl Salt) 2137628-57-8Stable salt form
Molecular Formula

Molecular Weight 206.12 g/mol
Appearance Off-white to yellow powderOxidation sensitive
Solubility DMSO, Methanol, Dilute Acid/BasePoor in non-polar solvents
pKa (Predicted) ~2.5 (COOH), ~4.0 (Pyridine N)Acidic relative to non-fluorinated analogs
Synthetic Routes & Methodology

The synthesis of this core requires careful regiocontrol to ensure the amino and carboxylic acid groups are correctly positioned relative to the trifluoromethyl moiety.

Route A: The Nitro-Cyano Reduction Pathway (Primary Scale-Up Route)

This route avoids transition metal catalysis in the final steps, reducing metal scavenging requirements.[1]

  • Starting Material: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine .

  • Cyanation: Nucleophilic aromatic substitution (

    
    ) using CuCN or KCN/DABCO introduces the nitrile at C2.
    
  • Reduction: Selective reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ) using
    
    
    or
    
    
    .[1]
  • Hydrolysis: Controlled acid hydrolysis converts the nitrile (

    
    ) to the carboxylic acid (
    
    
    
    ).[1]
Route B: Amination of 3-Chloro-Picolinic Acid (Convergent Route)

Useful if 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9) is available.[1]

  • Esterification: Protection of the acid as a methyl ester.

  • Amination: Buchwald-Hartwig coupling or Cu-catalyzed amination (using aqueous ammonia/CuI) to displace the C3-chloride.[1]

  • Saponification: Hydrolysis of the ester to yield the free acid.

Visualization of Synthesis Logic

Synthesis SM 2-Chloro-3-nitro- 5-(trifluoromethyl)pyridine Int1 2-Cyano-3-nitro- 5-(trifluoromethyl)pyridine SM->Int1 CuCN, DMF 120°C Int2 2-Cyano-3-amino- 5-(trifluoromethyl)pyridine Int1->Int2 Fe, NH4Cl EtOH/H2O Product 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Int2->Product HCl (aq), Reflux (Hydrolysis) AltSM 3-Chloro-5-(trifluoromethyl) picolinic acid AltSM->Product CuI, NH3 (aq) Pressure Tube

Figure 1: Two primary synthetic strategies. Route A (Blue) is preferred for regiochemical certainty. Route B (Red/Dashed) utilizes commercially available halo-picolinic acids.[1]

Key Applications in Drug Discovery

The primary utility of this compound is as a bicyclic ring precursor . The ortho-amino acid motif allows for rapid condensation with electrophiles to form pyrido[3,2-d]pyrimidines .[1]

4.1 Synthesis of Pyrido[3,2-d]pyrimidin-4-ones

This scaffold acts as a bioisostere for quinazolinones, commonly found in EGFR inhibitors.[1]

Protocol:

  • Reagents: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (1 eq), Formamidine Acetate (1.5 eq).

  • Solvent: Ethanol or 2-Methoxyethanol.[1]

  • Conditions: Reflux (80–100°C) for 4–12 hours.

  • Mechanism: The amine attacks the formamidine, followed by intramolecular cyclization at the carboxylic acid (or ester) carbon.

  • Product: 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one .

4.2 Visualization of Scaffold Utility

Applications Core 3-Amino-5-(trifluoromethyl) picolinic acid Scaffold1 Pyrido[3,2-d]pyrimidin-4-one (Kinase Inhibitor Core) Core->Scaffold1 Cyclization Scaffold2 Pyrido[3,2-d]pyrimidine-2,4-dione (Uracil Analog) Core->Scaffold2 Cyclization Reagent1 + Formamidine Acetate Reagent2 + Urea / Phosgene

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation over long periods; the HCl salt is more stable.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Self-Validating Check: Upon dissolution in DMSO-d6 for NMR, the amine protons (

    
    ) should appear as a broad singlet around 6.0–8.0 ppm (concentration dependent), and the acid proton (
    
    
    
    ) is often very broad or invisible due to exchange.[1] A sharp singlet for the
    
    
    group in
    
    
    NMR (~ -63 ppm) confirms the integrity of the fluorinated core.
References
  • Accela ChemBio. (2024). Product Data: 3-Amino-5-(trifluoromethyl)picolinic Acid Hydrochloride. Retrieved from [1]

  • CymitQuimica. (2024). Catalog Entry: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0).[1][2] Retrieved from

  • National Institutes of Health (NIH). (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. (Contextual reference for pyridopyrimidine synthesis). Retrieved from

  • ChemicalBook. (2025).[3] 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Properties (Precursor Data). Retrieved from [1]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

This is a comprehensive technical guide profiling 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid . It is structured to serve researchers and drug developers, focusing on physicochemical data, synthesis logic, and...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide profiling 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid . It is structured to serve researchers and drug developers, focusing on physicochemical data, synthesis logic, and structural utility in medicinal chemistry.

[1]


H

F

N

O

[1][2][3][4]

Executive Summary

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (also known as 3-amino-5-trifluoromethylpicolinic acid) is a high-value heterocyclic building block. Its structural uniqueness lies in the juxtaposition of an ortho-amino acid motif on a pyridine core, further modulated by a strongly electron-withdrawing trifluoromethyl (CF


) group  at the 5-position.

This scaffold is critical in medicinal chemistry for designing kinase inhibitors and active agrochemical ingredients . The CF


 group enhances lipophilicity and metabolic stability, while the amino-acid functionality serves as a versatile handle for cyclization reactions (e.g., forming pyrido[3,2-d]pyrimidines) or as a bidentate ligand in metallo-organic chemistry.

Physicochemical Properties

The following data synthesizes available experimental records with calculated values derived from structural analogs (e.g., 3-aminopicolinic acid) and Hammett equation adjustments for the 5-CF


 substituent.
Table 1: Core Physicochemical Parameters
PropertyValue / RangeNotes
Molecular Weight 206.12 g/mol Monoisotopic Mass: 206.03 g/mol
Physical State Solid (Powder)Typically off-white to pale yellow
Melting Point > 135 °C (Est.)[1][3][5][6][7]Decomposes prior to high-temp melting; Methyl ester melts ~133-137 °C
Boiling Point ~351.5 ± 42.0 °CPredicted at 760 mmHg (Decomposes)
Density ~1.6 ± 0.1 g/cm³High density due to trifluoromethyl group
Solubility DMSO, Methanol, EtOAcLow aqueous solubility at neutral pH
pKa (Acid) 0.8 – 1.5 (Predicted)COOH acidity increased by 5-CF

(vs. picolinic acid pKa ~1.0)
pKa (Base) < 0 (Predicted)Pyridine N and Aniline N are deactivated by 5-CF

LogP 1.5 – 1.9Significantly more lipophilic than non-fluorinated analog (LogP ~0.6)
H-Bond Donors 2Amino group (NH

) and Carboxyl (OH)
H-Bond Acceptors 5Pyridine N, Carbonyl O, Hydroxyl O, Fluorines
Scientific Insight: The "Fluorine Effect"

The 5-trifluoromethyl group is not merely a lipophilic bulk; it exerts a profound electronic effect (


).
  • Acidity Modulation: It stabilizes the carboxylate anion via inductive electron withdrawal (-I effect), making this compound a stronger acid than unsubstituted 3-aminopicolinic acid.

  • Basicity Suppression: The electron density on the pyridine nitrogen and the exocyclic amine is significantly reduced. Consequently, this compound rarely forms stable salts with weak acids and requires strong mineral acids (e.g., HCl, H

    
    SO
    
    
    
    ) for protonation.

Structural Characterization & Spectroscopy

Identification of this compound relies on specific spectral fingerprints.

  • ¹H NMR (DMSO-d

    
    ): 
    
    • Aromatic Protons: Two distinct singlets (or narrow doublets) in the aromatic region (

      
       7.5 – 8.5 ppm). The proton at C4 is typically more shielded than C6 due to the ortho-amino effect, though the C6 proton is deshielded by the ring nitrogen and CF
      
      
      
      group.
    • Amino Group: Broad singlet (

      
       6.0 – 8.0 ppm), often exchangeable with D
      
      
      
      O. The chemical shift is downfield shifted due to intramolecular Hydrogen Bonding with the carbonyl oxygen.
  • ¹⁹F NMR:

    • Single peak around

      
       -60 to -65 ppm, characteristic of the Ar-CF
      
      
      
      group.
  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]

      
       = 207.1
      
    • Negative Mode: [M-H]

      
       = 205.1 (Dominant species due to acidic COOH).
      

Synthesis & Manufacturing Workflow

The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid typically avoids direct nitration/reduction of the acid due to regioselectivity issues. The most robust "field-proven" route utilizes the commercially available 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid as the starting material.

Reaction Logic[9][10]
  • Esterification: Protects the carboxylic acid to prevent interference during the amination step.

  • Amination: A Buchwald-Hartwig cross-coupling or high-pressure S

    
    Ar reaction installs the amino group. The 5-CF
    
    
    
    and 2-COOMe groups activate the 3-position for nucleophilic attack.
  • Hydrolysis: Mild saponification restores the carboxylic acid.

Visualization: Synthetic Pathway

SynthesisPath cluster_legend Process Key Start 3-Chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid (CAS 80194-68-9) Step1 Methyl Ester Intermediate (CAS 866775-17-9) Start->Step1 Esterification (MeOH, H2SO4, Reflux) Step2 3-Amino Ester Intermediate Step1->Step2 Amination (NH3/Pd-Cat or NH3 aq, High P) Final Target Product: 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid (CAS 1214370-77-0) Step2->Final Hydrolysis (LiOH, THF/H2O)

Caption: Step-wise synthesis from the commercially available 3-chloro precursor.

Experimental Protocols

The following protocols are generalized from standard methodologies for aminopicolinic acid derivatives.

Protocol A: Purity Analysis via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time Logic: The target compound is relatively polar (COOH) but the CF

    
     adds retention. It will elute after non-fluorinated aminopicolinic acid but before the methyl ester intermediate.
    
Protocol B: pKa Determination (Potentiometric Titration)

Due to the low solubility in pure water, a mixed-solvent extrapolation method is recommended.

  • Solvent: Prepare 30% v/v Methanol/Water or DMSO/Water mixture.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure: Dissolve ~5 mg of compound in 20 mL solvent. Titrate under inert gas (N

    
    ) to prevent CO
    
    
    
    absorption.
  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

    • Self-Validation: The titration curve should show a sharp inflection for the COOH group. The amino group is likely too weakly basic to show a distinct inflection in this solvent system.

Applications in Drug Discovery

This molecule functions as a bioisostere for anthranilic acid derivatives but with improved metabolic properties.

  • Kinase Inhibition: The 3-amino and 2-carboxylic acid (or amide derivative) motif can form a bidentate hydrogen bond network with the hinge region of kinase enzymes (e.g., ATP binding pocket).

  • Scaffold Rigidity: The intramolecular hydrogen bond between the amine and the carbonyl oxygen locks the molecule in a planar conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The 5-CF

    
     group blocks the para-position relative to the nitrogen, a common site for oxidative metabolism (P450 oxidation), thereby extending the half-life of the drug candidate.
    

References

  • Sigma-Aldrich. 3-Amino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester Product Page. (Used for Methyl Ester properties and CAS verification).

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Precursor Data). CID 2821908.

  • ChemicalBook. CAS 1214370-77-0 Entry & Suppliers. (Verification of CAS and basic description).

  • European Patent EP2368550B1. Androgen receptor modulator for the treatment of prostate cancer. (Describes synthesis of similar aminopicolinonitrile precursors).

  • GuideChem. 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid methyl ester Properties.

Sources

Foundational

Strategic Utilization of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid

CAS Number: 1214370-77-0 Synonyms: 3-Amino-5-(trifluoromethyl)picolinic acid; 3-Amino-5-trifluoromethyl-2-pyridinecarboxylic acid Executive Summary: The Fluorinated Ortho-Amino Acid Scaffold In modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1214370-77-0 Synonyms: 3-Amino-5-(trifluoromethyl)picolinic acid; 3-Amino-5-trifluoromethyl-2-pyridinecarboxylic acid

Executive Summary: The Fluorinated Ortho-Amino Acid Scaffold

In modern medicinal chemistry, 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid represents a high-value "ortho-amino acid" surrogate. Unlike its phenyl analog (anthranilic acid), this pyridine core offers reduced lipophilicity (lowering LogD) and distinct hydrogen-bond acceptor capabilities via the pyridine nitrogen.

The inclusion of the 5-trifluoromethyl (


) group  is not merely decorative; it serves two critical bio-functional roles:
  • Metabolic Blocking: It occludes the C5 position, a common site for oxidative metabolism (CYP450-mediated hydroxylation) in pyridine scaffolds, thereby extending the half-life (

    
    ) of the parent drug.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group reduces the 
    
    
    
    of the 3-amino group, modulating its nucleophilicity during cyclization reactions and altering the electrostatic potential of the final drug candidate.

This guide details the synthesis, reactivity, and application of this core in the design of kinase inhibitors and fused heterocycles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance
Molecular Formula

Core Building Block
Molecular Weight 206.12 g/mol Fragment-based Drug Design (FBDD)
Predicted pKa (Acid) ~2.5 - 3.0Stronger acid than anthranilic analogs due to pyridine N
Predicted pKa (Base) ~1.5 - 2.0Weakly basic amine due to EWG (

+ COOH)
H-Bond Donors/Acceptors 2 / 4Favorable for kinase hinge binding
Physical State Off-white to pale yellow solidStandard handling

Canonical Synthetic Route

While specific "one-pot" literature for this CAS is proprietary in many contexts, the canonical industrial route relies on the functionalization of the commercially available 2-chloro-3-nitro-5-(trifluoromethyl)pyridine . This approach ensures regiochemical fidelity.

Retrosynthetic Logic

The synthesis targets the C2-carboxyl insertion via a nitrile intermediate, leveraging the reactivity of the 2-chloro position activated by the ortho-nitro group.

Synthesis SM 2-Chloro-3-nitro- 5-(trifluoromethyl)pyridine Inter1 2-Cyano-3-nitro- 5-(trifluoromethyl)pyridine SM->Inter1 Step 1: Cyanation (CuCN or Zn(CN)2, Pd cat) Inter2 3-Amino-5-(trifluoromethyl) picolinonitrile Inter1->Inter2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd-C) Product TARGET: 3-Amino-5-(trifluoromethyl) picolinic acid Inter2->Product Step 3: Hydrolysis (NaOH or H2SO4)

Figure 1: Step-wise construction of the 3-amino-picolinic acid core.

Detailed Protocol (Self-Validating System)
Step 1: Nucleophilic Aromatic Substitution (Cyanation)
  • Precursor: 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

  • Reagents: Copper(I) cyanide (CuCN) or Zinc cyanide (

    
    ) with 
    
    
    
    .
  • Conditions: DMF or NMP,

    
    .
    
  • Critical Control Point: The reaction must be strictly anhydrous to prevent hydrolysis of the chloride to the pyridone (2-hydroxy derivative).

  • Validation: Monitor disappearance of starting material (LC-MS). The product (nitrile) will show a distinct IR stretch at ~2230

    
    .
    
Step 2: Chemoselective Reduction
  • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or Ethanol/Water with

    
    .
    
  • Why Iron? Catalytic hydrogenation (

    
    ) carries a risk of de-halogenation (if halogens are present elsewhere) or reducing the nitrile. Iron is highly selective for nitro-to-amine conversion in the presence of nitriles.
    
  • Procedure: Suspend the nitro-nitrile in EtOH/Water (3:1). Add 5 eq. Iron powder and 0.1 eq. HCl or

    
    . Heat to reflux for 2 hours.
    
  • Workup: Filter through Celite (remove Fe sludge). Extract filtrate with Ethyl Acetate.[1][2]

Step 3: Controlled Hydrolysis
  • Reagents: 2N NaOH (aq) or conc.

    
    .
    
  • Mechanism: Conversion of the nitrile (

    
    ) to the carboxylic acid (
    
    
    
    ).
  • Optimization: Basic hydrolysis (NaOH) is preferred to avoid decarboxylation.

  • Protocol: Dissolve amino-nitrile in 2N NaOH. Heat at

    
     until ammonia evolution ceases. Acidify carefully to pH 3-4 with HCl to precipitate the zwitterionic amino acid.
    
  • Purification: Recrystallization from water/ethanol.

Reactivity & Applications in Drug Discovery

The 3-amino-picolinic acid motif is a "privileged structure" for synthesizing fused bicyclic heteroaromatics.

A. Formation of Pyrido[3,2-d]pyrimidines

This is the primary utility of CAS 1214370-77-0. By condensing the amino acid (or its amide) with electrophiles, researchers can generate bicyclic cores common in PI3K, mTOR, and EGFR inhibitors.

  • Reagent: Formamidine acetate or Urea.

  • Product: 6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one.

  • Mechanism: The amino group attacks the electrophilic carbon of the reagent, followed by cyclization of the amide nitrogen onto the carboxylic carbonyl (or activated ester).

B. Amide Coupling (The "Hinge Binder" Strategy)

The carboxylic acid can be coupled to amines to create "Reverse Amides."

  • Challenge: The adjacent 3-amino group can interfere (self-coupling) or reduce reactivity via H-bonding to the carbonyl.

  • Solution: Use HATU/DIPEA in DMF. If self-cyclization occurs, protect the 3-amino group (Boc) prior to coupling.

Applications Core 3-Amino-5-(trifluoromethyl) picolinic acid Path1 Cyclization (Urea/Formamidine) Core->Path1 Path2 Amide Coupling (R-NH2 / HATU) Core->Path2 Path3 Sandmeyer Reaction (NaNO2 / HX) Core->Path3 Prod1 Pyrido[3,2-d]pyrimidines (Kinase Inhibitor Core) Path1->Prod1 Condensation Prod2 Picolinamides (Agrochemicals/Auxins) Path2->Prod2 Peptide Bond Prod3 3-Halo-picolinic acids (Cross-coupling precursors) Path3->Prod3 Diazotization

Figure 2: Divergent synthesis pathways from the core scaffold.

Handling, Safety, and Storage

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 3 (Typical for fluorinated aminopyridines).

  • Storage: Keep in a tightly closed container. Store at

    
     (Refrigerate). The amino acid functionality can be sensitive to atmospheric 
    
    
    
    and moisture over long periods.
  • Solubility: Poor solubility in water (zwitterionic). Soluble in DMSO, DMF, and dilute acid/base.

References

  • Synthesis of Trifluoromethylpyridines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[3] Source:Journal of Pesticide Science (via NCBI/PMC). URL:[Link]

  • Carboxylic Acid Bioisosteres in Drug Design: Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.[4] Source:ResearchGate / Journal of Medicinal Chemistry context. URL:[Link]

Sources

Exploratory

Biological Activity &amp; Pharmacophoric Utility: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid

The following technical guide details the biological activity, pharmacophoric utility, and experimental applications of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid . Document Type: Technical Whitepaper Primary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacophoric utility, and experimental applications of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid .

Document Type: Technical Whitepaper Primary Audience: Medicinal Chemists, Agrochemical Scientists, and Lead Optimization Specialists Version: 1.0

Executive Summary: The "Privileged Scaffold"

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-69-0 derivatives or similar isomers) represents a high-value privileged scaffold in modern discovery chemistry.[1] Unlike a final pharmaceutical agent, its primary "biological activity" lies in its dual role as:

  • A Bioactive Core: A structural mimic of picolinic acid herbicides (Auxin mimics) with intrinsic phytotoxic activity.[1][2]

  • A Strategic Building Block: A precursor for bicyclic heteroaromatics (e.g., pyrido[3,2-d]pyrimidines) targeting ATP-binding pockets in kinases (PI3K, MEK) and metalloenzymes.

This guide analyzes the molecule’s physicochemical profile, its mechanism of action (MoA) in biological systems, and the synthetic workflows required to leverage its potential.

Chemical Biology Profile

To understand the biological activity, one must first analyze the structural determinants that govern its interaction with biological targets.[1][2]

Physicochemical Determinants
PropertyValue (Approx.)Biological Implication
Molecular Weight ~206.12 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Lipophilicity) 1.2 – 1.5The -CF3 group significantly boosts lipophilicity compared to the non-fluorinated analog, enhancing membrane permeability.
pKa (Acid) ~3.5 (COOH)Exists as a zwitterion or anion at physiological pH (7.4), facilitating electrostatic interactions with cationic protein residues (e.g., Arginine, Lysine).
pKa (Base) ~2.5 (Pyridine N)Reduced basicity due to the electron-withdrawing -CF3 and -COOH groups.
Electronic Effect Strong EWGThe 5-CF3 group deactivates the ring, making the 6-position susceptible to nucleophilic attack (SNAr) in derivatives.
The Fluorine Effect

The 5-trifluoromethyl group is not merely a hydrophobic bulwark; it serves two critical biological functions:

  • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the 5-position, a common clearance pathway for pyridine drugs (Cytochrome P450 blockage).[1][2]

  • Bioisosterism: It mimics the volume of an isopropyl group but with inverted electronic properties, altering the dipole moment to optimize binding in hydrophobic pockets.[1][2]

Mechanisms of Action (MoA)

Agrochemical Activity: Auxin Mimicry

In plant biology, pyridine-2-carboxylic acids (picolinic acids) are potent herbicides.[1]

  • Target: The Transport Inhibitor Response 1 (TIR1) ubiquitin ligase complex.[1][2]

  • Mechanism: The molecule acts as a "molecular glue," bridging the TIR1 receptor and Aux/IAA transcriptional repressors.[1][2]

  • Role of 3-Amino-5-CF3:

    • The Carboxylate (C2) and Pyridine Nitrogen chelate the essential cofactor (often Inositol hexakisphosphate) or interact directly with the binding pocket's basic residues.[2]

    • The 3-Amino group provides steric guidance and H-bond donation.[1]

    • The 5-CF3 group enhances uptake through the waxy plant cuticle and prevents degradation.[1][2]

Pharmaceutical Activity: Kinase Inhibitor Scaffold

In human drug discovery, this molecule is a precursor to "hinge-binding" motifs.[1][2]

  • Target: ATP-binding sites of kinases (e.g., PI3K, mTOR).

  • Mechanism: The 3-amino and 2-carboxylic acid groups are cyclized (e.g., with formamidine or urea) to form pyrido[3,2-d]pyrimidin-4-ones .

  • Binding Mode: The resulting bicyclic system mimics the Adenine ring of ATP.[1][2] The pyridine nitrogen accepts a hydrogen bond from the kinase "hinge" region, while the -CF3 group occupies the hydrophobic "selectivity pocket" (often the back pocket).

Visualization: Scaffold-to-Drug Logic Flow[1]

The following diagram illustrates how this core scaffold translates into biological activity through specific derivatization pathways.

G Scaffold 3-Amino-5-(CF3) Pyridine-2-COOH (The Core) Prop_Lipid High Lipophilicity (Membrane Permeability) Scaffold->Prop_Lipid Prop_Metab Metabolic Stability (Blocked P450 Site) Scaffold->Prop_Metab Path_Agro Direct Application (Agrochemical) Scaffold->Path_Agro Free Acid Form Path_Pharma Cyclization (Pharmaceutical) Scaffold->Path_Pharma Derivatization Target_Auxin Target: TIR1/AFB (Auxin Mimicry) Path_Agro->Target_Auxin Herbicidal Activity Target_Kinase Target: Kinase Hinge (ATP Competition) Path_Pharma->Target_Kinase Inhibitor Synthesis

Figure 1: Pharmacophoric utility map showing the divergence of the core scaffold into agrochemical (direct) and pharmaceutical (derived) applications.[3]

Experimental Protocols

Protocol: Synthesis of Pyrido[3,2-d]pyrimidin-4-one Derivative

Rationale: This reaction demonstrates the conversion of the scaffold into a bioactive kinase inhibitor core.

Reagents:

  • 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)

  • Formamidine acetate (1.5 eq)[2]

  • 2-Methoxyethanol (Solvent)

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridine scaffold in 2-methoxyethanol (0.5 M concentration).

  • Add: Introduce Formamidine acetate.

  • Reflux: Heat the mixture to 120°C for 12–16 hours. Monitor via LC-MS (Look for M+1 peak corresponding to cyclized product, loss of H2O).[1]

  • Cool & Precipitate: Cool to room temperature. The product often precipitates.[1][2] If not, add ice-cold water.[1][2]

  • Filtration: Collect the solid by vacuum filtration.[1][2]

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the disappearance of the broad COOH peak and the appearance of the pyrimidine C-H singlet around 8.0–8.5 ppm.[1][2]

Protocol: In Vitro Auxin Binding Assay (Agrochemical Screen)

Rationale: To test the intrinsic activity of the free acid form.

System: Arabidopsis thaliana root growth inhibition.[1][2][4]

  • Preparation: Prepare MS (Murashige and Skoog) agar plates containing varying concentrations of the test compound (0.1 µM, 1 µM, 10 µM).

  • Control: Use DMSO (solvent control) and 2,4-D (positive control).[1][2]

  • Seeding: Surface-sterilize Arabidopsis seeds and plate them in rows.

  • Incubation: Grow vertically at 22°C under 16h light/8h dark cycles for 7 days.

  • Measurement: Measure primary root length.

    • Bioactivity Indicator: Significant root shortening and specific phenotype (root hair proliferation) compared to control indicates auxin-like activity.[1][2]

Safety & Handling (E-E-A-T)

While this molecule is a valuable tool, it presents specific hazards common to fluorinated pyridines.

  • Skin/Eye Irritation: Classified as Skin Irrit. 2 and Eye Irrit.[1][2][5][6] 2A . The trifluoromethyl group increases lipophilicity, potentially enhancing dermal absorption.[1][2]

    • Protocol: Use nitrile gloves (double-gloving recommended for concentrated solutions) and chemical splash goggles.[1][2]

  • Reactivity: The 2-carboxylic acid is prone to decarboxylation under extreme thermal stress (>200°C) if not stabilized.[1][2]

  • Waste Disposal: Fluorinated compounds must never be disposed of in standard organic waste if incineration capabilities are not rated for HF generation.[1][2] Segregate into "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analogous Scaffold).[1] Retrieved from .[1][2]

  • Jeschke, P. (2022). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1][2] Beilstein Journal of Organic Chemistry.[1][2] (Context on TFMP moiety in agrochemicals).

  • Corteva Agriscience (2018). Rinskor™ active (Florpyrauxifen-benzyl) Technical Bulletin.[1][2][4] (Demonstrates the utility of picolinic acid scaffolds in auxin herbicides).

  • Sigma-Aldrich (2024). Safety Data Sheet: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid.[1] Retrieved from .[1][2]

  • Wang, S., et al. (2015). Structure-Based Design of Pyridine-Based Kinase Inhibitors.[1] Journal of Medicinal Chemistry.[1][2] (General reference for pyridine-amino-acid cyclization).

Sources

Foundational

Strategic Utilization of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid in Drug Discovery &amp; Agrochemical Synthesis

Executive Summary 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80696-66-6) represents a "privileged scaffold" in modern organic synthesis. Its structural uniqueness lies in the synergistic combination of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80696-66-6) represents a "privileged scaffold" in modern organic synthesis. Its structural uniqueness lies in the synergistic combination of a metabolic blocker (the trifluoromethyl group) and an orthogonal reactive core (the ortho-amino acid motif).

This guide dissects the utility of this molecule beyond a simple building block, positioning it as a linchpin in the design of next-generation kinase inhibitors and fluorinated agrochemicals. We explore its critical role in accessing fused heterocycles—specifically pyrido[3,2-d]pyrimidines—and its utility as a precursor for high-value fungicidal intermediates.

Chemical Profile & Structural Logic

The molecule’s value is derived from two distinct chemical sectors:[1]

  • The Fluorine Sector (C5 Position): The -CF

    
     group at the 5-position is strategically placed to block metabolic oxidation (CYP450 metabolism) at the most electron-rich site of the pyridine ring. It simultaneously modulates lipophilicity (
    
    
    
    ), enhancing membrane permeability for drug candidates.
  • The Cyclization Sector (C2/C3 Position): The vicinal placement of the amino group (-NH

    
     at C3) and the carboxylic acid (-COOH at C2) creates a "pre-organized" motif for heterocyclization. This allows for the rapid construction of bicyclic systems with high atom economy.
    
Key Properties Table[2]
PropertySpecificationRelevance
CAS Number 80696-66-6Unique Identifier
Molecular Formula C

H

F

N

O

Core Scaffold
Molecular Weight 206.12 g/mol Fragment-based Drug Design (FBDD) compliant
pKa (Calc) Acid: ~2.5; Base: ~3.0Zwitterionic character in neutral media
H-Bond Donors 2 (Amine, Acid)Critical for active site binding

Medicinal Chemistry Applications

Synthesis of Fused Pyrido[3,2-d]pyrimidines

The most high-impact application of this scaffold is the synthesis of pyrido[3,2-d]pyrimidine derivatives. These fused ring systems are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are heavily researched as inhibitors for PI3K, mTOR, and EGFR kinases.

The 3-amino-5-trifluoromethyl moiety serves as the "western" half of the inhibitor, providing the hinge-binding motif required for ATP-competitive inhibition.

Mechanistic Pathway (Graphviz)

ReactionPathway Figure 1: Divergent Synthesis of Kinase Inhibitors from CAS 80696-66-6 Start 3-Amino-5-(CF3) picolinic acid Inter Pyrido[3,2-d]pyrimidin-4-one Scaffold Start->Inter High Temp Condensation Reagent1 Formamide / Urea (Cyclization) Reagent1->Inter Chloro 4-Chloro-pyrido[3,2-d] pyrimidine Inter->Chloro Aromatization POCl3 POCl3 (Chlorination) POCl3->Chloro Final Target Kinase Inhibitor Chloro->Final Nucleophilic Substitution Amine R-NH2 (SNAr) Amine->Final

Peptidomimetics

Incorporating 3-amino-5-(trifluoromethyl)picolinic acid into peptide chains introduces a rigid turn constraint. The electron-withdrawing CF


 group lowers the pKa of the amide proton, potentially strengthening intramolecular hydrogen bonds and stabilizing secondary structures like 

-turns.

Agrochemical Applications

Precursor to Picolinamide Fungicides

This molecule is structurally related to the Fluopicolide and Fluopyram class of fungicides. Specifically, the 3-chloro-5-(trifluoromethyl)pyridine motif found in these agents can be accessed from the 3-amino precursor via Sandmeyer-type chemistry.

  • Metabolic Relevance: In environmental fate studies, the degradation of fluopicolide often yields 3-chloro-5-(trifluoromethyl)picolinic acid. The 3-amino analog serves as a valuable analytical standard and a synthetic divergence point to access these metabolites for toxicity screening.

Experimental Protocols

Protocol A: Cyclization to 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

Objective: To synthesize the bicyclic core for kinase inhibitor libraries.

Reagents:

  • 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)

  • Formamidine acetate (1.5 eq) or Formamide (excess)

  • Solvent: Ethanol or 2-Methoxyethanol

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.85 mmol) of the starting amino acid in 10 mL of 2-methoxyethanol.

  • Addition: Add 0.76 g (7.3 mmol) of formamidine acetate.

  • Reflux: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N

    
    ) for 6–12 hours. Monitor via LC-MS for the disappearance of the starting material (M+H = 207) and formation of the product (M+H = 216).
    
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Dilute with water (20 mL) and filter the resulting solid. Wash with cold water and diethyl ether.

  • Purification: Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via

    
    H NMR (look for the disappearance of the broad COOH peak and the appearance of the pyrimidine C-H singlet around 8.2 ppm).
    
Protocol B: Conversion to 3-Chloro-5-(trifluoromethyl)picolinic Acid (Sandmeyer)

Objective: To access the agrochemical core scaffold.

Step-by-Step Methodology:

  • Diazotization: Dissolve the 3-amino starting material in concentrated HCl at 0°C. Add NaNO

    
     (aqueous solution) dropwise, maintaining temperature <5°C to form the diazonium salt.
    
  • Substitution: Slowly add the diazonium solution to a stirred solution of CuCl (Copper(I) chloride) in concentrated HCl at room temperature.

  • Heating: Warm the mixture to 60°C for 1 hour to ensure nitrogen evolution is complete.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Drying: Dry organic layers over MgSO

    
     and concentrate to yield the 3-chloro derivative.
    

Visualizing the Chemical Logic

The following diagram illustrates the central role of the 3-amino-5-CF3 scaffold in accessing diverse chemical space.

ChemicalSpace Figure 2: Strategic Divergence from the Core Scaffold Core 3-Amino-5-(CF3) Pyridine-2-COOH Halo 3-Halo Derivatives (Sandmeyer) Core->Halo HNO2 / CuX Fused Pyrido[3,2-d]pyrimidines (Cyclization) Core->Fused H2N-CHO Amide Picolinamides (Coupling) Core->Amide R-NH2 / HATU Agro Agrochemicals (Fluopicolide analogs) Kinase Kinase Inhibitors (mTOR/PI3K) Ligand Metal Ligands (Ir/Ru Catalysis) Halo->Agro Fused->Kinase Amide->Ligand

References

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid - PubChem Compound Summary. Retrieved October 26, 2023, from [Link]

  • Vertex AI Search. (2025).[2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Quiroga, J., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

Sources

Exploratory

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid: A Technical Monograph

This in-depth technical guide details the chemical architecture, synthesis, and application of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0).[1] [1] Executive Summary 3-Amino-5-(trifluoromethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical architecture, synthesis, and application of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0).[1]

[1]

Executive Summary

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (also known as 3-amino-5-(trifluoromethyl)picolinic acid) is a high-value heterocyclic scaffold used primarily in the design of bioactive small molecules.[1] Its structure combines three critical pharmacophoric elements:

  • A Pyridine Core: Provides a privileged heteroaromatic template for pi-stacking and hydrogen bonding.[1]

  • A Trifluoromethyl Group (

    
    ):  Enhances metabolic stability (blocking oxidative metabolism at the C5 position) and increases lipophilicity.[1]
    
  • Orthogonal Functional Handles: The C2-carboxylic acid and C3-amino group are positioned to facilitate cyclization reactions, making this molecule an ideal precursor for fused bicyclic systems such as pyrido[3,2-d]pyrimidines and 1,5-naphthyridines .[1]

This guide serves as a protocol-driven resource for researchers synthesizing or utilizing this intermediate in drug discovery campaigns.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
CAS Number 1214370-77-0
Molecular Formula

Molecular Weight 206.12 g/mol
Appearance Off-white to pale yellow solid
pKa (Predicted)

;

(Amphoteric)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (zwitterionic character).[1][2]

Retrosynthetic Analysis & Synthetic Pathways

The synthesis of 3,5-disubstituted pyridines is non-trivial due to the electronic bias of the pyridine ring.[1] The C2 and C4 positions are naturally electrophilic, while the C3 position is difficult to functionalize via nucleophilic aromatic substitution (


) without strong activation.

We present two validated strategies:

  • Route A (The Nitro-Cyanation Route): Classical, scalable chemistry relying on regioselective nucleophilic displacement.[1]

  • Route B (The Metal-Catalyzed Amination Route): A modern approach utilizing Buchwald-Hartwig coupling on a chloro-intermediate.[1]

Visualization: Synthetic Decision Tree

SynthesisPathways cluster_RouteA Route A: Nitro-Cyanation (Scalable) cluster_RouteB Route B: Pd-Catalyzed (Convergent) Target Target: 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Precursor1 2-Chloro-5-(trifluoromethyl)pyridine Intermediate1 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Precursor1->Intermediate1 Nitration (HNO3/H2SO4) Intermediate2 2-Cyano-3-nitro-5-(trifluoromethyl)pyridine Intermediate1->Intermediate2 SNAr (CuCN or KCN) Intermediate3 3-Amino-5-(trifluoromethyl)picolinonitrile Intermediate2->Intermediate3 Reduction (Fe/AcOH or H2/Pd) Intermediate3->Target Hydrolysis (HCl/H2O) Precursor2 3-Chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid Intermediate4 Methyl 3-chloro-5-(trifluoromethyl)picolinate Precursor2->Intermediate4 Esterification (MeOH/H+) Intermediate4->Target 1. Pd-Catalyzed Amination 2. Hydrolysis

Figure 1: Retrosynthetic map contrasting the stepwise Nitro-Cyanation route (Route A) against the metal-catalyzed approach (Route B).

Detailed Experimental Protocols

Route A: The Nitro-Cyanation Strategy (Recommended)

This route is preferred for scale-up as it avoids expensive palladium catalysts and ligands.[1]

Step 1: Nitration

Precursor: 2-Chloro-5-(trifluoromethyl)pyridine.[1][3] Reagents: Fuming


, conc. 

. Mechanism: Electrophilic aromatic substitution. The 2-chloro group directs the nitro group to the C3 position (ortho-para director, but meta to the

).[1]
  • Protocol: Dissolve starting material in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise. Heat to 60°C for 4 hours. Pour onto ice.

  • Yield: Typically 80-90%.[1]

Step 2: Cyanation (

)

Precursor: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.[1] Reagents:


 (Rosenmund-von Braun) or 

/18-crown-6.[1] Critical Insight: The presence of the nitro group at C3 strongly activates the C2-chlorine towards nucleophilic displacement, making this reaction milder than typical pyridine cyanations.[1]
  • Protocol: Suspend the chloro-nitro intermediate and CuCN (1.2 equiv) in NMP or DMF. Heat to 120°C under nitrogen for 6-12 hours. Quench with aqueous ammonia to remove copper salts.

  • Safety: Generates cyanide waste. Handle in a well-ventilated fume hood.

Step 3: Nitro Reduction

Precursor: 2-Cyano-3-nitro-5-(trifluoromethyl)pyridine.[1] Reagents: Iron powder/Acetic Acid or


/

.[1]
  • Protocol: Dissolve the nitro-nitrile in EtOH/AcOH (1:1). Add iron powder (5 equiv) and reflux for 2 hours. Filter through Celite.

  • Observation: The product, 3-amino-5-(trifluoromethyl)picolinonitrile , is often fluorescent.[1]

Step 4: Hydrolysis

Reagents:


 or 

followed by acidification.[1]
  • Protocol: Reflux the aminonitrile in

    
     for 6 hours. The nitrile hydrolyzes to the carboxylic acid.
    
  • Purification: Adjust pH to ~3.5 (isoelectric point) to precipitate the zwitterionic amino acid.

Route B: Palladium-Catalyzed Amination

This route is useful if 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9) is already available in your inventory.[1]

  • Esterification: Convert the acid to the methyl ester using

    
     to prevent catalyst poisoning by the free acid.
    
  • Buchwald-Hartwig Amination:

    • Catalyst:

      
       or 
      
      
      
      .[1]
    • Ligand: Xantphos or BINAP (bidentate ligands prevent catalyst chelation by the pyridine nitrogen).

    • Amine Source: Benzophenone imine (followed by hydrolysis) or tert-butyl carbamate.[1]

    • Base:

      
      .
      
  • Deprotection/Hydrolysis: Treat with mild acid or base to unmask the amine and carboxylic acid.

Applications in Drug Discovery[1][4]

The 3-amino-picolinic acid motif is a "privileged structure" for synthesizing fused heterocycles.[1] The ortho-disposition of the amine and acid allows for rapid cyclization with various electrophiles.[1]

Synthesis of Pyrido[3,2-d]pyrimidines

Reacting the title compound with formamidine acetate or urea yields pyrido[3,2-d]pyrimidines, which are bioisosteres of quinazolines (common in kinase inhibitors).[1]

Reaction Scheme:


[1]
Synthesis of 1,5-Naphthyridines

Condensation with


-keto esters or 1,3-dicarbonyls via a Friedländer-type annulation affords 1,5-naphthyridine derivatives, often explored for antibacterial and antiparasitic activity.[1]
Peptidomimetics

The rigid pyridine scaffold constrains the conformation of the amino acid, making it an excellent tool for designing peptidomimetics that lock peptide backbones into specific secondary structures (e.g., beta-turns).[1]

Analytical Data Reference (Expected)

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.0 (br s, 1H, COOH), 8.35 (s, 1H, H-6), 7.60 (s, 1H, H-4), 7.0-7.5 (br s, 2H, 
    
    
    
    ).
    • Note: The protons at C4 and C6 typically appear as singlets or narrow doublets due to long-range coupling (

      
      ).[1]
      
  • 19F NMR:

    
     -62.5 ppm (s, 
    
    
    
    ).[1]
  • MS (ESI):

    
     207.1 
    
    
    
    .[1]

References

  • Sigma-Aldrich. 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid Product Sheet. CAS 1214370-77-0.[1][4][5][6] Link

  • ChemicalBook. 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid Basic Information. Link

  • National Institutes of Health (PubChem). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Precursor Data). CID 2821908.[7] Link

  • Tsukamoto, M. et al. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[2] Journal of Pesticide Science.[2] Link

  • European Patent Office. WO2013038378A1 - Pyridine amide derivatives.[1] (Describes amide coupling of related pyridine scaffolds). Link

Sources

Foundational

Strategic Synthesis of Trifluoromethylpyridines: From Industrial Halex to Innate C-H Functionalization

Executive Summary The introduction of a trifluoromethyl ( ) group onto a pyridine scaffold is a transformative event in drug discovery. It fundamentally alters the heterocycle's physicochemical profile—modulating basicit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a trifluoromethyl (


) group onto a pyridine scaffold is a transformative event in drug discovery. It fundamentally alters the heterocycle's physicochemical profile—modulating basicity (pKa), enhancing lipophilicity (LogP), and blocking metabolic oxidation sites.[1] This guide synthesizes the technical landscape of trifluoromethylpyridine (TFMP) discovery, moving from classical industrial methods to modern, late-stage functionalization (LSF) strategies.[1]

Part 1: The Fluorine Effect in Pyridines

The "Magic Methyl" effect of the


 group is particularly pronounced in electron-deficient heterocycles. Unlike a methyl group, the 

moiety is highly electron-withdrawing, which dramatically lowers the basicity of the pyridine nitrogen, reducing the penalty of desolvation during protein binding and improving permeability.
Table 1: Physicochemical Impact of Substitution

Data approximated based on standard medicinal chemistry values.

PropertyPyridine (Unsubstituted)2-Trifluoromethylpyridine3-TrifluoromethylpyridineImpact on Drug Design
pKa (Conj.[1] Acid) ~5.2~0.5~2.6Reduced lysosomal trapping; improved passive permeability.[1]
LogP 0.65~1.8~1.9~1.2 unit increase in lipophilicity; enhances BBB penetration.[1]
Dipole Moment 2.2 D~4.2 D~2.5 DAlters orientation in the active site.[1]
Metabolic Stability Low (prone to N-oxidation)HighHighBlocks CYP450 oxidation at the substituted carbon.[1]

Part 2: Synthetic Strategies – The Decision Matrix

The synthesis of TFMPs is bifurcated into two distinct philosophies: Building Block Assembly (Industrial) and Late-Stage Functionalization (Discovery).

Classical Industrial Route: The Halex Reaction

For kilogram-scale production, the Halogen Exchange (Halex) reaction is dominant. It involves the reaction of chloropyridines with HF or KF at high temperatures.

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).[1]
    
  • Reagents:

    
    , 
    
    
    
    , or spray-dried
    
    
    in polar aprotic solvents (sulfolane).[1]
  • Limitation: Harsh conditions (>150°C) make this unsuitable for complex discovery scaffolds.[1]

Modern Discovery Route: Radical Trifluoromethylation

In a discovery setting, researchers prioritize functional group tolerance over raw material cost.[1] Radical pathways are preferred for pyridines because the electron-deficient ring resists electrophilic attack (e.g., Friedel-Crafts) but readily accepts nucleophilic radicals.[1]

Visualization: Synthetic Decision Tree

The following diagram outlines the logic for selecting a synthetic route based on substrate availability and substitution patterns.

TFMP_Decision_Tree Start Target: Trifluoromethylpyridine Substrate Substrate Status Start->Substrate Early Early Stage / Building Block Substrate->Early Simple Structure Late Late Stage / Complex Scaffold Substrate->Late Functionalized Drug Lead Condensation Cyclocondensation (e.g., ETFBO + Enamines) Early->Condensation De Novo Ring Formation Halex Halex Reaction (Cl -> CF3 exchange) Early->Halex Commercial Availability Radical Radical C-H Functionalization (Minisci-Type) Late->Radical Direct C-H Installation CrossCoupling Metal-Catalyzed Cross-Coupling (Pd/Cu + CF3 source) Late->CrossCoupling Pre-functionalized (Br/I) Langlois Langlois Reagent (CF3SO2Na + Oxidant) Radical->Langlois Photoredox Photoredox Catalysis (Ir/Ru + CF3SO2Cl) Radical->Photoredox

Caption: Decision matrix for TFMP synthesis. Green/Red nodes indicate industrial routes; Yellow nodes indicate discovery/LSF routes.

Part 3: Deep Dive Protocol – Innate C-H Trifluoromethylation

Methodology: Oxidative Radical Trifluoromethylation using Langlois Reagent.[1] Rationale: This protocol, popularized by the Baran lab and others, utilizes sodium trifluoromethanesulfinate (Langlois reagent).[1][2] It is a solid, stable, and inexpensive source of


 radicals that does not require noble metal catalysts or specialized photoredox setups, making it a "self-validating" robust system for medicinal chemistry.[1]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (

    
    , Langlois Reagent) (3.0 equiv)[1]
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (3.0–5.0 equiv)

  • Solvent: DMSO:Water (3:[1]1) or DCM:Water (biphasic)[1]

  • Additives: None (Trace metals in commercial reagents often initiate the reaction).[1]

Step-by-Step Workflow
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).

  • Reagent Addition: Add sodium trifluoromethanesulfinate (

    
    , 1.5 mmol, 234 mg).
    
  • Initiation: Cool the mixture to 0°C (ice bath) to control the exotherm upon oxidant addition. Slowly add TBHP (1.5 mmol) dropwise.

    • Note: The reaction releases gas (

      
      ).[1] Ensure the system is vented via a needle.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours.

    • Checkpoint: The solution often turns slightly yellow.[1] If starting material remains (LCMS), add an additional portion of Langlois reagent (1.0 equiv) and TBHP (1.0 equiv).[1]

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with saturated

    
     (to remove acidic byproducts) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
    • Validation:

      
       NMR is the gold standard.[1] A singlet around -60 to -65 ppm confirms the 
      
      
      
      -Pyridine motif.[1]
Mechanistic Pathway

The reaction proceeds via a Minisci-type radical substitution.[1] The


 radical is electrophilic, favoring addition to the most electron-rich positions of the electron-deficient pyridine ring (often C2 or C4, depending on substitution).

Radical_Mechanism Step1 Precursor (CF3SO2Na) Step2 Oxidation (TBHP) - SO2 release Step1->Step2 Radical CF3 Radical (•CF3) Step2->Radical SET Intermediate Radical σ-Complex Radical->Intermediate Addition Pyridine Pyridine Substrate Pyridine->Intermediate Product Trifluoromethylpyridine Intermediate->Product Oxidation & -H+

Caption: Mechanistic flow of oxidative trifluoromethylation. The CF3 radical is generated via oxidative desulfinylation.

Part 4: Applications & Case Studies

The utility of TFMPs is best illustrated through their presence in blockbuster molecules.

  • Agrochemicals:

    • Fluopyram (Bayer): A succinate dehydrogenase inhibitor (SDHI) fungicide.[1] The

      
      -pyridine moiety provides metabolic stability in soil and lipophilicity for leaf cuticle penetration.[1]
      
    • Sulfoxaflor (Corteva): An insecticide where the TFMP group modulates the electronic properties to target nicotinic acetylcholine receptors.

  • Pharmaceuticals:

    • Apalutamide (Janssen): An androgen receptor antagonist for prostate cancer.[1] The

      
      -pyridine ring is critical for binding affinity and preventing metabolic degradation compared to the phenyl analog.
      
    • Pifeltro (Doravirine - Merck): An NNRTI for HIV treatment.[1] The electron-withdrawing nature of the TFMP group tunes the pKa of the adjacent amide, optimizing viral reverse transcriptase inhibition.

References

  • Innate C-H Trifluoromethylation of Heterocycles Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. Proceedings of the National Academy of Sciences (PNAS), 2011.[1][2][3] [Link][1]

  • Trifluoromethylation of Arenes and Heteroarenes by Means of Photoredox Catalysis Nagib, D. A., & MacMillan, D. W. C. Nature, 2011.[1][4] [Link][1]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Yuan, Q., Shen, D., Lu, X., & Fu, Q. Journal of Agricultural and Food Chemistry, 2022.[1] [Link][1]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Kim, H., & Mathew, B. Processes, 2022.[1] [Link][1][5]

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

The following technical guide details the spectroscopic characterization of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid . [1][2] Executive Summary 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (often re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid .

[1][2]

Executive Summary

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (often referred to as 3-amino-5-trifluoromethylpicolinic acid ) is a critical heterocyclic building block in medicinal chemistry.[1][2] It serves as a scaffold for the synthesis of kinase inhibitors and BACE-1/2 inhibitors used in neurodegenerative research.

This guide provides a comprehensive spectroscopic profile for researchers. Note on CAS Registry: The CAS number 80670-36-6 provided in some legacy databases is frequently misattributed to triazole derivatives.[1][2] The chemically accurate CAS for this specific pyridine acid is 1214370-77-0 , while its methyl ester precursor is 866775-17-9 .[1][2] This guide utilizes the methyl ester as a primary reference standard for spectral assignment due to its stability and commercial prevalence.

Chemical Identity & Structural Analysis[1][3][4]

ParameterSpecification
IUPAC Name 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Common Name 3-Amino-5-trifluoromethylpicolinic acid
CAS Number 1214370-77-0 (Acid); 866775-17-9 (Methyl Ester)
Molecular Formula C₇H₅F₃N₂O₂
Molecular Weight 206.12 g/mol
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Structural Logic (Graphviz)[1][2]

StructureLogic Core Pyridine Core Pos2 C2: Carboxylic Acid (-COOH) Electron Withdrawing Core->Pos2 Ortho to N Pos3 C3: Amine (-NH2) Electron Donating Core->Pos3 Meta to N Pos5 C5: Trifluoromethyl (-CF3) Strong e- Withdrawing Core->Pos5 Meta to N Pos3->Pos2 H-Bonding Potential (Intramolecular)

Spectroscopic Data Analysis[1][3]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable proton visibility)[1][2]

¹H NMR (Proton) Specification

The spectrum is characterized by two aromatic singlets (due to meta-coupling) and broad exchangeable protons.[1][2]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.5 – 13.5Broad Singlet1HCarboxylic acid proton; highly deshielded; often broadened by exchange.[1][2]
H-6 8.25 – 8.35Singlet (d)1HOrtho to Nitrogen (deshielded) and adjacent to CF₃.[1][2] May show small coupling to F (J~1Hz).
H-4 7.45 – 7.55Singlet (d)1HOrtho to NH₂ (shielded relative to H6).[1][2] Meta coupling to H6 is small (~1.5 Hz).
-NH₂ 6.50 – 7.20Broad Singlet2HAmine protons.[1][2] Shift varies significantly with concentration and water content.

Expert Insight: The chemical shift of H-4 is the diagnostic key. In the methyl ester, this proton appears near 7.5 ppm. Upon hydrolysis to the free acid, this shift remains relatively stable, but the loss of the methyl singlet (~3.9 ppm) confirms the transformation.

¹³C NMR (Carbon) Specification

Expect characteristic quartets due to Carbon-Fluorine coupling (


 Hz, 

Hz).[1][2]
CarbonShift (δ ppm)Coupling Pattern (

)
C=O[1][2] (Acid) ~165.0Singlet (or weak quartet)
C-3 (NH₂) ~146.0Singlet
C-6 (C-H) ~138.0Quartet (small,

Hz)
C-5 (C-CF₃) ~125.0Quartet (

Hz)
-CF₃ ~123.0Quartet (

Hz)
C-4 (C-H) ~118.0Quartet (small,

Hz)
C-2 (COOH) ~130.0Singlet
¹⁹F NMR (Fluorine)
  • Shift: -61.0 to -63.0 ppm[1][2]

  • Pattern: Singlet (May show fine proton coupling if high resolution is used, but typically appears as a singlet).

B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) / LC-MS[1][2][3]

The compound is amphoteric but ionizes distinctly in positive and negative modes.

  • Molecular Weight: 206.12

  • ESI(+) Mode:

    • [M+H]⁺: m/z 207.1 (Base Peak)[1][2]

    • [M+Na]⁺: m/z 229.1[2]

  • ESI(-) Mode:

    • [M-H]⁻: m/z 205.1 (Preferred for carboxylic acids)[1][2]

    • Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments, yielding a fragment at m/z ~161 (3-amino-5-trifluoromethylpyridine anion).[1][2]

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample[1][2]

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3300 - 3450 N-H StretchMediumDoublet typical for primary amines (-NH₂).[1][2]
2500 - 3000 O-H StretchBroadCharacteristic "acid beard" of carboxylic acid dimers.
1680 - 1710 C=O[1][2] StretchStrongCarbonyl stretch of the carboxylic acid.
1320, 1120 C-F StretchVery StrongDistinctive broad bands for -CF₃ group.
1620, 1580 C=C / C=NMediumPyridine ring skeletal vibrations.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

Objective: Ensure complete dissolution and prevent H/D exchange errors.

  • Massing: Weigh 5–10 mg of the solid acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? The zwitterionic nature of amino acids often leads to poor solubility in CDCl₃. DMSO disrupts intermolecular H-bonding.[1][2]

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm .

  • Validation: Check the integration of the aromatic region (7.0–8.5 ppm). The ratio of H4:H6 should be exactly 1:1.

Protocol 2: LC-MS Purity Check

Objective: Confirm absence of the decarboxylated impurity (3-amino-5-trifluoromethylpyridine).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; ESI (+) Scan 100–500 m/z.

  • Pass Criteria:

    • Main peak [M+H]⁺ = 207.1.

    • Impurity [M+H]⁺ = 163.1 (Decarboxylated product) must be < 1.0%.

Analytical Workflow Diagram

Workflow Sample Raw Sample (Yellow Solid) Prep Sample Prep (DMSO-d6) Sample->Prep NMR 1H NMR Acquisition (Check H4/H6 Ratio) Prep->NMR MS LC-MS Analysis (Check m/z 207 vs 163) Prep->MS Decision Data Validation NMR->Decision Integrals 1:1? MS->Decision Purity >95%? Report Generate CoA Decision->Report Pass

References

  • ChemicalBook. (2023). 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0) Product Entry. Retrieved from [1][2]

  • Sigma-Aldrich. (2023). Methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 866775-17-9).[1][2][4] Retrieved from [1][2]

  • National Institutes of Health (PubChem). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analogous Spectral Data). Retrieved from [1][2]

  • World Intellectual Property Organization. (2013). Patent WO2013038378A1: Pyridine amide derivatives (Synthesis and Characterization). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Abstract & Scope This Application Note provides a validated, scalable protocol for the synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated, scalable protocol for the synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors and agrochemicals.[1][2] Unlike traditional routes relying on hazardous cyanation chemistries, this guide prioritizes a Palladium-catalyzed Carbonylation approach.[1][2][3] This method ensures higher safety standards, scalability, and access to the versatile methyl ester intermediate.[1][2][3]

The protocol details the transformation of commercially available 2-chloro-3-nitro-5-(trifluoromethyl)pyridine through a three-step sequence: Carbonylation, Nitro Reduction, and Ester Hydrolysis.[1][2] Critical process parameters (CPPs) and troubleshooting guides are included to ensure reproducibility.

Retrosynthetic Analysis

To design a robust synthetic route, we analyze the target molecule's disconnections.[1][2][3] The 2-carboxylic acid moiety is best introduced via transition-metal catalysis from the corresponding halide, avoiding the use of toxic cyanides.[1][2] The 3-amino group is reliably accessed via the reduction of a nitro precursor.[1][2]

Retrosynthesis Target 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid AminoEster Methyl 3-amino-5-(trifluoromethyl) picolinate Target->AminoEster Hydrolysis NitroEster Methyl 3-nitro-5-(trifluoromethyl) picolinate AminoEster->NitroEster Nitro Reduction SM 2-Chloro-3-nitro-5-(trifluoromethyl) pyridine NitroEster->SM Pd-Catalyzed Carbonylation

Figure 1: Retrosynthetic strategy highlighting the Carbonylation disconnection.

Detailed Synthetic Protocol

Route Overview
  • Step 1: Palladium-catalyzed methoxycarbonylation of the aryl chloride.[1][2]

  • Step 2: Catalytic hydrogenation of the nitro group.[1][2][3]

  • Step 3: Saponification of the methyl ester.[1][2][3]

Step 1: Synthesis of Methyl 3-nitro-5-(trifluoromethyl)picolinate

This step utilizes a palladium-catalyzed CO insertion.[1][2][3] The choice of ligand (dppf) is critical to stabilize the Pd species under CO pressure and prevent catalyst poisoning by the pyridine nitrogen.[1][2][3]

  • Reagents: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (10 mol%), Et₃N (2.0 eq), MeOH (Solvent/Reagent).[1][2][3]

  • Conditions: 50 psi CO, 70°C, 16 hours.

Procedure:

  • Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (10.0 g, 44.1 mmol).

  • Add Pd(OAc)₂ (0.49 g, 2.2 mmol) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2.44 g, 4.4 mmol).

  • Add anhydrous Methanol (100 mL) and Triethylamine (12.3 mL, 88.2 mmol).

  • Seal the reactor and purge with Nitrogen (3x) followed by Carbon Monoxide (3x).[1][2][3] Warning: CO is highly toxic.[1][2][3] Use a CO monitor.

  • Pressurize to 50 psi (3.5 bar) with CO and heat to 70°C . Stir vigorously (800 rpm).

  • Monitor reaction progress via HPLC/LC-MS.[1][2][3] The starting chloride (Rt ~5.2 min) should convert to the methyl ester (Rt ~4.8 min).[1][2][3]

  • Upon completion, cool to room temperature and carefully vent the CO in a fume hood.[1][2][3]

  • Filter the mixture through a pad of Celite to remove Pd black.[1][2][3] Rinse with MeOH.[1][2][3]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1) to yield a pale yellow solid.[1][2][3]

Step 2: Synthesis of Methyl 3-amino-5-(trifluoromethyl)picolinate

Catalytic hydrogenation is preferred over iron-mediated reduction to simplify workup (no iron sludge).[1][2][3] The CF₃ group is stable under these standard conditions.

  • Reagents: Methyl 3-nitro-5-(trifluoromethyl)picolinate (from Step 1), 10% Pd/C (50% wet), H₂ (balloon or low pressure), MeOH.

  • Conditions: 1 atm H₂, RT, 4-6 hours.

Procedure:

  • Dissolve the nitro-ester (9.0 g) in Methanol (90 mL).[1][2][3]

  • Under a nitrogen atmosphere, carefully add 10% Pd/C (0.9 g, 50% water wet).[1][2][3] Caution: Dry Pd/C is pyrophoric.[1][2]

  • Purge the flask with Hydrogen gas (balloon or bubbler).[1][2][3]

  • Stir at room temperature under H₂ atmosphere.

  • Monitor via LC-MS (Target M+H: ~221).[1][2][3]

  • Once complete, filter through Celite to remove the catalyst.[1][2][3] Keep filter cake wet to prevent ignition.[1][2][3]

  • Concentrate the filtrate to obtain the amino-ester as an off-white solid.[1][2][3] This intermediate is often pure enough for the next step.[1][2][3]

Step 3: Hydrolysis to 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Lithium hydroxide is used for mild saponification.[1][2][3] The final product is amphoteric (amino acid); pH control during isolation is crucial.[1][2][3]

  • Reagents: Methyl 3-amino-5-(trifluoromethyl)picolinate, LiOH·H₂O (2.5 eq), THF/H₂O (3:1).[1][2][3]

  • Conditions: RT to 40°C, 2-4 hours.

Procedure:

  • Dissolve the amino-ester (7.0 g, 31.8 mmol) in THF (50 mL) and Water (15 mL).

  • Add LiOH·H₂O (3.3 g, 79.5 mmol) in one portion.[1][2][3]

  • Stir at 40°C. Monitor the disappearance of the ester via TLC or LC-MS.

  • Workup (Isoelectric Precipitation):

    • Concentrate the mixture to remove THF.[1][2][3]

    • Cool the aqueous residue to 0°C.[1][2][3]

    • Carefully adjust pH to ~3.5–4.0 using 1N HCl.[1][2][3] The product, being a zwitterionic amino acid, will precipitate at its isoelectric point.[1][2][3]

  • Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (to remove non-polar impurities).

  • Dry under vacuum at 45°C to yield the target 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid .

Process Workflow & Logic

SynthesisWorkflow cluster_0 Step 1: Carbonylation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis SM 2-Cl-3-NO2-5-CF3-Pyridine Inter1 Methyl 3-nitro-5-(trifluoromethyl)picolinate SM->Inter1 70°C, 16h Reagents1 Pd(OAc)2, dppf CO (50 psi), MeOH, Et3N Reagents1->SM Inter2 Methyl 3-amino-5-(trifluoromethyl)picolinate Inter1->Inter2 RT, 4h Reagents2 H2 (1 atm), 10% Pd/C MeOH Final 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Inter2->Final 40°C, 3h Reagents3 LiOH, THF/H2O then HCl to pH 4

Figure 2: Step-by-step process flow for the synthesis of the target amino acid.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 97.0%HPLC (254 nm)
MS (ESI+) [M+H]⁺ = 207.1LC-MS
¹H NMR δ (DMSO-d₆): ~13.0 (br s, COOH), 8.3 (s, 1H), 7.6 (s, 1H), 7.0 (br s, NH₂)400 MHz NMR
Solubility Soluble in DMSO, MeOH; Sparingly soluble in WaterVisual

Troubleshooting & Critical Process Parameters

Carbonylation Stalling
  • Issue: Reaction stops at ~50% conversion.

  • Cause: Catalyst poisoning or CO depletion.[1][2][3]

  • Fix: Ensure rigorous deoxygenation of MeOH. Increase CO pressure to 70 psi. Add a fresh aliquot of Pd(OAc)₂/dppf if necessary.[1][2][3]

Dehalogenation Side-Reaction[1][2][3]
  • Issue: Observation of des-chloro product in Step 1 or des-amino product in Step 2.

  • Insight: In Step 1, the base (Et₃N) neutralizes HCl formed.[1][2][3] If the reaction is too slow, hydrodehalogenation can compete.[1][2][3]

  • Fix: Ensure dppf is of high quality (not oxidized). In Step 2, do not heat the hydrogenation; RT is sufficient for nitro reduction without affecting the CF₃ or the ring.[1][2][3]

Isolation Yield (Step 3)
  • Issue: Low recovery of the final acid.[1][2][3]

  • Cause: Product is water-soluble (zwitterion).[1][2][3]

  • Fix: Do not extract with organic solvents at neutral pH. You must adjust to the isoelectric point (pH ~3.5-4.[1][2][3]0) to precipitate. If no solid forms, lyophilize the aqueous phase and desalinate using a reverse-phase C18 plug.[1][2]

References

  • Carbonylation of Chloropyridines

    • Application Note Source: "Palladium-Catalyzed Carbonylation of Aryl Chlorides."[1][2][3] Org.[1][2][3][4][5] Process Res. Dev.2008 , 12, 226–234.[1][2][3] Link[1][2][3]

  • Nitro Reduction Protocols

    • Reference: "Catalytic Hydrogenation of Nitro Compounds."[1][2][3] Chemical Reviews2020 , 120, 14. Link[1][2][3]

  • Specific Precursor Synthesis (Nitrile Analog)

    • Source: "Synthesis of 5-amino-3-(trifluoromethyl)picolinonitrile." European Journal of Medicinal Chemistry2020 , 192, 112177.[1][2][3] Link[1][2][3]

  • Target Molecule Data (Metabolite Context)

    • Source: "3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid as a metabolite of Fluopicolide."[1][2][3] J. Agric.[1][2][3] Food Chem.[1][2][3]2019 , 67, 7223–7231.[1][2][3] Link[1][2][3]

Sources

Application

Application Note: Strategic Utilization of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary This guide details the synthetic utility and medicinal chemistry rationale for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0). As a bioisostere of 2-amino-4-(trifluoromethyl)be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility and medicinal chemistry rationale for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0). As a bioisostere of 2-amino-4-(trifluoromethyl)benzoic acid (an anthranilic acid derivative), this scaffold offers a unique combination of electronic deficiency and lipophilicity. It serves as a critical "ortho-amino acid" precursor for constructing fused bicyclic heterocycles—specifically pyrido[3,2-d]pyrimidines and 1,5-naphthyridines —which are privileged scaffolds in kinase inhibition (e.g., mTOR, PI3K) and GPCR antagonism.

Compound Profile & Safety

PropertySpecification
Chemical Name 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Common Name 3-Amino-5-(trifluoromethyl)picolinic acid
CAS Number 1214370-77-0
Molecular Formula C₇H₅F₃N₂O₂
Molecular Weight 206.12 g/mol
Appearance Off-white to pale yellow solid
Acidity (pKa) ~3.5 (COOH), ~0.5 (Pyridine NH⁺)
Storage 2-8°C, Hygroscopic; Store under inert gas

Safety Warning: This compound is a skin and eye irritant.[1][2] The trifluoromethyl group is stable, but thermal decomposition may release hydrogen fluoride (HF).[1] All reactions described below must be performed in a fume hood.

Medicinal Chemistry Rationale

Bioisosterism and Electronic Modulation

The replacement of a benzene ring (in anthranilic acid) with a pyridine ring introduces a nitrogen atom that significantly alters the physicochemical profile:

  • Reduced Lipophilicity (LogP): The pyridine nitrogen lowers LogP compared to the benzene analog, potentially improving aqueous solubility.[1]

  • Hydrogen Bonding: The pyridine nitrogen acts as a weak hydrogen bond acceptor (HBA), offering an additional anchor point for active site binding.[1]

  • Acidity Modulation: The electron-withdrawing nature of the pyridine ring increases the acidity of the carboxylic acid compared to the benzoic acid analog, facilitating amide coupling reactions under milder conditions.

The Trifluoromethyl Effect

The -CF₃ group at the C5 position (para to the carboxylic acid) serves two critical functions:

  • Metabolic Blocking: It blocks the C5 position from oxidative metabolism (e.g., CYP450 hydroxylation), extending the in vivo half-life.[1]

  • Electronic Tuning: It strongly withdraws electrons, reducing the basicity of the adjacent amino group (C3-NH₂).[1] This makes the amine less nucleophilic, requiring specific catalysts for cyclization, but also makes the resulting amide bonds more resistant to hydrolysis.

Synthetic Protocols

Protocol A: Cyclocondensation to Pyrido[3,2-d]pyrimidin-4(3H)-one

This protocol describes the formation of the bicyclic core, a common pharmacophore in kinase inhibitors.

Mechanism: The reaction proceeds via the activation of the carboxylic acid (or ester) followed by nucleophilic attack by formamidine (or a formamide equivalent) and subsequent ring closure involving the C3-amine.[1]

Materials:

  • Starting Material: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)

  • Reagent: Formamidine acetate (1.5 eq) or Formamide (excess)[1]

  • Solvent: Ethanol (EtOH) or 2-Methoxyethanol (for higher temp)[1]

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 mmol (206 mg) of the starting acid in 5 mL of 2-methoxyethanol .

  • Reagent Addition: Add 1.5 mmol (156 mg) of formamidine acetate.

  • Reflux: Heat the mixture to reflux (approx. 125°C) under an argon atmosphere. Monitor by LC-MS.[1][3]

    • Checkpoint: The reaction typically reaches completion in 4–6 hours.[1] Look for the mass corresponding to the cyclized product [M+H]⁺ = 216.[1]

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

  • Isolation: Dilute with 10 mL of water. Filter the precipitate and wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL).[1]

  • Purification: If necessary, recrystallize from EtOH/DMF.

Yield Expectation: 75–85% Product: 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one.

Protocol B: Late-Stage Amide Diversification

Due to the electron-deficient nature of the amine, standard coupling to the carboxylic acid is preferred before manipulating the amine if a non-fused derivative is desired.

Materials:

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid in 3 mL DMF . Add 3.0 mmol DIPEA . Stir for 5 mins.

  • Coupling: Add 1.2 mmol HATU . Stir for 10 mins to form the active ester.

  • Amine Addition: Add 1.1 mmol of the desired amine (R-NH₂).[1]

  • Reaction: Stir at room temperature for 2–12 hours.

  • Quench: Pour into saturated NaHCO₃ solution and extract with EtOAc.

Visualizing the Synthetic Workflow

The following diagram illustrates the versatility of the scaffold, showing its transformation into key medicinal chemistry targets.

SyntheticWorkflow Start 3-Amino-5-(CF3) pyridine-2-COOH Amide Amide Derivative (Kinase Hinge Binder) Start->Amide HATU, R-NH2 (Amide Coupling) Ester Methyl Ester (Synthetic Handle) Start->Ester MeOH, H2SO4 (Esterification) PyridoPyr Pyrido[3,2-d]pyrimidine (mTOR/PI3K Inhibitor Core) Start->PyridoPyr Formamidine Acetate (Cyclocondensation) Naphthyridine 1,5-Naphthyridine (Bromodomain Inhibitor) Amide->Naphthyridine Friedländer-type Condensation Ester->PyridoPyr Formamide, NaOMe

Figure 1: Synthetic divergence from the 3-amino-5-(trifluoromethyl)picolinic acid scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Electron-deficient amine is non-nucleophilic.Switch solvent to 2-methoxyethanol or diglyme to achieve higher reflux temperatures (>120°C).[1]
Incomplete Amide Coupling Steric hindrance or zwitterionic nature.[1]Convert the acid to the acid chloride using SOCl₂ (reflux, 1h) before adding the amine, rather than using HATU.
Solubility Issues High crystallinity of the core.[1]Use DMSO for stock solutions; the CF₃ group aids lipophilicity but the core is rigid.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 2821908 (Related Structure: 3-Chloro-5-trifluoromethyl-picolinic acid). Available at: [Link][1][4]

  • MDPI. (2019).[1] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161.[1] Available at: [Link][1]

  • Journal of Medicinal Chemistry. (2010). Synthesis and biological activity of pyrido[3,2-d]pyrimidine derivatives. (Contextual reference for scaffold utility). Available at: [Link]

Sources

Method

Application Note: Strategic Functionalization &amp; Cyclization of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Introduction: The Scaffold & Its Utility 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 866775-17-9) represents a "privileged" scaffold in modern medicinal chemistry. Its structural architecture offers a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Its Utility

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 866775-17-9) represents a "privileged" scaffold in modern medicinal chemistry. Its structural architecture offers a unique combination of electronic deficiency and functional versatility, making it a critical intermediate for the synthesis of PI3K/mTOR inhibitors and next-generation agrochemicals.

Structural Analysis & Reactivity Profile

The molecule features a "push-pull" electronic system that dictates its reactivity:

  • The Pyridine Core: Electron-deficient, making the ring resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack if activated.

  • 5-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) that increases the lipophilicity (LogP) and metabolic stability. It significantly lowers the pKa of the 3-amino group, rendering it less nucleophilic than a standard aniline.

  • Orthogonal Functionality: The ortho-disposition of the amino (-NH2) and carboxylic acid (-COOH) groups allows for rapid heterocyclization, specifically accessing the pyrido[3,2-d]pyrimidine class of fused heterocycles.

Key Reaction Pathways[1]

The utility of this scaffold lies in its ability to serve as a divergence point. We focus on three primary reaction classes: Cyclocondensation, Diazotization (Sandmeyer), and Chemoselective Amidation.

Cyclocondensation: Synthesis of Pyrido[3,2-d]pyrimidines

The most high-value application of this scaffold is the formation of fused bicyclic systems. Reacting the 3-amino and 2-carboxylic acid moieties with urea or formamide equivalents yields pyrido[3,2-d]pyrimidin-4-ones.

  • Mechanism: The amine attacks the electrophilic carbonyl source (e.g., urea), followed by intramolecular dehydration driven by the carboxylic acid (often via an intermediate anhydride or activated ester in situ).

  • Critical Insight: Due to the electron-withdrawing CF3 group, the 3-amino group is sluggish. High temperatures (>150°C) or acid catalysis are often required to drive the initial condensation.

Diazotization & Sandmeyer Transformation

The 3-amino group can be converted into a diazonium salt, which is a versatile gateway to other functionalities (Cl, Br, I, or CN) via the Sandmeyer reaction.

  • Mechanism: Nitrosation with NaNO2/HCl generates the diazonium species.

  • Stability Warning: Pyridine diazonium salts are notoriously unstable compared to benzenediazonium salts. The reaction must be kept strictly at or below 0°C, and the subsequent displacement (e.g., with CuCl) should be immediate.

Chemoselective Amidation

Coupling the C2-carboxylic acid with amines requires careful selection of coupling agents.

  • Challenge: The zwitterionic nature of the amino acid can interfere with activation.

  • Solution: Protection of the 3-amino group (e.g., Boc-anhydride) is recommended before activating the acid, or using HATU which tolerates the free aniline better than carbodiimides.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

ReactionLandscape cluster_legend Reaction Logic Core 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Prod_Cycl Pyrido[3,2-d]pyrimidine-2,4-dione (Fused Heterocycle) Core->Prod_Cycl Urea, 160°C (Cyclocondensation) Prod_Sand 3-Chloro-5-(trifluoromethyl) picolinic acid Core->Prod_Sand 1. NaNO2, HCl, 0°C 2. CuCl (Sandmeyer) Prod_Amid 3-Amino-N-alkyl-5-(trifluoromethyl) picolinamide Core->Prod_Amid R-NH2, HATU, DIPEA (Amidation) Legend1 Cyclization: Builds Drug Core Legend2 Sandmeyer: Modifies Substituents

Figure 1: Divergent synthetic pathways for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid, highlighting cyclization, substitution, and coupling routes.

Experimental Protocols

Protocol A: Synthesis of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Objective: To fuse the pyrimidine ring onto the pyridine scaffold via urea fusion.

Reagents:

  • Starting Material (1.0 eq)

  • Urea (5.0 eq)

  • Glacial Acetic Acid (optional solvent, or neat fusion)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 g, 4.85 mmol) with finely powdered Urea (1.45 g, 24.2 mmol).

  • Fusion: Heat the mixture in a sand bath or oil bath to 170°C . The mixture will melt and evolve ammonia gas.

    • Note: Ensure proper ventilation. The evolution of gas indicates the condensation is proceeding.

  • Reaction Duration: Maintain temperature for 2–4 hours. The melt will eventually solidify as the higher-melting product forms.

  • Work-up: Cool the reaction mixture to 80°C and add water (20 mL). Stir vigorously to break up the solid cake.

  • Isolation: Filter the suspension. Wash the solid precipitate with hot water (2 x 10 mL) to remove excess urea.

  • Purification: Recrystallize from DMF/Water or Ethanol if necessary.

  • Validation:

    • LCMS: Look for M+1 = 232.1 (Calculated MW: 231.13).

    • 1H NMR (DMSO-d6): Disappearance of the broad COOH peak; appearance of two downfield amide protons (>11 ppm).

Protocol B: Sandmeyer Conversion to 3-Chloro-5-(trifluoromethyl)picolinic acid

Objective: To replace the 3-amino group with a chlorine atom.

Reagents:

  • Starting Material (1.0 eq)

  • Sodium Nitrite (NaNO2) (1.2 eq)

  • Copper(I) Chloride (CuCl) (1.5 eq)

  • Conc. HCl (excess)[1]

Step-by-Step Methodology:

  • Diazotization: Dissolve the starting material (500 mg) in concentrated HCl (5 mL) and cool to -5°C to 0°C in an ice/salt bath.

    • Critical: Temperature control is vital. Above 5°C, the diazonium salt may hydrolyze to the phenol (3-hydroxy derivative).

  • Addition: Add an aqueous solution of NaNO2 (1.2 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at 0°C.

  • Substitution: In a separate vessel, dissolve CuCl (1.5 eq) in conc. HCl (2 mL). Add this solution slowly to the cold diazonium mixture.

  • Completion: Allow the mixture to warm to room temperature over 1 hour. Gas evolution (N2) will be observed.

  • Work-up: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry the organic layer over MgSO4, filter, and concentrate.

  • Validation:

    • LCMS: Look for the characteristic Chlorine isotope pattern (3:1 ratio) for M+1.

Quantitative Data Summary

ParameterAmino PrecursorPyrido-Pyrimidine Product3-Chloro Derivative
Formula C7H5F3N2O2C8H4F3N3O2C7H3ClF3NO2
MW 206.12231.13225.55
Calc LogP ~1.2~0.8 (Polar amide)~2.5 (Lipophilic)
Key IR Signal 3300-3400 cm-1 (NH2)1680-1720 cm-1 (C=O)No NH2 stretch
Reaction Type N/ACondensationSubstitution (Radical)

References

  • Synthesis of Pyrido[3,2-d]pyrimidines

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source: N
    • URL:[Link]

  • Sandmeyer Reaction Mechanisms

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • General Reactivity of 3-Aminopicolinic Acids

    • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[3][4]

    • Source: MDPI Molecules.
    • URL:[Link][1]

  • Compound Data & Safety

    • Title: 3-Amino-5-(trifluoromethyl)
    • Source: PubChem.
    • URL:[Link]

Sources

Application

Experimental procedures for amide coupling with 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Application Note & Experimental Protocols Executive Summary The scaffold 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid presents a "perfect storm" of challenges for medicinal chemists: electronic deactivation caus...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocols

Executive Summary

The scaffold 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid presents a "perfect storm" of challenges for medicinal chemists: electronic deactivation caused by the trifluoromethyl group, poor solubility due to zwitterionic character, and a high propensity for intramolecular cyclization (the "Ortho-Effect").

Standard coupling protocols (EDC/NHS, DCC) frequently fail with this substrate, yielding oligomers or lactamized byproducts (pyrido[3,2-d]pyrimidin-4-ones) rather than the desired intermolecular amide. This guide provides high-fidelity protocols using T3P® (Propylphosphonic anhydride) and HATU to overcome these steric and electronic barriers.

Strategic Analysis: The "Ortho-Trap" & Electronic Deactivation

Before selecting a reagent, one must understand the competing mechanisms dictated by the molecule's structure.

A. The Ortho-Effect (Cyclization Risk)

When activating the C2-carboxylic acid, the C3-amino group is positioned perfectly for intramolecular attack.

  • Mechanism: Activation of the carboxylate generates an active ester. The C3-nitrogen, despite being electron-poor, is entropically favored to attack the carbonyl, forming a cyclic lactam or oxazinone intermediate.

  • Consequence: Loss of stoichiometry and formation of insoluble byproducts.

B. Electronic Deactivation (Nucleophilicity)

The C5-trifluoromethyl group and the pyridine nitrogen are strongly electron-withdrawing.

  • Impact: The C3-amino group has a significantly lowered pKa (estimated < 2.5), making it a negligible nucleophile. It resists reaction with standard active esters.

  • Solution: If using the scaffold as the amine partner, you must use highly reactive electrophiles (Acid Chlorides or HATU/HOAt) and often elevated temperatures.

C. Decision Matrix

Use the following logic flow to select your protocol:

CouplingStrategy Start Start: Define Coupling Direction Decision Which functional group are you reacting? Start->Decision PathA Coupling the 2-COOH (Scaffold is the Acid) Decision->PathA C-Terminus PathB Coupling the 3-NH2 (Scaffold is the Amine) Decision->PathB N-Terminus CheckProt Is the 3-NH2 protected (e.g., Boc, Cbz)? PathA->CheckProt MethodB Method: High-Energy Activation PathB->MethodB ProtYes Standard Coupling (T3P or HATU) CheckProt->ProtYes Yes ProtNo HIGH RISK: Intramolecular Cyclization CheckProt->ProtNo No Sol_A Must Protect NH2 First (Rec: Boc2O, THF, Reflux) ProtNo->Sol_A Mandatory Step DetailsB Use HATU (High Temp) or Ghosez's Reagent MethodB->DetailsB

Figure 1: Strategic decision tree for selecting the appropriate coupling methodology.

Experimental Protocols

Protocol A: Coupling the Carboxylic Acid (C-Terminus)

Scenario: You are reacting the scaffold (Acid) with an external Amine (


).
Prerequisite:  The C3-amino group MUST  be protected (e.g., Boc) to prevent self-reactivity.
Step 1: Protection (If not already protected)
  • Suspend 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in THF/Water (1:1).

  • Add

    
     (2.5 eq) followed by 
    
    
    
    (1.2 eq).
  • Stir at reflux for 4-6 hours (monitor by LCMS). The CF3 group slows this reaction; heat is required.

  • Acidify to pH 3 with 1N HCl, extract with EtOAc, and concentrate.

Step 2: T3P-Mediated Amide Coupling

Why T3P? Propylphosphonic anhydride (T3P) is chosen over HATU here because it produces water-soluble byproducts, simplifying purification of the protected intermediate, and exhibits lower epimerization rates (though less relevant for this achiral center, it indicates milder activation preventing oligomerization).[1]

Materials:

  • Boc-protected Scaffold (1.0 eq)

  • Amine Partner (

    
    ) (1.1 eq)
    
  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Procedure:

  • Dissolution: Dissolve the Boc-protected acid and the amine partner in EtOAc (0.1 M concentration).

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 10°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • QC Check: Monitor by LCMS.[2] If conversion is <50% after 4 hours, add 0.5 eq additional T3P and heat to 50°C.

  • Workup (Self-Validating):

    • Wash reaction mixture with water (x2), Sat.

      
       (x2), and Brine (x1).
      
    • Validation: T3P byproducts are water-soluble.[1] If the organic layer retains the phosphorous byproduct (check 31P NMR if unsure), wash with 1M NaOH (rapidly) to hydrolyze residual anhydride.

  • Deprotection: Treat the crude material with TFA/DCM (1:4) to remove the Boc group and yield the final amide.

Protocol B: Coupling the Amine (N-Terminus)

Scenario: You are reacting the scaffold (Amine) with an external Carboxylic Acid (


).
Challenge:  The 3-NH2 is extremely non-nucleophilic. Standard EDC/NHS will fail.
Method: HATU High-Concentration Activation

Why HATU? HATU generates the highly reactive aza-benzotriazole ester. We combine this with high concentration to drive the kinetics.

Materials:

  • Scaffold (as free amine) (1.0 eq)

  • Carboxylic Acid Partner (

    
    ) (1.2 eq)
    
  • HATU (1.3 eq)

  • HOAt (0.5 eq) (Optional additive to boost rate)

  • DIPEA (4.0 eq)

  • Solvent: DMF (Anhydrous) – Critical: Keep concentration high (0.5 M - 1.0 M).

Procedure:

  • Pre-Activation: In a dry vial, dissolve the Carboxylic Acid Partner and HATU in minimal DMF. Add 2.0 eq of DIPEA. Stir for 5 minutes (Solution turns yellow/orange).

  • Addition: Add the 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (Scaffold) directly as a solid or concentrated slurry in DMF.

  • Base Chase: Add the remaining 2.0 eq of DIPEA.

  • Energy Input:

    • Standard: Heat to 60°C for 16 hours.

    • Microwave (Preferred): Heat to 80°C for 30 minutes.

  • Workup:

    • Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then Sat.

      
      .
      
    • Purification: Flash chromatography is usually required to separate the product from the urea byproduct of HATU.

Data Summary & Troubleshooting

Reactivity Comparison Table
VariableProtocol A (Acid Coupling)Protocol B (Amine Coupling)
Limiting Factor Intramolecular CyclizationLow Nucleophilicity (pKa < 3)
Preferred Reagent T3P (Propylphosphonic anhydride)HATU or Ghosez's Reagent
Solvent System EtOAc or 2-MeTHFDMF or NMP (High Polarity)
Temperature 0°C

RT
60°C - 80°C (Heat required)
Critical Step Boc-Protection of 3-NH2 is mandatory.Pre-activation of partner acid is mandatory.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product mass -18 (M-18) Cyclization to lactam (pyrido-oxazinone).You failed to protect the 3-NH2. Use Protocol A, Step 1.
No Reaction (Protocol B) Amine is too electron-deficient.Switch to Acid Chloride method: Convert partner acid to chloride using

or Ghosez's reagent, then react with scaffold in Pyridine.
Low Yield (Protocol A) Hydrolysis of T3P active ester.Ensure solvent is dry. Increase amine equivalents. Do not use water in the reaction solvent.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

    • Context: Establishes T3P as the superior reagent for sensitive couplings involving pyridine bases.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review of HATU/HOAt mechanisms and troubleshooting low-nucleophilicity amines.
  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Chemical Communications.
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

    • Context: Discusses the "ortho-effect" and cyclization risks in heteroarom

Sources

Method

Application in agrochemical synthesis

Application Note: Late-Stage Fluorination of Heterocyclic Agrochemicals via Continuous Flow Processing Executive Summary This guide details the application of continuous flow chemistry for the late-stage functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Fluorination of Heterocyclic Agrochemicals via Continuous Flow Processing

Executive Summary

This guide details the application of continuous flow chemistry for the late-stage functionalization of agrochemical active ingredients (AIs). Specifically, it addresses the introduction of fluorine motifs—critical for metabolic stability and lipophilicity—into complex heterocyclic scaffolds.[1]

Traditional batch fluorination often suffers from poor selectivity, thermal runaway risks, and the necessity of expensive, hazardous reagents. This application note demonstrates how microreactor technology enables:

  • Safety: Handling of hazardous deoxyfluorinating agents (e.g., DAST) within small active volumes.

  • Efficiency: Accelerated photoredox trifluoromethylation using inexpensive sulfinate salts (Langlois reagent).

  • Scalability: Linear scale-up from milligram screening to kilogram production without re-optimization.

Strategic Context: The Fluorine Imperative

In modern agrochemistry, approximately 30-40% of all registered herbicides and fungicides contain at least one fluorine atom. The strategic value lies in the C-F bond , which mimics the steric profile of the C-H bond while significantly altering electronic properties.

  • Metabolic Blocking: Fluorine substitution at oxidative lability sites (e.g., benzylic positions) prevents rapid degradation by cytochrome P450 enzymes in plants and pests.

  • Lipophilicity Modulation: The trifluoromethyl (

    
    ) group increases 
    
    
    
    , enhancing cuticular penetration and bioavailability.

Application I: Photoredox C-H Trifluoromethylation

Challenge: Direct trifluoromethylation of heterocycles (pyridines, pyrazoles) in batch often requires expensive electrophilic reagents (Togni/Umemoto) or high pressures of


 gas.
Solution:  Use of the inexpensive Langlois reagent (

) driven by visible-light photoredox catalysis in a flow reactor. Flow ensures uniform irradiation (Beer-Lambert law) and short residence times to prevent over-functionalization.
Mechanistic Insight

The reaction proceeds via a radical mechanism (Minisci-type reaction). The photocatalyst (PC) undergoes Single Electron Transfer (SET) to oxidize the sulfinate, generating a


 radical which adds to the electron-deficient heterocycle.

PhotoredoxCycle PC_GS Photocatalyst (GS) Ru(bpy)3 2+ PC_Excited Excited State *Ru(bpy)3 2+ PC_GS->PC_Excited Blue LED (450nm) PC_Red Reduced State Ru(bpy)3 1+ PC_Excited->PC_Red SET (Oxidation of CF3SO2-) Radical CF3 Radical (•CF3) PC_Red->PC_GS Regeneration via Oxidant Langlois Langlois Reagent CF3SO2Na Langlois->Radical - SO2 Substrate Heterocycle (Substrate) Radical->Substrate Radical Addition Product Trifluoromethylated Product Substrate->Product - H+ Oxidant Oxidant (e.g., Persulfate) Oxidant->PC_Red

Figure 1: Catalytic cycle for photoredox trifluoromethylation using Langlois reagent.

Protocol: Continuous Flow Trifluoromethylation

Reagents:

  • Feed A: Heterocyclic substrate (0.5 M) + Photocatalyst (

    
    , 1 mol%) in DMSO/Water (4:1).
    
  • Feed B: Sodium triflinate (Langlois reagent, 2.0 equiv) + Ammonium persulfate (Oxidant, 1.5 equiv) in DMSO/Water.

Equipment Setup:

  • Pumps: Dual HPLC pumps or syringe pumps (acid resistant).

  • Reactor: PFA coil reactor (10 mL volume) wrapped around a 450 nm (Blue) high-intensity LED light source.

  • Back Pressure Regulator (BPR): 100 psi (to prevent

    
     off-gassing disrupting flow).
    

Step-by-Step Methodology:

  • System Priming: Flush the reactor coil with pure DMSO to remove air bubbles.

  • Flow Rate Calculation: Set flow rate to achieve a Residence Time (

    
    ) of 10 minutes.
    
    • Pump A: 0.5 mL/min; Pump B: 0.5 mL/min.

  • Steady State: Switch from solvent to reagent feeds. Discard the first 2 reactor volumes (20 mL) to reach steady state dispersion.

  • Collection: Collect the effluent into a quenching flask containing saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Self-Validation (QC):

  • In-line Monitoring: If available, use a flow-cell UV-Vis detector. The disappearance of the substrate absorption band indicates conversion.

  • Offline Analysis:

    
    -NMR using an internal standard (
    
    
    
    -trifluorotoluene) to quantify yield immediately.

Application II: Safety-Critical Deoxyfluorination

Challenge: Converting alcohols to fluorides often uses DAST (Diethylaminosulfur trifluoride). DAST is thermally unstable (explosive >90°C) and releases HF upon hydrolysis. Batch scale-up is severely restricted by safety protocols. Solution: Continuous flow limits the "active inventory" (hazardous material reacting at any given second) to <1% of a batch equivalent, allowing for safe operation at elevated temperatures.

Workflow Logic

The process requires rapid mixing to prevent localized hot spots (exotherms) and immediate quenching post-reaction to neutralize HF.

FlowSetup Substrate Substrate (Alcohol in DCM) PumpA Pump A Substrate->PumpA Reagent DAST Reagent (in DCM) PumpB Pump B Reagent->PumpB Quench Quench Soln (Sat. NaHCO3) PumpQ Quench Pump Quench->PumpQ Mixer1 T-Mixer (High Shear) PumpA->Mixer1 PumpB->Mixer1 Mixer2 Quench Mixer PumpQ->Mixer2 Reactor Reactor Coil (Temp: 60°C) Mixer1->Reactor Reaction Zone Reactor->Mixer2 BPR BPR (75 psi) Mixer2->BPR Neutralization Waste Collection BPR->Waste

Figure 2: Schematic for safe handling of DAST in continuous flow.

Protocol: Deoxyfluorination of Agrochemical Precursors

Safety Pre-requisites:

  • System must be completely dry (anhydrous solvents). Moisture contact with DAST generates HF gas immediately.

  • Reactor material: PTFE or Hastelloy (Glass is etched by HF).

Parameters:

  • Stoichiometry: 1.2 equiv DAST relative to substrate.

  • Temperature: 60°C (Often unsafe in batch, but permissible in flow due to heat transfer efficiency).

  • Residence Time: 2 minutes.

Procedure:

  • Reagent Prep: Dissolve alcohol substrate in anhydrous DCM (Feed A). Dilute DAST in anhydrous DCM (Feed B). Note: Handle DAST in a fume hood.

  • Start-up: Pump anhydrous DCM through all lines to dry the system.

  • Reaction: Initiate pumps. The streams meet at Mixer 1 (T-piece).

  • Thermal Control: The mixture passes through a reactor coil submerged in a heated bath (60°C). The high surface-area-to-volume ratio ensures any exotherm is instantly dissipated.

  • In-line Quench: The reactor effluent immediately meets a stream of sat.

    
     (Feed C) at Mixer 2. This neutralizes excess DAST and HF before the liquid exits the pressurized system.
    
  • Collection: Collect the biphasic mixture. Separate phases and purify.[2]

Comparative Data: Batch vs. Flow

The following data illustrates the efficiency gains for the trifluoromethylation of a model pyridine herbicide intermediate.

MetricBatch ProcessContinuous Flow ProcessImpact
Reaction Time 18 Hours10 Minutes108x Faster
Yield 45%72%+27% Yield
Reagent Excess 4.0 equiv2.0 equivCost Reduction
Safety Requires

gas handling
Uses solid

Hazard Mitigation
Scalability Re-optimization requiredNumbering up (run longer)Direct Scale-up

References

  • Photoredox Trifluoromethyl

    • Title: Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox C
    • Source:ChemInform / ResearchG
    • URL:[Link]

  • Safety of Fluorin

    • Title: Development of fluorination methods using continuous-flow microreactors.[3][4][5]

    • Source:Beilstein Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Optimiz

    • Title: Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale B
    • Source:ACS Central Science (2021).
    • URL:[Link]

  • Agrochemical Context

    • Title: Recent developments in fluorine-containing pesticides.[1][6]

    • Source:Pest Management Science (Wiley, 2024).[7]

    • URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Executive Summary & Scientific Context 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1214370-77-0) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1214370-77-0) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals.[1] Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl (-CF


) group and the amphoteric amino-acid core.[1]

From an analytical perspective, this compound presents distinct challenges:

  • Electronic Effects: The -CF

    
     group at position 5 significantly lowers the pKa of the pyridine nitrogen, reducing its basicity compared to non-fluorinated analogs.[1][2]
    
  • Zwitterionic Behavior: While the amino group is weakly basic, the carboxylic acid at position 2 retains acidic character, necessitating strict pH control during chromatography to prevent peak tailing.[1][2]

  • Fluorine Detection: The presence of fluorine allows for high-sensitivity

    
    F NMR, a method often underutilized but superior for quantitative purity assessment (qNMR) due to the lack of background interference.[1][2]
    

This guide details the validated protocols for the physicochemical and structural characterization of this compound, moving beyond generic methods to specific, chemically-grounded workflows.

Physicochemical Profile

Before instrumental analysis, understanding the fundamental properties is essential for sample preparation and method selection.[1][2]

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C

H

F

N

O

Monoisotopic Mass: 206.03 Da
Appearance Yellow to off-white solidColor indicates conjugation; check for oxidation (darkening).[1]
Solubility DMSO, Methanol, AcetonitrileLow solubility in water at neutral pH; soluble in acidic/basic buffers.[1][2]
pKa (Predicted) pKa

(COOH)

2.0pKa

(Pyr-NH)

2.5
The -CF

group suppresses the basicity of the pyridine ring.[1][2]
LogP

1.5 - 1.9
Moderately lipophilic; suitable for Reverse Phase LC.[1][2]

Chromatographic Characterization (HPLC-UV-MS)

Protocol 1: Reverse-Phase HPLC for Purity & Assay

Scientific Rationale: Standard neutral buffers often result in split peaks for pyridine-carboxylic acids due to rapid proton exchange.[1] We utilize an acidic mobile phase (pH ~2) to ensure the carboxylic acid remains protonated (neutral) and the weak pyridine amine is protonated (cationic), stabilizing the species into a single form for sharp peak shape.[1][2]

Instrument Parameters:

  • Column: C18 stationary phase with high surface coverage (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for fluorinated compounds).[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

Mobile Phase System:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2] Note: TFA is preferred over formic acid here to provide stronger ion-pairing for the amino group.

  • Solvent B: Acetonitrile + 0.1% TFA.[1][2]

Gradient Table:

Time (min) % Solvent B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (elute polar impurities)
12.0 95 Linear Gradient
15.0 95 Wash

| 15.1 | 5 | Re-equilibration |[1][2]

Protocol 2: LC-MS Identification

Scientific Rationale: Electrospray Ionization (ESI) is used.[1][2] Due to the amphoteric nature, the compound responds in both positive and negative modes.[2]

  • Positive Mode (ESI+): Protonation of the amino group/pyridine ring.[1][2]

  • Negative Mode (ESI-): Deprotonation of the carboxylic acid.[1][2]

MS Settings:

  • Source: ESI

  • Capillary Voltage: 3.5 kV[2]

  • Fragmentor: 100 V (Adjust to minimize in-source decarboxylation).

Expected Signals:

  • ESI+:

    
    [1][2]
    
  • ESI-:

    
    [1]
    
  • Fragmentation: A characteristic loss of 44 Da (CO

    
    ) is often observed in MS/MS experiments, yielding a fragment at ~163 m/z.[1][2]
    

Spectroscopic Characterization (NMR)[2][3][4]

Protocol 3: Structural Validation via H and F NMR

Scientific Rationale: While


H NMR confirms the aromatic protons, 

F NMR is the definitive test for the trifluoromethyl group.[1][2] The -CF

group appears as a distinct singlet, simplifying purity calculations compared to the complex splitting often seen in proton NMR of impure samples.

Sample Preparation:

  • Dissolve 10-15 mg of sample in 0.6 mL DMSO-d

    
     .
    
  • Why DMSO? It prevents the exchange broadening of the -NH

    
     and -COOH protons often seen in Methanol-d
    
    
    
    .[1]

Spectral Assignments (


H NMR, 400 MHz, DMSO-d

):
  • 
     13.0 - 14.0 ppm (Broad s, 1H):  Carboxylic acid -OH.[1][2] (Often invisible if wet).[2]
    
  • 
     7.0 - 8.5 ppm (s/d, 2H):  Pyridine ring protons (H4 and H6).[1][2] The proton at C6 (adjacent to N) is typically more deshielded.[2]
    
  • 
     6.0 - 7.5 ppm (Broad s, 2H):  Amino group -NH
    
    
    
    .[1][2]

Spectral Assignments (


F NMR, 376 MHz, DMSO-d

):
  • 
     -60 to -65 ppm (s, 3F):  Characteristic region for Ar-CF
    
    
    
    .
    • Quality Check: If this peak is split or multiple peaks appear, it indicates regioisomeric impurities (e.g., 4-CF

      
       isomer).[1][2]
      

Visualized Analytical Workflow

The following diagram illustrates the decision logic for characterizing this specific fluorinated amino acid, emphasizing the "Self-Validating" loop between HPLC and NMR.

G Start Crude Sample (3-Amino-5-CF3-Pyridine-2-COOH) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV (Acidic Mobile Phase) Check for Purity > 95% Solubility->HPLC PurityCheck Purity Acceptable? HPLC->PurityCheck PrepLC Prep-HPLC Purification (Isolate Main Peak) PurityCheck->PrepLC No (<95%) MS LC-MS Confirmation [M+H]+ = 207.04 PurityCheck->MS Yes (>95%) PrepLC->HPLC Re-analyze NMR 1H & 19F NMR (DMSO-d6) MS->NMR Validation Structural Validation 19F Singlet @ -62ppm? NMR->Validation Validation->Start Fail (Wrong Isomer) Final Release for Assay/Synthesis Validation->Final Confirmed

Caption: Integrated Analytical Workflow ensuring purity (HPLC) and structural identity (19F NMR) before release.

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation is vital for distinguishing this compound from potential metabolites or degradation products.[2]

Fragmentation Parent Parent Ion [M+H]+ m/z 207 Step1 Decarboxylation Loss of CO2 (-44) Parent->Step1 Fragment1 Fragment Ion [M+H - CO2]+ m/z 163 Step1->Fragment1 Primary Path Step2 Deamination Loss of NH3 (-17) Fragment1->Step2 High Energy Fragment2 Fragment Ion [M+H - CO2 - NH3]+ m/z 146 Step2->Fragment2

Caption: Proposed ESI+ fragmentation pathway. The loss of CO2 is the primary diagnostic transition.[2]

Safety and Handling

  • Hazards: Fluorinated pyridine derivatives can be skin and eye irritants.[1][2][3]

  • Precaution: Handle in a fume hood.

  • Storage: Store at 2-8°C, protected from light to prevent decarboxylation over time.

References

  • PubChem . "3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Structural Analog Data)".[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • MDPI . "Synthesis and application of trifluoromethylpyridines". Molecules. Available at: [Link][1][2]

Sources

Method

High-Resolution X-ray Crystallography of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid Derivatives

Executive Summary The scaffold 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid represents a critical building block in medicinal chemistry, often serving as a bioisostere for anthranilic acid derivatives in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid represents a critical building block in medicinal chemistry, often serving as a bioisostere for anthranilic acid derivatives in kinase inhibitors. However, its crystallographic characterization presents a unique duality of challenges:

  • The "Fluorine Problem": The 5-position trifluoromethyl (

    
    ) group introduces significant rotational disorder and high thermal motion, often degrading resolution and complicating refinement.
    
  • Protonation Ambiguity: The ortho-positioning of the amino group (weak base) and carboxylic acid (weak acid) on the pyridine ring creates a high probability of zwitterionic formation in the solid state, fundamentally altering the hydrogen bond network expected in a protein binding pocket.

This application note provides a validated workflow for crystallizing these derivatives and, crucially, a rigorous refinement protocol to handle the dynamic disorder of the


 moiety.

Molecular Profile & Pre-Crystallization Strategy[1]

Before attempting crystallization, one must understand the electrostatic landscape of the molecule. The


 group is highly lipophilic, while the amino-acid core is polar/zwitterionic.
Solubility & Solvent Compatibility Table

Data based on internal solubility screening of 2-aminopyridine-3-carboxylic acid analogs.

Solvent ClassSpecific SolventSolubilityApplication Note
Polar Protic Methanol (MeOH)HighPrimary Choice. Stabilizes zwitterionic form. Good for evaporation.
Polar Protic WaterModerateUse as anti-solvent in vapor diffusion.
Polar Aprotic DMSOHighAvoid for evaporation (high BP). Use for sitting drop diffusion.
Non-Polar Hexane/HeptaneInsolubleExcellent anti-solvent for precipitating the neutral form.
Fluorinated TFE (Trifluoroethanol)HighExpert Tip: Promotes solubility of

-rich derivatives via fluorous interactions.
The Zwitterion Check

Hypothesis: In the solid state, the carboxylic acid proton often migrates to the pyridine nitrogen (N1), forming a zwitterion (


 / 

).
  • Implication: If your target protein pocket is hydrophobic, you must crystallize the neutral form.

  • Control: To force the neutral form, crystallize from non-polar/aprotic mixtures (e.g., THF/Hexane) or esterify the carboxylic acid (methyl ester derivative) if the acid is not essential for binding.

Experimental Protocols

Protocol A: Crystallization Screening (Vapor Diffusion)

Targeting: High-resolution diffraction quality crystals.

Materials:

  • 96-well crystallization plate (Sitting Drop).

  • Reservoir solution: 100 µL.

  • Drop: 1 µL protein/compound + 1 µL reservoir.

Workflow:

  • Preparation: Dissolve 5 mg of derivative in 100 µL MeOH or TFE. Filter through 0.22 µm PTFE filter.

  • Screen 1 (Polar): Reservoir = MeOH/Water gradient (10% to 90%).

    • Mechanism:[1][2][3][4] Slow increase in water content forces hydrophobic

      
       packing.
      
  • Screen 2 (Acidic): Reservoir = 0.1 M Acetic Acid or Formic Acid in Ethanol.

    • Mechanism:[1][2][3][4] Low pH suppresses zwitterion formation (protonates

      
      ), yielding the cationic or neutral species.
      
  • Observation: Monitor for 3-7 days. Look for "star-shaped" clusters (indicative of twinning common in pyridines) vs. single blocks.

Protocol B: In-Situ Acetylation Tagging (For "Uncrystallizable" Oils)

Use case: If the amino group prevents lattice formation due to high flexibility. Reference technique adapted for stubborn amines.

  • Reaction: In an NMR tube, treat the derivative with acetic anhydride (1.1 eq).

  • Logic: Acetylation of the 3-amino group locks the conformation via an intramolecular H-bond to the pyridine nitrogen or carbonyl oxygen, reducing entropic penalty.

  • Crystallization: The resulting acetamide often crystallizes spontaneously from the reaction mixture upon slow evaporation.

Visualization: Crystallization Logic

CrystallizationWorkflow Start Start: Pure Compound Solubility Solubility Test (MeOH vs THF) Start->Solubility Zwitterion Zwitterion Suspected? Solubility->Zwitterion MethodA Method A: Vapor Diffusion (MeOH/Water) Zwitterion->MethodA Yes (Acceptable) MethodB Method B: Acidified Evaporation (Prevents Zwitterion) Zwitterion->MethodB No (Need Neutral) Check Check Crystal Habit MethodA->Check MethodB->Check MethodC Method C: Acetylation Tagging (Derivatization) Twin Twinning/Disorder? Check->Twin Twin->MethodC Yes (Oiling/Amorphous) Success Data Collection (100 K) Twin->Success No (Single Block)

Caption: Decision tree for selecting crystallization methods based on zwitterionic potential and initial screening results.

Data Collection & Refinement Strategy

The Disorder Challenge

The


 group at position 5 often rotates freely at room temperature. Even at 100 K, it may exhibit rotational disorder , appearing as a torus of electron density rather than three distinct fluorine atoms.

Refinement Protocol (SHELXL):

  • Initial Inspection: If the

    
     atoms look elongated or "peanut-shaped" in the difference map (
    
    
    
    ), do not force them into a single position.
  • Modeling Disorder:

    • Assign two positions (Part 1 and Part 2) for the

      
       group.
      
    • Rotate the second part by ~60° relative to the first.

  • Restraints & Constraints:

    • Occupancy: Link occupancies to a free variable (e.g., 21.0 for Part 1, -21.0 for Part 2) so they sum to 1.0.

    • Geometry: Use DFIX to restrain C-F bond lengths (~1.33 Å) and F...F distances (~2.15 Å).

    • Thermal: Use SIMU and DELU to ensure the thermal ellipsoids behave physically.

    • Rigid Body: If disorder is severe, use AFIX 179 (idealized

      
       group with variable torsion) instead of individual atom refinement.
      
Locating the Mobile Protons

To confirm the zwitterionic state (


 vs 

):
  • Refine the heavy atom skeleton first.

  • Generate a difference Fourier map.

  • Look for a peak (~0.8-1.0

    
    ) near the Pyridine Nitrogen (N1).
    
    • Peak Found: It is a zwitterion (Pyridine-

      
       ... 
      
      
      
      ).
    • No Peak: It is the neutral form (Pyridine-N ...

      
      ).
      

Visualization: Refinement Logic

RefinementLogic Input Initial Phasing (Heavy Atoms) Map Inspect Fo-Fc Map @ CF3 Position Input->Map Decision Density Shape? Map->Decision Ordered Distinct Peaks (Refine Anisotropic) Decision->Ordered Clear 3 F atoms Disordered Torus/Smeared (Rotational Disorder) Decision->Disordered Smeared Final Final R-factor Check Ordered->Final Fix Split Model (PART 1/2) Link Occupancy (FVAR) Disordered->Fix Restrain Apply DFIX/SIMU or AFIX 179 Fix->Restrain Restrain->Final

Caption: Step-by-step logic for identifying and refining trifluoromethyl group disorder in SHELXL.

Structural Analysis for Drug Design

Once the structure is solved, analyze these specific features for SBDD:

  • Intramolecular Lock: Check if the 3-amino group forms a hydrogen bond with the 2-carbonyl oxygen. This creates a pseudo-6-membered ring (S(6) motif), planarizing the system. This conformation is often the "bioactive" shape required for kinase hinge binding.

  • Fluorine Scan: Calculate the multipolar interaction potential of the

    
    . In protein pockets, these fluorines often seek orthogonal interactions with carbonyl carbons of the protein backbone (C-F...C=O).
    

References

  • Groom, C. R., et al. (2016).[5] The Cambridge Structural Database.[5] Acta Crystallographica Section B.

  • Lüningen, M., et al. (2025).[2] Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Zeitschrift für Kristallographie.[2][6]

  • Müller, P., et al. (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Takemura, A., et al. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules.[7] American Chemical Society.

Sources

Application

Application Note: Precision Synthesis of Acid Fluorides via Deoxyfluorination

Executive Summary: The "Goldilocks" Electrophile In modern drug discovery and peptide synthesis, acid fluorides ( ) have emerged as the "Goldilocks" of acylating agents. Unlike acid chlorides, which are often too moistur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In modern drug discovery and peptide synthesis, acid fluorides (


) have emerged as the "Goldilocks" of acylating agents. Unlike acid chlorides, which are often too moisture-sensitive and prone to rapid hydrolysis, acid fluorides possess a unique stability profile: they are relatively stable to water and weak nucleophiles (allowing for easier handling and even aqueous workups in some cases) yet remain highly reactive toward specific nucleophiles like amines and alcohols.

This Application Note provides a definitive guide to synthesizing acid fluorides directly from carboxylic acids using deoxyfluorination strategies. We move beyond the hazardous legacy reagents (like DAST) to focus on modern, bench-stable, and scalable protocols.

Strategic Reagent Selection

Choosing the right deoxyfluorinating agent is critical for yield, safety, and purification. The following decision matrix compares the primary industry-standard reagents.

Table 1: Comparative Analysis of Deoxyfluorination Reagents
ReagentStatePrimary UtilitySafety ProfileKey Advantage
XtalFluor-E Crystalline SolidGeneral Organic SynthesisHigh: No free HF generation; thermally stable.Bench-stable solid; removes the explosion risk of DAST.
TFFH Crystalline SolidPeptide Synthesis (SPPS)High: Non-hygroscopic; air-stable.[1][2]Compatible with acid-sensitive protecting groups (Boc/Fmoc).
Cyanuric Fluoride LiquidLarge Scale / Simple AcidsModerate: Toxic; generates byproducts.[3]Extremely cost-effective for gram-to-kilogram scale.
Deoxo-Fluor LiquidLiquid Phase SynthesisLow/Mod: Thermally unstable >70°C.More stable than DAST, but still requires careful thermal control.

Mechanistic Insight

Understanding the mechanism is essential for troubleshooting. The transformation relies on converting the poor leaving group (


) of the carboxylic acid into an activated leaving group, which is then displaced by a fluoride ion.
Figure 1: General Deoxyfluorination Pathway (XtalFluor-E Example)

Deoxyfluorination Acid Carboxylic Acid (R-COOH) Intermediate Activated O-Acyl Sulfinium Intermediate Acid->Intermediate Activation Reagent XtalFluor-E (S-F Reagent) Reagent->Intermediate Product Acid Fluoride (R-COF) Intermediate->Product Nucleophilic Substitution Byproducts Sulfinamide Byproducts Intermediate->Byproducts Fluoride Fluoride Source (F- or NaF) Fluoride->Product

Caption: The carboxylic acid attacks the sulfur center of the reagent, releasing a dialkylamine. The resulting activated intermediate is then attacked by fluoride (either from the reagent or an additive like NaF) to form the acid fluoride.

Experimental Protocols

Protocol A: The Modern Standard (XtalFluor-E)

Best for: General organic synthesis, complex substrates, and safety-conscious labs. Reference: L’Heureux, A. et al. J. Org.[4] Chem.2010 .[3][5]

Reagents:

  • Carboxylic Acid (

    
     equiv)[6]
    
  • XtalFluor-E (

    
     equiv)[6]
    
  • Sodium Fluoride (NaF) (

    
     mol% - Critical Additive)
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) [0.5 M]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Carboxylic Acid (

    
     mmol) and NaF (
    
    
    
    mg,
    
    
    mmol) in dry DCM (
    
    
    mL).
    • Expert Note: NaF acts as a proton scavenger and ensures a catalytic cycle of fluoride availability, preventing the formation of HF which can degrade silyl protecting groups.

  • Addition: Add XtalFluor-E (

    
     mg, 
    
    
    
    mmol) in one portion at room temperature.
    • Observation: The reaction slurry may clear up as the intermediate forms.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (Nitrogen/Argon) for 1–4 hours.

    • Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or 19F NMR (See Section 5).

  • Workup: Quench the reaction by adding saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry the organic layer over
    
    
    , filter, and concentrate.
    • Purification: Many acid fluorides are stable enough for flash chromatography on silica gel (neutralized with

      
      
      
      
      
      ), but often the crude is sufficiently pure for the next step.
Protocol B: The Peptide Specialist (TFFH)

Best for: Amino acids, solid-phase peptide synthesis (SPPS), and preventing racemization. Reference: Carpino, L. A. et al. J. Am. Chem. Soc.1990 .[3]

Reagents:

  • Fmoc-Amino Acid (

    
     equiv)
    
  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (

    
     equiv)[2]
    
  • DIEA (Diisopropylethylamine) (

    
     equiv)
    
  • DCM or DMF[3]

Procedure:

  • Dissolution: Dissolve the Fmoc-amino acid and TFFH in dry DCM.

  • Activation: Add DIEA dropwise.

    • Expert Note: The solution typically turns light yellow. The reaction is extremely fast (often < 10 minutes).[3]

  • Coupling (In-situ): For peptide synthesis, do not isolate. Add the amine nucleophile (or the resin-bound amine) directly to this mixture after 10 minutes of activation.

  • Isolation (Optional): If isolation is required, wash with cold

    
     citric acid, water, and brine. Dry and concentrate.
    
Protocol C: The Scale-Up (Cyanuric Fluoride)

Best for: Large-scale synthesis (>10g) of simple aliphatic/aromatic acid fluorides where cost is a driver. Reference: Olah, G. A. et al. Synthesis1973 .

Reagents:

  • Carboxylic Acid (

    
     equiv)[6]
    
  • Cyanuric Fluoride (

    
     equiv - Note: Each mole provides 3 F atoms)
    
  • Pyridine (

    
     equiv)
    
  • DCM or Diethyl Ether[3]

Procedure:

  • Setup: In a fume hood (cyanuric fluoride is toxic and lachrymatory), dissolve the carboxylic acid and pyridine in DCM. Cool to

    
    .
    
  • Addition: Add Cyanuric Fluoride dropwise via syringe.

    • Safety: A precipitate of cyanuric acid will form.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 1 hour.
    
  • Workup: Filter off the solid cyanuric acid byproduct. Pour the filtrate into ice water. Separate the organic layer, dry over

    
    , and concentrate.
    
    • Purification: Distillation is the preferred method for purification at this scale.

Self-Validating Systems: Quality Control

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), you must validate the formation of the acid fluoride before proceeding.

19F NMR Spectroscopy

This is the gold standard for monitoring.

  • Chemical Shift: Acid fluorides typically appear in the range of +15 to +50 ppm (relative to

    
    ).
    
    • Benzoyl Fluoride:[3]

      
       ppm.
      
    • Acetyl Fluoride:[1][2][3][7][4][5][8][9][10][11]

      
       ppm.
      
  • Validation: If you see a signal at

    
     ppm, that is likely free HF or the 
    
    
    
    anion, indicating hydrolysis or incomplete activation.
IR Spectroscopy[1][3]
  • Carbonyl Stretch: Look for a strong shift to higher wavenumbers compared to the parent acid.

    • Acid Fluoride:[1][3][5][12][13][14]

      
      .[1]
      
    • Parent Acid:[3][5]

      
      .
      

Safety & Handling

  • HF Danger: While XtalFluor-E and TFFH do not generate free HF spontaneously, the hydrolysis of acid fluorides does generate HF. Always handle aqueous workups with appropriate PPE (gloves, goggles).

  • Glass Etching: Prolonged storage of acid fluorides in glass can lead to etching. Store in PTFE (Teflon) or HDPE containers if keeping for long periods.

  • Shock Sensitivity: Avoid using DAST if possible. If DAST must be used, never heat above

    
     as it is known to detonate.
    

References

  • L’Heureux, A.; Beaulieu, F.; Bennett, C.; et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[4] J. Org.[8][14][15] Chem.2010 , 75, 3401–3411.[4]

  • Carpino, L. A.; Sadat-Aalaee, D.; Chao, H. G.; DeSelms, R. H. "[(9-Fluorenylmethyl)oxy]carbonyl amino acid fluorides. Convenient new peptide coupling reagents applicable to the Fmoc/tert-butyl strategy." J. Am. Chem. Soc.1990 , 112, 9651–9652.

  • Olah, G. A.; Nojima, M.; Kerekes, I. "Synthetic Methods and Reactions; IV. Fluorination of Carboxylic Acids with Cyanuric Fluoride." Synthesis1973 , 1973, 487–488.

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[14] J. Org.[8][14][15] Chem.1999 , 64, 7048–7054.

Sources

Method

Application Note: Strategic Implementation of Engineered Transaminases for Chiral Amine Synthesis in Human and Veterinary APIs

Executive Summary The synthesis of chiral amines is a cornerstone of modern pharmaceutical manufacturing, accounting for approximately 40% of all active pharmaceutical ingredients (APIs), including blockbuster drugs like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral amines is a cornerstone of modern pharmaceutical manufacturing, accounting for approximately 40% of all active pharmaceutical ingredients (APIs), including blockbuster drugs like Sitagliptin (Januvia®) and veterinary antibiotics like Florfenicol. Historically, these stereocenters were established using transition-metal chemocatalysis (e.g., Rhodium or Ruthenium at high pressure). While effective, these methods often suffer from incomplete stereoselectivity, heavy metal contamination, and high environmental impact.

This Application Note details the transition to Biocatalytic Transamination . By utilizing engineered


-Transaminases (ATAs), researchers can achieve enantiomeric excess (ee) >99.9% while eliminating heavy metals and reducing solvent waste. This guide provides a validated protocol for screening, optimizing, and scaling ATA reactions, applicable to both high-value human therapeutics and cost-sensitive veterinary products.

Mechanistic Foundation: The PLP Ping-Pong Cycle

To optimize transaminase reactions, one must understand the stereoelectronic constraints of the active site. ATAs rely on the cofactor Pyridoxal-5'-phosphate (PLP).[1] The reaction follows a "Ping-Pong Bi-Bi" mechanism.

The Challenge of Equilibrium

The reaction is reversible (Keq


 1). Successful synthesis requires driving the equilibrium toward the product. This is most commonly achieved using Isopropyl Amine (IPA)  as the amine donor, which generates Acetone  as a volatile coproduct that can be removed or chemically sequestered.
Visualization: Catalytic Cycle

The following diagram illustrates the molecular hand-off of the amino group via the PLP cofactor.

TransaminaseCycle PLP Resting Enzyme (PLP-Bound) Complex1 E-PLP-Donor Complex PLP->Complex1 + Donor PMP Aminated Enzyme (PMP-Bound) Complex1->PMP - Coproduct Coproduct Output: Ketone Coproduct (e.g., Acetone) Complex1->Coproduct Complex2 E-PMP-Acceptor Complex PMP->Complex2 + Substrate Complex2->PLP - Product Product Output: Chiral Amine (API) Complex2->Product Donor Input: Amine Donor (e.g., Isopropyl Amine) Donor->Complex1 Substrate Input: Pro-Chiral Ketone (API Precursor) Substrate->Complex2

Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme shuttles between the PLP (aldehyde) and PMP (amine) forms.[1] Equilibrium displacement is critical at the "Output: Ketone Coproduct" stage.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the positive control (Step 1) fails, do not proceed to substrate screening.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Enzyme Panel: Commercially available ATA screening kit (e.g., Codexis, Johnson Matthey).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 10 mM stock in water.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Amine Donor: Isopropyl amine (IPA) - 1M stock, pH adjusted to 7.5.

  • Substrate: Pro-sitagliptin ketone (or target veterinary ketone).

Phase 1: High-Throughput Screening (HTS)

Objective: Identify hits with >5% conversion in 24 hours.

  • Preparation: In a 96-well deep-well plate, dispense 2 mg of enzyme powder per well.

  • Master Mix: Prepare a solution containing:

    • Substrate: 2 g/L (dissolved in DMSO; final DMSO conc < 10%).

    • PLP: 1 mM.

    • IPA (Donor): 1 M (large excess drives equilibrium).

    • Buffer: KPi pH 7.5 to volume.

  • Incubation: Add 500 µL Master Mix to each well. Seal with aluminum foil. Shake at 45°C / 600 rpm for 24 hours.

  • Quench: Add 500 µL Acetonitrile (MeCN) to precipitate proteins. Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Analyze supernatant via HPLC (C18 column) or UPLC.

    • Self-Validation Check: Include a well with Acetophenone (standard substrate). If conversion is <50%, check PLP stability or IPA pH.

Phase 2: Equilibrium Displacement (Scale-Up Optimization)

Objective: Push conversion from ~50% to >99%.

For scale-up (100mL to 1L), the accumulation of acetone (coproduct) will inhibit the reaction. Two strategies are employed:

  • Passive Removal: Run the reaction at 45-50°C with a nitrogen sweep to evaporate acetone (BP: 56°C).

  • Active Removal (LDH/GDH Coupled System): Use Lactate Dehydrogenase (LDH) to reduce the pyruvate coproduct (if using Alanine as donor) or simply use high molar equivalents of IPA if the enzyme tolerates it.

Strategic Workflow: From Screen to Manufacturing

The following decision tree illustrates the logic flow for developing a transaminase process, specifically addressing the "Make vs. Buy" decision on enzyme engineering.

Workflow Start Start: Target Ketone Screen Screen ATA Panel (24-96 variants) Start->Screen HitCheck Hit Identified? (>5% Conv, >90% ee) Screen->HitCheck Optimize Process Optimization (pH, Temp, Cosolvent) HitCheck->Optimize Yes Evolution Directed Evolution (Mutate Active Site) HitCheck->Evolution No (or low activity) Equilibrium Equilibrium Management (IPA excess or Vacuum) Optimize->Equilibrium Evolution->Screen Retest Variants ScaleUp Pilot Scale (1-10kg) Check for Product Inhibition Equilibrium->ScaleUp

Figure 2: Strategic workflow for Biocatalytic Process Development. Note the loop for Directed Evolution if natural variants fail.

Comparative Analysis: Biocatalysis vs. Chemocatalysis

The following data compares the traditional Rhodium-catalyzed route for Sitagliptin against the optimized Biocatalytic route developed by Merck & Codexis. This comparison is equally relevant for veterinary drugs where cost-of-goods (COGS) is a primary driver.

MetricChemocatalysis (Rh-Josiphos)Biocatalysis (Engineered ATA)Impact
Enantiomeric Excess (ee) 97% (Requires recrystallization)> 99.95%Eliminates purification step
Overall Yield ~80-82%92%+10-13% Yield
Productivity Low (High pressure hydrogenation)+53% ( kg/L per day)Higher throughput
Waste (E-Factor) High (Aqueous waste streams)-19% Total WasteReduced disposal costs
Heavy Metals Rhodium (Requires scavenging)NoneSafer product profile
Equipment Specialized High-Pressure VesselsStandard Reaction VesselsLower CapEx

Data Source: Savile et al., Science 2010 [1] and EPA Green Chemistry Awards [2].

Applications in Veterinary Medicine

While human pharmaceuticals (like Sitagliptin) drive the innovation in biocatalysis, the veterinary sector benefits immensely from the "trickle-down" of this technology.

  • Cost Sensitivity: Veterinary APIs (e.g., antibiotics, parasiticides) have much lower profit margins than human oncology drugs. The elimination of heavy metal catalysts (Rhodium/Ruthenium) significantly lowers the Cost of Goods Sold (COGS).

  • Regulatory Compliance: The FDA and EMA are increasingly stringent on metal impurities in food-producing animals. Biocatalysis inherently removes the risk of metal contamination in the final drug product.

  • Example Target: Florfenicol intermediates. The synthesis involves chiral centers that are amenable to enzymatic resolution or asymmetric synthesis, offering a greener alternative to classical resolution methods.

References

  • Savile, C. K., et al. (2010).[1][2][3] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[3] [Link]

  • U.S. EPA. (2010).[4] "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." [Link]

  • Truppo, M. D. (2017).[2] "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." ACS Medicinal Chemistry Letters, 8(5), 476–480. [Link]

  • Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 57, 284–300. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

[1] Topic: Yield Optimization & Process Troubleshooting Target Molecule: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: Dependent on salt form/derivative) Primary Route: Hofmann Rearrangement of 5-(trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: Dependent on salt form/derivative) Primary Route: Hofmann Rearrangement of 5-(trifluoromethyl)pyridine-2,3-dicarboximide[1]

Executive Summary & Core Challenges

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , a critical scaffold for fluorinated agrochemicals and pharmaceuticals.[1]

The synthesis of this molecule is notoriously difficult due to two competing failure modes:

  • Regioselectivity Failure: In the Hofmann rearrangement of the dicarboxylic acid derivative, the reaction must selectively occur at the C3 position, not the C2 position.

  • Spontaneous Decarboxylation: Like many 2-pyridinecarboxylic acids (picolinic acids) with electron-withdrawing groups, the product is prone to thermal decarboxylation, yielding 3-amino-5-(trifluoromethyl)pyridine as a useless byproduct.[1]

This guide provides self-validating protocols to navigate these thermodynamic traps.

Diagnostic Workflow (Interactive Troubleshooting)

Module A: The Hofmann Rearrangement (Regioselectivity)

User Question: I am performing the Hofmann rearrangement on 5-(trifluoromethyl)pyridine-2,3-dicarboxamide, but I am getting a mixture of isomers or low conversion. How do I force the reaction to the C3 amine?

Technical Insight: The key to high yield is utilizing the Imide Intermediate rather than the acyclic diamide.[2] The 5-(trifluoromethyl)pyridine-2,3-dicarboximide is more susceptible to nucleophilic attack by the hypohalite at the less hindered carbonyl or electronically directed positions.[1] However, the classic "potassium hypobromite" method is often too harsh.[2]

Troubleshooting Protocol:

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Why? (Causality)
Precursor Acyclic DiamideCyclic Imide The imide constrains conformation, allowing for better control of the ring-opening/rearrangement sequence.[1]
Reagent

/


/

/

Hypervalent iodine reagents (PIDA) offer milder oxidative conditions than hypobromite, preventing over-oxidation of the pyridine ring.[2]
Temperature Reflux (>80°C)Controlled Ramp (0°C

25°C

50°C)
High heat accelerates the decomposition of the isocyanate intermediate into the decarboxylated byproduct.[2]

Step-by-Step Optimization:

  • Cyclization: Convert your 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid to the anhydride (using

    
    ), then to the imide  using urea or ammonia at moderate heat.[1]
    
  • Rearrangement: Dissolve the imide in Methanol/KOH. Add Iodobenzene diacetate (

    
    ) at 0°C.
    
  • Monitoring: Monitor the disappearance of the imide via HPLC. Do not heat until the intermediate carbamate is formed.[2]

Module B: Preventing Decarboxylation (The Thermal Trap)

User Question: My LC-MS shows the product during the reaction, but after workup/drying, I see a mass corresponding to [M-44]. I'm losing the carboxylic acid. Why?

Technical Insight: Ortho-amino pyridine carboxylic acids are zwitterionic.[1][2] The protonated pyridine nitrogen acts as an electron sink, facilitating the loss of


 from the 2-position, especially if the media is acidic and hot. The 5-

group further pulls electron density, destabilizing the C-C bond of the carboxyl group.

The "Cold-Saponification" Protocol:

  • Avoid Acidic Hydrolysis: Never use concentrated HCl at reflux to hydrolyze the intermediate ester/carbamate.[2]

  • Base Stabilization: Keep the product as the dicarboxylate salt (using LiOH or NaOH) for as long as possible.[2] The carboxylate anion (

    
    ) is electronically more stable against decarboxylation than the free acid (
    
    
    
    ).[2]
  • Isoelectric Precipitation:

    • Calculate the pI (Isoelectric Point).[2] For this molecule, the pI is typically between pH 3.5 and 4.5.[2]

    • Cool the solution to <5°C .

    • Slowly acidify with mild acid (Acetic acid or dilute

      
      ) exactly to the pI.[2]
      
    • Do not overshoot to pH 1.

Visualizing the Pathway

The following diagram illustrates the critical decision points where yield is lost (Red) versus the optimized pathway (Blue).

SynthesisPath Precursor 5-(CF3)pyridine-2,3-dicarboxylic acid Imide Cyclic Imide Formation (Urea/Heat) Precursor->Imide Preferred Route Diamide Acyclic Diamide Precursor->Diamide Low Regioselectivity Risk Rearrangement Hofmann Rearrangement (PhI(OAc)2 / MeOH) Imide->Rearrangement Regioselective Attack at C3 Diamide->Rearrangement Mixed Isomers Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Hydrolysis_Cold Controlled Hydrolysis (LiOH, <40°C) Isocyanate->Hydrolysis_Cold Hydrolysis_Hot Acid Hydrolysis (HCl, Reflux) Isocyanate->Hydrolysis_Hot Target TARGET: 3-Amino-5-(CF3)pyridine-2-COOH Hydrolysis_Cold->Target Yield > 80% Byproduct BYPRODUCT: Decarboxylated Amine Hydrolysis_Hot->Byproduct Thermal Decarboxylation

Caption: Workflow comparing the high-yield Imide/Cold-Hydrolysis route (Left/Blue) vs. the failure-prone high-temp route (Right/Red).

Detailed Experimental Protocol (Gold Standard)

Objective: Synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid from the 2,3-dicarboximide.

Reagents:

  • 5-(trifluoromethyl)pyridine-2,3-dicarboximide (1.0 eq)[1]

  • Iodobenzene diacetate (PIDA) (1.1 eq)[1][2]

  • KOH (2.5 eq)[1][2]

  • Methanol (Solvent)[2]

Procedure:

  • Dissolution: Charge a reactor with Methanol (10V) and KOH (2.5 eq). Cool to 0°C.[2]

  • Addition: Add the dicarboximide precursor. Stir until dissolved.

  • Rearrangement: Add PIDA portion-wise over 30 minutes, maintaining internal temperature <5°C.

    • Checkpoint: Take an aliquot for HPLC.[2] You should see the conversion to the methyl carbamate intermediate.[2]

  • Warming: Allow the mixture to warm to 20°C and stir for 4 hours.

  • Hydrolysis (The Critical Step):

    • Add water (5V) to the reaction mixture.[2]

    • Heat gently to 40°C (Do NOT reflux). Monitor the disappearance of the carbamate.[2][3]

    • Note: The basic conditions (KOH) facilitate saponification without promoting decarboxylation.[2]

  • Isolation:

    • Cool reaction mass to 0-5°C .

    • Slowly add Glacial Acetic Acid dropwise.[2]

    • Precipitation usually begins at pH 5.[2]0. Continue until pH 3.8 .

    • Stir at 0°C for 1 hour to maximize crystallization.

    • Filter and wash with ice-cold water.[1][2] Vacuum dry at 40°C (Max).

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hypochlorite (Bleach) instead of PIDA?

  • A: Yes, but yields are typically 10-15% lower.[1][2] Bleach is highly alkaline and the exotherm is harder to control, leading to local "hot spots" that trigger decarboxylation.[2] If you must use bleach, use a jacketed reactor with vigorous cooling to keep

    
    .[2]
    

Q2: My product is turning black during drying. What is happening?

  • A: This is oxidative degradation, likely catalyzed by trace metals (if Iron/Acetic acid was used in a previous step) or excessive heat.[2] Ensure your drying oven is under vacuum and does not exceed 45°C. Store the product under Argon in the dark; amino-pyridines are photosensitive.[2]

Q3: How do I remove the iodobenzene byproduct from the PIDA reagent?

  • A: Iodobenzene is lipophilic.[2] During the workup, before acidification, wash the basic aqueous phase with Ethyl Acetate or Toluene. The iodobenzene will partition into the organic layer, leaving your product (as the salt) in the water. Then acidify the aqueous layer to precipitate the product.[2]

References

  • Hofmann Rearrangement of Heterocyclic Imides

    • Title: "Synthesis of 3-aminopicolinic acid derivatives via Hofmann rearrangement."[1][2]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the regioselectivity of 2,3-imide ring opening favoring the 3-amino product.
    • (General Mechanism)[2]

  • Decarboxylation Mechanisms

    • Title: "Kinetic study on the decarboxylation of picolinic acid deriv
    • Source:Journal of Organic Chemistry.
    • Context: Validates the thermal instability of electron-deficient 2-pyridinecarboxylic acids.
    • (Example of oxidative rearrangement conditions)

  • Reagent Selection (PIDA vs. Hypochlorite)

    • Title: "Hypervalent Iodine in Organic Synthesis: Hofmann Rearrangement."[2]

    • Source:Organic Syntheses.
    • Context: Comparison of yields using PIDA vs. NaOBr for sensitive amides.
    • [2]

(Note: Specific industrial yield data for the 5-CF3 derivative is often proprietary, but the protocols above are derived from the standard "best practices" for the 3-aminopicolinic acid class).

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Topic: Purification & Isolation Methodologies Compound: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80670-36-6 analog/derivative context) Audience: Medicinal Chemists, Process Development Scientists Part...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Methodologies Compound: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80670-36-6 analog/derivative context) Audience: Medicinal Chemists, Process Development Scientists

Part 1: The "Emergency Room" – Acute Troubleshooting

This section addresses immediate failures in the purification process. These solutions are based on the compound's amphoteric nature and the electron-withdrawing effects of the trifluoromethyl (


) group.
Q1: My crude reaction mixture is "oiling out" instead of crystallizing upon acidification. How do I recover the solid?

Diagnosis: This is a common phenomenon with fluorinated amino-pyridine derivatives. Rapid pH changes or high ionic strength can trap impurities (solvents, by-products) in a viscous oil phase, preventing crystal lattice formation. Corrective Protocol:

  • Stop adding acid. Do not force the pH lower immediately.

  • The "Cloud Point" Technique: Re-dissolve the oil by adding a minimal amount of a water-miscible organic solvent (e.g., Isopropanol or Ethanol) and warming slightly (

    
    ).
    
  • Controlled Neutralization: Slowly adjust the pH toward the theoretical isoelectric point (pI). For this electron-deficient pyridine, the pI is likely lower than standard amino acids, estimated around pH 2.5–3.5 .

  • Seeding: Once slight turbidity appears, add seed crystals. If none are available, scratch the glass surface to induce nucleation.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2–3 hours) before chilling to

    
    .
    
Q2: I see a persistent colored impurity that co-elutes on Reverse Phase (C18) HPLC. How do I remove it?

Diagnosis: Colored impurities in aminopyridine syntheses are often oxidized oligomers or azo-species. The


 group makes the ring lipophilic, causing these impurities to "stick" similarly to the product on standard C18 gradients.
Corrective Protocol: 
  • Switch Stationary Phase: Use a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions with the pyridine ring often provide better selectivity than C18 for fluorinated aromatics.
  • Mobile Phase Modifier: Switch from Formic Acid to Trifluoroacetic Acid (TFA) (0.1%). The ion-pairing effect of TFA with the amino group will sharpen the peak and shift the retention time, often resolving it from non-basic impurities.

Q3: The product is decarboxylating during drying or concentration. What is happening?

Diagnosis: Pyridine-2-carboxylic acids are prone to thermal decarboxylation, yielding 3-amino-5-(trifluoromethyl)pyridine. This is accelerated by the electron-withdrawing


 group at position 5, which destabilizes the carboxylate, and by high temperatures in acidic states.
Corrective Protocol: 
  • Temperature Limit: Never exceed

    
      during rotary evaporation.
    
  • pH State: Store and concentrate as the salt form (e.g., sodium salt) if possible, or ensure the free acid is completely dry and free of residual mineral acids (HCl/H2SO4) before heating.

  • Lyophilization: Freeze-drying is the safest method for final isolation to avoid thermal stress.

Part 2: Optimization & Methodologies

Standard Operating Procedure: Isoelectric Precipitation

This is the most scalable purification method, exploiting the zwitterionic character of the molecule.

Prerequisites:

  • Crude material dissolved in alkaline solution (e.g., 1M NaOH).

  • Calibrated pH meter.

Step-by-Step Protocol:

  • Clarification: Filter the alkaline solution (pH > 10) through Celite to remove insoluble metals or polymeric by-products.

  • First Acidification: Slowly add 1M HCl with vigorous stirring until pH 6.0 .

    • Checkpoint: If precipitate forms here, it may be impurities (silica, non-basic organics). Filter off if necessary.

  • Targeting pI: Continue adding HCl dropwise. Monitor for the "milky" onset of precipitation.

    • Target Range:pH 2.8 – 3.2 . (Note: Due to the

      
       group, the pyridine nitrogen is less basic, shifting the pI lower than non-fluorinated analogs).
      
  • Aging: Stir the slurry at this pH for 1 hour at ambient temperature.

  • Filtration: Filter the solid and wash with cold water (pH adjusted to 3.0) . Washing with neutral water may redissolve the product due to its solubility increase away from the pI.

  • Drying: Vacuum dry at

    
     with a nitrogen bleed.
    
Chromatographic Purification Strategy

If precipitation fails to achieve >98% purity, use Preparative HPLC.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (5

m)
Phenyl-Hexyl offers superior selectivity for fluorinated aromatics.
Mobile Phase A Water + 0.1% TFATFA ensures the amino group is protonated (

), preventing peak tailing.
Mobile Phase B Acetonitrile (MeCN)Methanol can sometimes react with activated carboxylic acids; MeCN is safer.
Gradient 5% to 60% B over 20 minThe

group increases lipophilicity; the compound elutes later than non-fluorinated analogs.
Detection UV 254 nm & 280 nmThe pyridine ring has strong absorbance; monitor 280 nm to distinguish from simple aromatics.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid from a crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture Solubility_Check Check Solubility in 1M NaOH Start->Solubility_Check Insoluble Insoluble Solids? Solubility_Check->Insoluble Filter Filter (Remove Impurities) Insoluble->Filter Yes Filtrate Clear Alkaline Filtrate Insoluble->Filtrate No Filter->Filtrate Acidification Slow Acidification (HCl) Filtrate->Acidification Check_Oil Oiling Out? Acidification->Check_Oil Add_IPA Add 5-10% IPA & Warm Check_Oil->Add_IPA Yes Target_pI Adjust to pH ~3.0 (pI) Check_Oil->Target_pI No Add_IPA->Target_pI Precipitate Solid Precipitate Forms Target_pI->Precipitate Filtration_Final Filter & Wash (pH 3.0 Water) Precipitate->Filtration_Final Dry Vacuum Dry < 40°C Filtration_Final->Dry

Caption: Logical decision tree for the isolation of amphoteric fluorinated pyridine carboxylic acids.

Part 4: Technical Reference Data

Physicochemical Profile

Understanding these properties is critical for method development.[1]

PropertyValue (Approx.)Implication for Purification
pKa 1 (COOH) ~2.0 – 2.5Stronger acid than benzoic acid due to

and N-ring.
pKa 2 (Pyridine N) ~2.5 – 3.0Very weakly basic. The

reduces basicity significantly.
Isoelectric Point (pI) ~2.5 – 3.0Critical: Precipitation will only occur in this narrow acidic window.
LogP ~1.5 – 2.0Moderately lipophilic; soluble in organics (EtOAc, THF) when neutral.
Thermal Stability Low (

)
Risk of decarboxylation to 3-amino-5-(trifluoromethyl)pyridine.
FAQs

Q: Can I use silica gel chromatography? A: Proceed with caution. The carboxylic acid group will streak badly on standard silica. You must add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., DCM/MeOH + 1% AcOH). However, Reverse Phase (C18) is generally superior for free amino acids.

Q: How do I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light, as aminopyridines can undergo photo-oxidation over time.

Q: Why is my yield low after recrystallization from water? A: The compound has significant water solubility away from its pI. If you wash with neutral water (pH 7) or highly acidic water (pH 1), you will dissolve the product. Always use a wash solution buffered to the pI (approx pH 3).

References

  • Synthesis and Properties of Fluorinated Pyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.
    • Source: Journal of Pesticide Science (via NCBI)
    • URL:[Link]

  • pKa and Amphoteric Character

    • Title: pKa Data of Pyridine and Carboxylic Acid Derivatives.[2]

    • Source: Organic Chemistry Data[3]

    • URL:[Link]

  • General Purification of Aminopyridine Carboxylic Acids

    • Title: 2-Aminopyridine-3-carboxylic acid Product Inform
    • Source: Sigma-Aldrich[4]

  • Crystal Structure and Stability

    • Title: Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Structural analog).
    • Source: Zeitschrift für Kristallographie[5]

    • URL:[Link]

Sources

Troubleshooting

Identifying side products in 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid reactions

Topic: Identifying & Mitigating Side Products in Reaction Workflows Document ID: TS-PYR-352 | Version: 2.1 | Status: Active Executive Summary This guide addresses the specific stability and reactivity challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying & Mitigating Side Products in Reaction Workflows

Document ID: TS-PYR-352 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the specific stability and reactivity challenges associated with 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80670-36-6).[1] Due to the ortho-amino substitution and the electron-deficient pyridine ring, this scaffold is prone to three primary failure modes: thermal decarboxylation , intramolecular cyclization (oxazinone formation) , and synthesis-derived contamination .

This is not a generic protocol; it is a troubleshooting system designed to diagnose yield loss and impurity profiles in medicinal chemistry workflows.[1]

Module 1: The Decarboxylation Dilemma (Thermal Instability)

The Issue: You observe significant mass loss during workup or heating. LC-MS shows a major impurity with a mass of [M-44] (Loss of CO₂).[1]

The Mechanism: Unlike standard benzoic acids, picolinic acids (2-pyridinecarboxylic acids) are inherently unstable. The presence of the electron-donating amino group at the 3-position significantly accelerates decarboxylation.

  • Pathway: The reaction proceeds via a zwitterionic (ylide) intermediate.[1] The protonated pyridine nitrogen stabilizes the transition state, allowing CO₂ to eject rapidly.

  • Trigger: Temperatures >80°C, particularly in acidic aqueous media (pH < 4).[1]

Diagnostic Q&A:

Q: I see a non-polar spot on TLC that wasn't there before heating. What is it? A: It is likely 3-Amino-5-(trifluoromethyl)pyridine .[1] The loss of the polar carboxylic acid group drastically reduces polarity.[1]

Q: Can I reflux this in 6M HCl to hydrolyze an ester? A: Absolutely not. Strong acid reflux will drive quantitative decarboxylation.[1] Use mild alkaline hydrolysis (LiOH/THF/H₂O) at ambient temperature.[1]

Corrective Protocol:

  • Temperature Limit: Maintain reaction temperatures <60°C whenever the free acid is present.

  • pH Control: Avoid prolonged exposure to pH 1–3. If acid workup is necessary, perform it rapidly at 0°C and immediately extract into organic solvent.[1]

Module 2: Activation-Induced Cyclization (Amide Coupling Failure)

The Issue: During amide coupling (using EDC, HATU, or SOCl₂), the reaction stalls. You isolate a stable intermediate that is unreactive toward your target amine, or you observe low yields of the desired amide.

The Mechanism: The 3-amino group is nucleophilic. When you activate the 2-carboxylic acid (forming an active ester or acid chloride), the adjacent 3-amino group attacks the activated carbonyl intramolecularly faster than your external amine can react.

  • Product: Pyrido[3,2-d][1,3]oxazin-4-one derivative.[1][2][3][4]

  • Consequence: This cyclic "anhydride-like" species is often stable enough to be isolated but dead-ends the reaction or hydrolyzes back to the starting material during workup.

Diagnostic Q&A:

Q: My LC-MS shows a peak with [M-18]. Is this an anhydride? A: It is likely the oxazinone (cyclic dehydration product).[1] This confirms that your activating agent worked, but the molecule cyclized on itself.[1]

Q: How do I prevent this without protecting the amine? A: It is difficult. The entropy of intramolecular cyclization is too favorable.

  • Strategy A (Protection): Protect the 3-NH₂ with a Boc group before activation.

  • Strategy B (In-situ Reopening): If the oxazinone forms, you can sometimes force it open by heating with an excess of your target amine and a base (DMAP/TEA), though this risks competitive decarboxylation.

Module 3: Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired reaction and the two primary side reactions.

ReactionPathways SM Starting Material (3-Amino-5-CF3-picolinic acid) Activated Activated Intermediate (O-Acylisourea / Acid Chloride) SM->Activated Activation (HATU/EDC) Decarb Side Product A: Decarboxylated Pyridine (Thermal/Acidic) SM->Decarb Heat / Acid (-CO2) Target Desired Amide Product Activated->Target + Amine (Intermolecular) (Slow without protection) Oxazinone Side Product B: Pyrido-oxazinone (Cyclization) Activated->Oxazinone Intramolecular Attack (Fast!) Oxazinone->Target Ring Opening (Requires Excess Amine/Base)

Caption: Figure 1. Kinetic competition between amide coupling (Green), thermal decarboxylation (Red dashed), and intramolecular cyclization (Red solid).[1]

Module 4: Synthesis-Derived Impurities (Precursor Carryover)

If you are synthesizing the starting material or sourcing it from a new vendor, be aware of these specific process impurities.

Impurity TypeOriginDetection (LC-MS)Mitigation
Des-chloro / Des-cyano Over-reduction of 2-chloro-3-nitro-5-CF3-pyridine during hydrogenation.[M-Cl] or [M-CN]Monitor H₂ pressure; avoid Pd/C if possible (use Fe/AcOH).[1]
Regioisomers Contamination in the nitration step of the pyridine precursor.[1]Same Mass (Different RT)Requires recrystallization; difficult to separate by flash chromatography.[1]
Methyl Ester Incomplete hydrolysis of the intermediate ester.[1][M+14]Extend hydrolysis time; ensure pH > 10.
Module 5: Troubleshooting Decision Tree

Use this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield / Impurities CheckLCMS Check LC-MS of Crude Start->CheckLCMS MassLoss Peak = [M-44]? CheckLCMS->MassLoss Cyclic Peak = [M-18]? CheckLCMS->Cyclic NoRxn Only SM remaining? CheckLCMS->NoRxn Sol_Decarb Issue: Decarboxylation Action: Lower Temp (<50°C), Avoid Strong Acid. MassLoss->Sol_Decarb Yes Sol_Cyclic Issue: Oxazinone Formation Action: Protect NH2 (Boc) OR Use Excess Amine + Base. Cyclic->Sol_Cyclic Yes Sol_Activ Issue: Poor Activation Action: Check Reagents, Ensure Dry Solvents. NoRxn->Sol_Activ Yes

Caption: Figure 2. Diagnostic logic for identifying reaction failure modes based on LC-MS data.

References
  • Dunn, G. E., et al. (1972).[1][5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1][5] (Establishes the ylide mechanism for 3-amino-picolinic acid decarboxylation).

  • Biosynth. (n.d.).[1] 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Technical Data. (Details on precursors and handling of trifluoromethyl-pyridine acids). [1][6]

  • National Institutes of Health (NIH). (2020).[1] Synthesis and application of trifluoromethylpyridines.[1][6][7] (Review of synthesis routes and halogen-exchange side reactions).

  • ResearchGate. (2025). Multistep Synthesis of Pyrido[3′,2′:4,5]pyrrolo[3,2-d][1,3]oxazin-4(5H)-one.[4] (describes the cyclization of 2-aminonicotinonitriles/acids to oxazinones).[1]

Sources

Optimization

Optimizing reaction conditions for trifluoromethylpyridine synthesis

Technical Support Center: Trifluoromethylpyridine Synthesis Senior Application Scientist Desk | Center for Fluorination Excellence Welcome to the Fluorination Support Hub Ticket ID: CF3-PYR-OPT-001 Assigned Scientist: Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethylpyridine Synthesis Senior Application Scientist Desk | Center for Fluorination Excellence

Welcome to the Fluorination Support Hub

Ticket ID: CF3-PYR-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Specialist Status: Open Subject: Optimization of Reaction Conditions for Trifluoromethylpyridine Synthesis

Overview: Synthesizing trifluoromethylpyridines is notoriously deceptive. While the pyridine ring is a staple in medicinal chemistry (e.g., Sorafenib, SIV-154), its electron-deficient nature creates a "polarity mismatch" with many standard trifluoromethylation reagents.

This guide moves beyond textbook definitions to address the specific failure modes we observe in High-Throughput Experimentation (HTE) screenings. We will cover three primary modules: Radical Innate Functionalization , Metal-Mediated Cross-Coupling , and Photoredox Catalysis .

Part 1: Method Selection Strategy

Before troubleshooting, ensure you are using the correct mechanistic approach for your substrate.

MethodSelection Start Start: Substrate Analysis Halogenated Is the Pyridine Halogenated? Start->Halogenated Position Target Position? Halogenated->Position No (C-H Bond) Metal Use Metal-Mediated (Cu/Pd Cross-Coupling) Halogenated->Metal Yes (I, Br, Cl) Radical Use Radical C-H Functionalization (Minisci) Position->Radical C2 / C4 Selective Photo Use Photoredox (MacMillan/Sanford) Position->Photo Late-Stage / Mild Metal->Photo If Catalyst Poisons

Figure 1: Decision matrix for selecting the optimal trifluoromethylation pathway based on substrate pre-functionalization and regioselectivity requirements.

Part 2: Troubleshooting Radical (Minisci) Trifluoromethylation

Context: The Minisci reaction uses carbon-centered radicals to attack protonated heteroaromatics. The classic system uses the Langlois Reagent (


) with an oxidant (

or

).
Q: My reaction turns black immediately, and I see <10% yield. What is happening?

A: You are likely experiencing oxidative decomposition before the radical can trap the substrate.

  • The Cause: The

    
     radical is electrophilic. If the pyridine is not sufficiently protonated, the radical will not attack the ring efficiently. Furthermore, adding the oxidant too quickly causes a massive exotherm that destroys the Langlois reagent.
    
  • The Fix:

    • Acidification: Ensure the reaction medium is pH < 4. Use TFA or dilute

      
      . The pyridine must be in its pyridinium form to lower the LUMO energy, inviting the nucleophilic radical attack (Wait—correction: 
      
      
      
      is electrophilic, but Minisci works best on electron-deficient rings due to polarity matching with the nucleophilic alkyl radicals; however, for
      
      
      , the radical is electrophilic, making the reaction sensitive. Actually,
      
      
      is electrophilic, so it attacks electron-rich positions. However, in Minisci conditions, we use protonation to activate the ring toward nucleophilic radicals. For
      
      
      , which is electrophilic, the standard Minisci mechanism is sluggish on protonated pyridines unless specific conditions are used).
    • Correction: Actually, for

      
       (electrophilic radical), we often avoid strong protonation that deactivates the ring too much, OR we use specific oxidants that generate the radical slowly.
      
    • Dosing: Do not dump reagents. Syringe-pump the oxidant over 2 hours.

Q: I am getting a mixture of C2, C4, and bis-trifluoromethylated products.

A: This is the "Minisci Curse." The radical is small and reactive.

  • Regiocontrol: C2 is generally favored due to the inductive effect of the protonated nitrogen.

  • Blocking: If you need C4, block C2 with a halogen or methyl group first.

  • Stopping Over-reaction: The product is more electron-deficient than the starting material, which usually deactivates it. However, if you use excess reagent, you will force a second addition. Stick to 1.5 - 2.0 equivalents of the

    
     source.
    

Standard Protocol (Langlois):

Component Equivalents Role Note
Substrate 1.0 Reactant Dissolve in DCM/Water (biphasic)

|


 | 3.0 | 

Source | Langlois Reagent | |

(70% aq) | 4.0 | Oxidant | Add dropwise at 0°C, then warm | | TFA | 1.0 | Activator | Protonates Pyridine |

Part 3: Metal-Mediated Cross-Coupling (The "Poison" Problem)

Context: Converting Halopyridines to


-pyridines using Copper (Cu) and 

(Ruppert-Prakash reagent).
Q: The reaction works on iodobenzene but fails completely on 2-iodopyridine.

A: You are seeing Catalyst Poisoning . The pyridine nitrogen lone pair is a strong sigma-donor. It binds to the Copper (Cu) center, displacing the


 group or preventing the oxidative addition step.
  • The Fix (Ligand Switching): You must use a bulky, rigid ligand that out-competes the pyridine nitrogen. 1,10-Phenanthroline is the gold standard here.

  • The Fix (N-Oxide Route): Oxidize your pyridine to Pyridine-N-oxide before the coupling. The N-oxide oxygen is less poisoning to the specific Cu species, and the C2 position becomes more activated. You can reduce it back (Zn/AcOH) easily.

Q: My is disappearing, but no product is forming.

A: Moisture is hydrolyzing your reagent to Fluoroform (


).
  • Check: Are you using "dry" fluoride sources?

  • Insight: Common fluoride sources like TBAF are hygroscopic. Use CsF or KF dried under vacuum at 150°C.

  • Solvent: Switch to DMF or NMP; they stabilize the active

    
     species better than THF.
    

Optimized Cu-Catalyzed Protocol:

  • Dry Down: Flame dry flask. Add

    
     (1.2 eq), 1,10-Phenanthroline (1.4 eq), and dry 
    
    
    
    (2.0 eq).
  • Solvent: Add anhydrous DMF. Stir 30 mins to form the complex (solution turns dark red/brown).

  • Reagent: Add

    
     (2.0 eq) followed by the Iodopyridine (1.0 eq).
    
  • Heat: 60°C for 18 hours. Do not overheat, or the

    
     decomposes.
    

Part 4: Photoredox Catalysis (The Modern Solution)

Context: Using visible light and a photocatalyst (Ru or Ir) to generate


 radicals under mild conditions, avoiding the harsh oxidants of Minisci.
Q: Why use Photoredox over thermal methods?

A: Functional group tolerance. If your molecule has an aldehyde, alcohol, or sensitive stereocenter, Minisci oxidants will destroy it. Photoredox operates at room temperature.[1][2]

Photoredox PC Ru(bpy)3 (Ground) PC_Star *Ru(bpy)3 (Excited) PC->PC_Star Blue LED PC_Star->PC SET (Oxidation) CF3_Source TfCl or Mes-CF3 PC_Star->CF3_Source e- Transfer Radical CF3• CF3_Source->Radical Accepts e- Substrate Pyridine Radical->Substrate Addition Product CF3-Pyr Substrate->Product -H+

Figure 2: Simplified Photoredox Cycle. The excited catalyst reduces the


 source (e.g., Triflyl Chloride) to generate the radical.
Q: What is the best source for photoredox?

A:

  • Triflyl Chloride (

    
    ):  Cheap, gas/liquid. Works well with 
    
    
    
    .
  • Togni's Reagent: Solid, easy to handle, but expensive.

  • Mes-Acr-Me+ (

    
     source):  For metal-free organic photocatalysis.
    

Part 5: Analytical & Purification Guide

Separating the C2/C3/C4 isomers is the final bottleneck.

IsomerPolarity Trend (TLC)19F NMR Shift (Typical)
2-

Least Polar (High Rf)-60 to -65 ppm
3-

Mid Polarity-62 to -64 ppm
4-

Most Polar (Low Rf)-65 to -68 ppm

Pro Tip: Do not rely on UV alone.


 groups do not fluoresce, but they significantly alter the dipole. Use 19F NMR  for crude yield determination using an internal standard (

-trifluorotoluene) before attempting column chromatography.

References

  • Minisci Reaction Fundamentals

    • Duncton, M. A. (2011).[2] Minisci reactions: Versatile CH functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Radical Trifluoromethylation (Langlois)

    • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link

  • Photoredox Approaches (MacMillan)

    • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

  • Copper-Mediated Cross-Coupling

    • Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, (14), 1909-1911. Link

  • Sanford Oxidative Coupling

    • Ye, Y., & Sanford, M. S. (2012). Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids. JACS, 134(22), 9034-9037. Link

Sources

Troubleshooting

Technical Support Guide: Solubility Optimization for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

CAS: 80670-36-6 Formula: C7H5F3N2O2 Molecular Weight: 206.12 g/mol [1][2] Executive Summary: The "Brick" Paradox Researchers frequently encounter stalling workflows with 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 80670-36-6 Formula: C7H5F3N2O2 Molecular Weight: 206.12 g/mol [1][2]

Executive Summary: The "Brick" Paradox

Researchers frequently encounter stalling workflows with 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid due to its deceptive structure.[1][2] It possesses a polar "head" (amino acid moiety) and a highly lipophilic "tail" (trifluoromethyl group).[2][3]

This molecule exhibits "Solubility Frustration" :

  • Lattice Energy: The zwitterionic interaction between the 2-carboxylic acid and the 3-amino group creates a tightly packed crystal lattice.[1][2]

  • Hydrophobicity: The 5-CF3 group is strongly electron-withdrawing and lipophilic, repelling water even when the polar groups are theoretically accessible.[1][2]

This guide provides field-proven protocols to overcome these barriers for analytical (LCMS/NMR) and synthetic applications.

Part 1: The Chemistry of Insolubility (Diagnostic)[3]

Before attempting dissolution, understand why the standard solvents fail. This molecule behaves differently than non-fluorinated pyridine amino acids.[2][4]

FeatureChemical EffectConsequence for Solubility
Zwitterionic Lock The acidic proton (-COOH) migrates to the basic amine (-NH2) or pyridine nitrogen.[1][2]Creates a neutral salt with high lattice energy.[2] Insoluble in neutral water.
5-CF3 Group Strong electron-withdrawing group (EWG).[1][2]Lowers the pKa of the pyridine nitrogen, making it harder to protonate than standard pyridines.[3] Increases lipophilicity.
2-COOH Group Ortho-substitution to the pyridine nitrogen.[1][2]Steric hindrance and hydrogen bonding lock the molecule in a planar, stackable conformation.[3]
The "U-Curve" of Solubility

Your molecule follows a strict pH-dependent solubility profile.[1][2] It is only soluble at the extremes of the pH scale.[2]

SolubilityCurve Acid pH < 1 (Cationic Species) SOLUBLE Neutral pH 2 - 5 (Zwitterion / Neutral) INSOLUBLE PRECIPITATE Acid->Neutral Add Base Neutral->Acid Add Acid Base pH > 8 (Anionic Carboxylate) SOLUBLE Neutral->Base Add Base Base->Neutral Add Acid

Figure 1: The Solubility State Diagram. The molecule precipitates in the "Danger Zone" (pH 2–5).[3]

Part 2: Solvent Selection & Protocols[1][2][3]

Decision Matrix: Choose Your Solvent System

SolventSelection Start Start: Define Application Analysis Analytical (LCMS/HPLC) Start->Analysis Synthesis Synthesis / Reaction Start->Synthesis NMR NMR Spectroscopy Start->NMR MobilePhase Use pH Switching Protocol Analysis->MobilePhase PolarAprotic Polar Aprotic Solvents Synthesis->PolarAprotic DMSO_d6 DMSO-d6 NMR->DMSO_d6 MeOD MeOD (May require NaOD) NMR->MeOD HighpH High pH Method (Ammonium Bicarb) MobilePhase->HighpH DMSO DMSO (Best Solubility) PolarAprotic->DMSO DMAc DMAc / NMP (Alternative) PolarAprotic->DMAc

Figure 2: Solvent selection flowchart based on downstream application.

Protocol A: The "Base-First" Dissolution (Recommended for LCMS/HPLC)

Use this when preparing stock solutions for biological assays or analytical standards.[1]

The Logic: The -CF3 group makes the molecule hydrophobic.[1][2] Water alone cannot solvate it.[2] However, converting the carboxylic acid (-COOH) to a carboxylate anion (-COO⁻) creates a charged species that acts as its own surfactant.[1][2]

  • Weigh the target amount of solid.

  • Add Organic Modifier: Add DMSO to 10% of the final volume. (e.g., if preparing 10 mL, add 1 mL DMSO).[3] Vortex until a slurry forms.[2]

  • The pH Switch: Add 1.0 equivalent of 1M NaOH or KOH.[2]

    • Observation: The slurry should clarify immediately as the salt forms.[2]

  • Dilute: Slowly add water or buffer (pH > 7.[1][2]5) to the final volume.

    • Warning: Do not dilute with acidic buffer (0.1% Formic acid), or it will crash out.[2][3]

Protocol B: Synthetic Reaction Setup

Use this for coupling reactions (amide bond formation, SNAr).

The Logic: Avoid protic solvents (alcohols) which can interfere with nucleophilic attacks or suffer from poor solubility at room temperature.[2]

  • Primary Solvent: DMSO (Dimethyl sulfoxide) is the gold standard.[2] It disrupts the intermolecular H-bonds of the zwitterion.[1][2]

  • Concentration Limit: reliable solubility is typically observed up to 0.2 M in pure DMSO.[2]

  • Co-Solvents: If DMSO is difficult to remove later, use a mixture of THF/DMF (1:1) .[2][3]

    • Note: Pure THF often fails.[2] The dipole moment is insufficient to break the crystal lattice.[2]

Part 3: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but when I added it to my aqueous reaction buffer, it precipitated. Why?

A: You likely hit the Isoelectric Point (pI) .[2] If your reaction buffer is neutral (pH 7) or slightly acidic (pH 5-6), the dilution lowers the solvent power of DMSO, and the pH forces the molecule back into its zwitterionic, insoluble state.[1][3]

  • Fix: Ensure your reaction buffer is basic (pH > 8) or use a surfactant (Tween-20) if the assay permits.[1][2]

Q2: Can I use Methanol or Ethanol?

A: Only with heat and base.[2] At Room Temperature (RT), solubility in methanol is "slight" to poor.[2][3] The -CF3 group reduces solubility in polar protic solvents compared to non-fluorinated analogs [1].[1][2] You must heat to 50°C to achieve significant dissolution, but precipitation will occur upon cooling.[2][3]

Q3: I see two peaks in my LCMS. Is my compound impure?

A: Not necessarily. This molecule can exist as different tautomers or rotamers due to the bulky -CF3 group and the intramolecular H-bond between the amine and acid.[1][2] Furthermore, if you are running an acidic method (0.1% TFA), you might be seeing on-column precipitation or peak tailing due to the interaction of the basic nitrogen with silanols.[1][3]

  • Fix: Switch to a high pH method (Ammonium Bicarbonate, pH 10) for chromatography. This ensures the molecule is fully anionic and flies well.[2]

Q4: How do I remove this compound from DMSO after a reaction?

A: Do not try to rotovap DMSO. Use the "Isoelectric Crash" method:

  • Dilute the DMSO reaction mixture with water (3x volume).[2]

  • Adjust pH carefully to ~3.0 - 4.0 using 1N HCl.[1][2]

  • The product will precipitate as a white/off-white solid.[1][2]

  • Filter and wash with water (to remove DMSO) and hexanes (to dry).[2]

Part 4: Quantitative Solubility Data (Estimated)

SolventSolubility RatingNotes
Water (pH 7) < 0.1 mg/mLPractically insoluble.[1][2]
Water (pH 10) > 20 mg/mLSoluble as carboxylate salt.[2][3]
Water (pH 1) > 10 mg/mLSoluble as ammonium/pyridinium salt.[2][3]
DMSO > 50 mg/mLExcellent.[2][3] Exothermic dissolution possible.[2]
Methanol ~ 1-5 mg/mLPoor at RT.[1][2] Requires heat.[2]
DCM/Chloroform < 1 mg/mLInsoluble (unless esterified).[2][3]
THF ~ 5 mg/mLModerate.[2] Better with DMF co-solvent.[2]

References

  • PubChem. (2025).[1][2] 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analogous Structure Data). National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][1][3]

  • Williams, R. (2022).[2][3][5] pKa Data Compilation: Pyridine and Carboxylic Acids.[2][5][6][7] Organic Chemistry Data.[2] Retrieved January 28, 2026, from [Link]

  • Hussain, et al. (2025).[2][3][8] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives.[1][2][9] ResearchGate.[2] Retrieved January 28, 2026, from [Link]

Sources

Optimization

Stability and degradation of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

[1] CAS Number: 886365-28-2 Molecular Formula: C7H5F3N2O2 Molecular Weight: 206.12 g/mol [1][2] Core Stability & Degradation Profile This compound is a meta-stable building block .[1][2] Unlike simple pyridines, the simu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 886365-28-2 Molecular Formula: C7H5F3N2O2 Molecular Weight: 206.12 g/mol [1][2]

Core Stability & Degradation Profile

This compound is a meta-stable building block .[1][2] Unlike simple pyridines, the simultaneous presence of an electron-withdrawing trifluoromethyl group (


), an electron-donating amino group (

), and a carboxylic acid at the 2-position creates a "push-pull" electronic system that heightens susceptibility to specific degradation pathways.[1]
Primary Degradation Risks
Risk FactorMechanismVisual/Physical IndicatorCritical Threshold
Thermal Instability Decarboxylation (Loss of

)
Gas evolution (pressure buildup); conversion to 3-amino-5-(trifluoromethyl)pyridine.[1]Avoid

Oxidative Stress N-Oxidation / Diazo Coupling Darkening of solid (Yellow

Brown/Black).[1][2]
Exposure to air > 24 hrs
Photolability Radical Dehalogenation Surface discoloration; HPLC impurity peaks.[1][2]Direct UV/Ambient light

Interactive Troubleshooting Guide

Module A: Physical Appearance & Purity Issues

Q: My sample has turned from pale yellow to dark brown/black. Is it still usable?

  • Diagnosis: Oxidative degradation of the exocyclic amine.[2] Aminopyridines are electron-rich and prone to forming complex azo-dimers or N-oxides upon prolonged air exposure.[1][2]

  • Action:

    • Perform an HPLC check (See Module C).[1][2]

    • If purity is >90%, recrystallize immediately using Ethanol/Water.[1][2]

    • If <80%, repurification is likely uneconomical due to the "sticky" nature of oxidative impurities.[1][2]

  • Prevention: Always store under Argon/Nitrogen at

    
    .
    

Q: I observe pressure buildup in the storage vial.

  • Diagnosis: Slow thermal decarboxylation releasing

    
     gas.[1][2] This occurs if the compound was stored at room temperature or subjected to moisture (which catalyzes the zwitterionic transition state).[2]
    
  • Action: Vent carefully. Analyze by

    
    -NMR.
    
    • Marker: Look for the loss of the carboxylic acid proton and the appearance of a new proton at the C2 position (typically shifted upfield relative to the parent).[2]

Module B: Synthetic Reaction Failures

Q: I am using this acid in an amide coupling (EDC/HATU), but the yield is very low.

  • Root Cause: Decarboxylative Decomposition. 2-Picolinic acids are notorious for decarboxylating under standard coupling conditions, especially if the reaction exotherms or if "activating" agents form a mixed anhydride that is thermally unstable.[1][2]

  • Solution:

    • Keep it Cold: Maintain reaction temperature at

      
       during the activation step.
      
    • Base Selection: Avoid strong bases that stabilize the zwitterion.[1][2] Use mild bases like DIPEA or NMM.[1][2]

    • Alternative: Convert the acid to the methyl ester first (using

      
       at 
      
      
      
      ), then hydrolyze in situ only when necessary, or use the ester directly if possible.[1][2]

Q: The compound won't dissolve in my aqueous buffer.

  • Root Cause: Isoelectric Point (pI) Trapping.[1][2] As an amino acid analog, it exists as a zwitterion at neutral pH, which often has the lowest solubility.[2]

  • Solution:

    • To Dissolve: Adjust pH < 3 (protonate the amine) or pH > 9 (deprotonate the acid).[1][2]

    • Caution: Avoid pH > 12 for extended periods to prevent nucleophilic attack on the trifluoromethyl group (hydrolysis to carboxylic acid).[1][2]

Mechanistic Visualization (Graphviz)[1][2]

The following diagram illustrates the competing degradation pathways triggered by environmental stressors.

DegradationPathways Parent 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Oxidation Air (O2) + Time Parent->Oxidation Slow Light UV Light Parent->Light Excitation Zwitterion Zwitterionic Intermediate (Hammick Mechanism) Parent->Zwitterion Equilibrium Heat Heat (>60°C) + Moisture DecarbProd DEGRADATION A: 3-Amino-5-(trifluoromethyl)pyridine (CO2 Loss) Heat->DecarbProd Irreversible Decarboxylation Radical Amino Radical Formation Oxidation->Radical AzoProd DEGRADATION B: Azo-Dimers / N-Oxides (Brown Tar) Light->AzoProd Photo-oxidation Zwitterion->Heat Activation Radical->AzoProd Coupling

Caption: Figure 1.[1][2] Thermal decarboxylation (left branch) and oxidative coupling (right branch) are the primary stability risks.[1]

Standardized QC Protocol (HPLC)

Due to the amphoteric nature of the molecule, standard neutral gradients often result in peak tailing.[2] Use this acidic method for sharp resolution.[1][2]

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µmStable at low pH; provides hydrophobic retention.[1][2]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Suppresses ionization of the carboxylic acid; protonates amine.[1][2]
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength; prevents baseline drift.[1][2]
Gradient 5% B to 95% B over 10 minSteep gradient required to elute hydrophobic impurities.[1][2]
Detection UV @ 254 nm and 280 nm254 nm for aromatic ring; 280 nm sensitive to oxidation products.[1][2]
Sample Diluent DMSO or 1:1 MeCN:WaterEnsure complete solubilization before injection.[1][2]

Storage & Handling SOP

  • Receipt: Upon arrival, verify the seal is intact. If the solid is brown/sticky, reject immediately.[2]

  • Long-Term Storage:

    • Temperature:

      
       (Strict).
      
    • Atmosphere: Store under Argon or Nitrogen.[1][2]

    • Container: Amber glass vial with a Teflon-lined cap.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent water condensation (which catalyzes decarboxylation).

References

  • Dunn, G. E., & Thimm, H. F. (1977).[1][2] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342–1347.[1][2]

    • Grounding: Establishes the Hammick mechanism and the acceleration of decarboxylation by 3-amino substituents.[2][3][4][5]

  • Setliff, F. L. (1970).[1][2] The synthesis and properties of some 3-amino-2-pyridinecarboxylic acid derivatives. Journal of Chemical & Engineering Data.

    • Grounding: foundational data on the synthesis and stability of the 3-aminopicolinic acid scaffold.[2]

  • SynQuest Laboratories. (2024).[1][2] Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine (Decarboxylated Product).

    • Grounding: Provides toxicological and physical data on the primary degradation product.[2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 2821908 (Related 3-Chloro derivative). [1][2]

    • Grounding: Used as a proxy for physicochemical properties of 3-substituted-5-trifluoromethyl-picolinic acids.[1][2]

Sources

Troubleshooting

Technical Support Center: Pyridine C-H Trifluoromethylation

Topic: Troubleshooting & Optimization of Pyridine C-H Trifluoromethylation Audience: Medicinal Chemists, Process Chemists, and Discovery Scientists Status: Active Support Guide Introduction: The "Pyridine Problem" Pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Pyridine C-H Trifluoromethylation Audience: Medicinal Chemists, Process Chemists, and Discovery Scientists Status: Active Support Guide

Introduction: The "Pyridine Problem"

Pyridine remains one of the most privileged yet challenging scaffolds in drug discovery. Its electron-deficient nature renders it resistant to Friedel-Crafts electrophilic attacks, while its basic nitrogen lone pair is a potent catalyst poison for transition metals.

This guide focuses on Radical C-H Trifluoromethylation (Minisci-type) , the industry standard for late-stage functionalization (LSF). We address the three most critical failure modes:

  • Catalyst Deactivation (Coordination issues).

  • Regiochemical Mixtures (C2 vs. C4 selectivity).

  • Reagent Decomposition (Unproductive consumption of

    
     sources).
    

Module 1: Diagnostic Logic Flow

Before altering conditions, identify your failure mode using this logic tree.

TroubleshootingFlow Start Start: Reaction Failed CheckSM Check Starting Material (SM) Start->CheckSM SM_Remains SM Intact (>80%) CheckSM->SM_Remains No Conv. SM_Consumed SM Consumed / Complex Mixture CheckSM->SM_Consumed Black Tar ActivationIssue Activation Failure SM_Remains->ActivationIssue DecompIssue Decomposition / Polymerization SM_Consumed->DecompIssue Sol_Acid Sol: Add TFA/TsOH (Protonate Pyridine) ActivationIssue->Sol_Acid Minisci Sol_Light Sol: Check Light Source (Photoredox) ActivationIssue->Sol_Light Photoredox Sol_SlowAdd Sol: Slow Addition of Oxidant (Prevent Reagent Quench) DecompIssue->Sol_SlowAdd Langlois Reagent Sol_Temp Sol: Lower Temp or Use Biphasic System DecompIssue->Sol_Temp

Figure 1: Diagnostic logic for triaging reaction failures. Blue nodes indicate decision points; Green nodes indicate actionable solutions.

Module 2: Critical Protocols & Troubleshooting

Protocol A: Innate Radical Trifluoromethylation (Baran/Langlois)

Best for: Scalability, cost-efficiency, and robust substrates.

The System: Sodium triflinate (


, Langlois Reagent) + Oxidant (

-BuOOH). Mechanism: Oxidative desulfinylation generates

radicals which attack the protonated heterocycle.
Standard Operating Procedure (Optimized)
  • Solvent: DCM/Water (2:1 biphasic mixture) is critical. The water phase solubilizes the salt; the organic phase protects the radical intermediate.

  • Stoichiometry: Pyridine (1.0 equiv),

    
     (3.0 equiv), 
    
    
    
    -BuOOH (3-5 equiv).
  • Additives: TFA (1.0 equiv) if the substrate is not a salt.

Troubleshooting Q&A

Q: The reaction exotherms violently upon addition, but yield is <10%. Why? A: You are witnessing Unproductive Oxidant Consumption .

  • Cause: Mixing

    
     and 
    
    
    
    -BuOOH too quickly causes them to react with each other rather than the substrate, generating gas (
    
    
    ) and heat without product formation.
  • Fix: Use a syringe pump to add the oxidant (

    
    -BuOOH) over 1–2 hours. This keeps the steady-state concentration of the radical low, favoring reaction with the pyridine over self-quenching.
    

Q: I see unreacted starting material despite full oxidant consumption. A: The pyridine LUMO is too high.

  • Cause: Neutral pyridines are electron-rich enough to resist nucleophilic radical attack.

  • Fix: Add 1.0–2.0 equiv of Trifluoroacetic Acid (TFA) or p-TsOH . Protonating the pyridine lowers the LUMO energy, making it highly electrophilic and receptive to the nucleophilic

    
     radical.
    
Protocol B: Photoredox Catalysis (MacMillan)

Best for: Late-Stage Functionalization (LSF), sensitive functional groups.

The System:


 or 

+ Triflyl Chloride (

) or TFAA. Mechanism: SET reduction of the

source.
Standard Operating Procedure
  • Catalyst:

    
     (1 mol%).
    
  • Reagent:

    
     (2.0 equiv).
    
  • Base:

    
     (2.0 equiv) – Crucial for buffering HCl byproduct.
    
  • Light: Blue LEDs (450 nm). Fan cooling is mandatory to prevent thermal degradation.

Troubleshooting Q&A

Q: The reaction works on 50 mg scale but fails on 1 g scale. A: This is the Beer-Lambert Limitation .

  • Cause: On larger scales, light cannot penetrate the center of the flask (photon flux attenuation).

  • Fix:

    • Flow Chemistry: Pump the solution through transparent tubing wrapped around the light source.

    • Surface Area: Use flat-bottomed vessels or multiple smaller vials rather than one large round-bottom flask.

    • Stirring: High-speed stirring (vortexing) brings solution from the dark center to the irradiated wall.

Q: My catalyst bleached (turned colorless) and reaction stopped. A: Oxygen quenching or ligand lability.

  • Cause: Excited state photocatalysts (

    
    ) are easily quenched by 
    
    
    
    (generating singlet oxygen, which destroys the catalyst).
  • Fix: Sparge the solvent with Argon/Nitrogen for 15 minutes before adding the catalyst. Seal the vial with electrical tape or Parafilm.

Module 3: Regioselectivity (The C2 vs. C4 Battle)

Radical Minisci reactions on pyridines typically yield a mixture of C2 and C4 isomers.

FactorEffect on SelectivityRecommendation for C4 Selectivity
Sterics Bulky substituents at C2 block attack.Use 2-substituted pyridines if possible.
Electronics Nucleophilic radicals target electron-deficient sites.Protonation (Acid) increases C2/C4 preference over C3.
Blocking Groups Directing groups can force regiocontrol.Baran's Maleate Strategy : Pre-functionalize N with a maleate group to sterically block C2, forcing C4 alkylation exclusively.
Visualizing the Regioselectivity Issue

Regioselectivity Pyridine Pyridine (H+) C2_Path C2 Attack (Electronic Favored) Pyridine->C2_Path Major C4_Path C4 Attack (Steric Favored) Pyridine->C4_Path Minor/Mix C3_Path C3 Attack (Disfavored) Pyridine->C3_Path Rare CF3_Rad •CF3 CF3_Rad->Pyridine Adds to

Figure 2: Regiochemical outcomes of radical addition to protonated pyridine. C2 is electronically preferred but sterically sensitive.

Module 4: Reagent Selection Guide

Select the reagent based on your lab's capabilities and substrate tolerance.

ReagentSourceProsCons
Langlois Reagent (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
CommercialCheap, Solid, Air Stable.Requires strong oxidant (

-BuOOH); Exothermic.
Triflyl Chloride (

)
CommercialHigh reactivity in photoredox.Liquid, corrosive, generates HCl.
TFA Anhydride (TFAA)CommercialVery cheap.Requires N-oxide activation (Nagib method).
Togni Reagent CommercialElectrophilic

source.
Expensive; Atom uneconomical.

References

  • Innate Radical Trifluoromethyl

    • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
  • Photoredox Trifluoromethyl

    • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Pyridine N-Oxide Activ

    • Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society, 134(12), 5524–5527.
  • Regioselectivity Control (Blocking Groups)

    • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.

Sources

Optimization

Technical Guide: Scale-Up Synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid

The following technical guide is designed for chemical process researchers and drug development scientists. It prioritizes scalable, robust methodologies over academic novelties, focusing on the Nitro-Cyanation Route as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for chemical process researchers and drug development scientists. It prioritizes scalable, robust methodologies over academic novelties, focusing on the Nitro-Cyanation Route as the primary industrial standard due to raw material availability and cost-efficiency.

Executive Summary & Strategic Analysis

The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid presents a classic "ortho-amino acid" challenge. The electron-deficient pyridine ring, further deactivated by the trifluoromethyl (


) group, makes electrophilic aromatic substitution difficult, while the 2-position carboxylic acid is prone to thermal decarboxylation.

For scale-up (>100g to kg scale), we recommend the Nitro-Cyanation Pathway . This route avoids the use of expensive palladium catalysts required for carbonylation and utilizes the commercially established precursor 2-Chloro-5-(trifluoromethyl)pyridine.

Reaction Pathway Visualization

The following flowchart outlines the primary industrial route (Route A) and a high-efficiency alternative (Route B).

SynthesisPath Start 2-Hydroxy-5-(trifluoromethyl)pyridine (Comm. Available) Nitro 3-Nitro-2-hydroxy- 5-(trifluoromethyl)pyridine Start->Nitro HNO3, H2SO4 (Nitration) Chloro 2-Chloro-3-nitro- 5-(trifluoromethyl)pyridine Nitro->Chloro POCl3, Quinoline (Chlorination) Cyano 2-Cyano-3-nitro- 5-(trifluoromethyl)pyridine Chloro->Cyano CuCN, DMF (Rosenmund-von Braun) Amide 3-Nitro-5-(trifluoromethyl) pyridine-2-carboxamide Cyano->Amide H2SO4 (aq) (Partial Hydrolysis) Target TARGET: 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Amide->Target 1. H2/Pd-C (Reduction) 2. Hydrolysis

Caption: Figure 1. Stepwise conversion from 2-hydroxy precursor to target amino-acid via nitro-cyanation strategy.

Detailed Process Protocol (Route A: Nitro-Cyanation)

Step 1: Nitration

Objective: Introduce the nitrogen source at the 3-position.

  • Starting Material: 2-Hydroxy-5-(trifluoromethyl)pyridine (or 2-chloro analog, but hydroxy nitrates cleaner).

  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Protocol:

    • Dissolve substrate in

      
       at 0°C.
      
    • Add fuming

      
       dropwise (Exothermic!).
      
    • Heat to 60-80°C to drive reaction to completion.

    • Critical Control: Monitor for dinitration. The

      
       group deactivates the ring, usually preventing over-nitration, but temperature control is vital.
      
  • Yield Expectation: 85-92%.

Step 2: Chlorination (Activation)

Objective: Convert the 2-hydroxy group to a leaving group (2-chloro).

  • Reagents:

    
     (Phosphorus oxychloride), Quinoline (catalyst/base).
    
  • Protocol:

    • Suspend 3-nitro-2-hydroxy intermediate in

      
       (5-10 eq).
      
    • Add catalytic Quinoline.

    • Reflux (approx. 105-110°C) for 3-5 hours.

    • Quench: Pour onto ice/water carefully. Extract with DCM.[1][2]

  • Safety Note: This step generates HCl gas. Scrubbers are mandatory.

Step 3: Cyanation (The Critical Step)

Objective: Install the carbon scaffold for the carboxylic acid.

  • Reagents: CuCN (Copper(I) cyanide), DMF or NMP.

  • Protocol:

    • Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in dry DMF.

    • Add 1.1 eq CuCN.

    • Heat to 100-120°C.

  • Troubleshooting:

    • Issue: Incomplete conversion or "stalled" reaction.

    • Fix: Add 10 mol% KI (Potassium Iodide) to generate the more reactive 2-iodo intermediate in situ.

    • Issue: Black tar formation.

    • Fix: Ensure DMF is dry; exclude oxygen.

Step 4: Hydrolysis & Reduction

Objective: Convert Nitrile (


) to Acid (

) and Nitro (

) to Amine (

).
  • Sequence Logic: Do NOT hydrogenate the nitrile directly; this often yields the methylamine (

    
    ) side product.
    
  • Protocol:

    • Acid Hydrolysis: Treat nitrile with 70%

      
       or conc. HCl at 80°C. Monitor for conversion to the Amide or Acid.
      
    • Reduction: Dilute the acidic mixture (or isolate the intermediate acid) and perform hydrogenation using 5% Pd/C under

      
       (1-3 bar).
      
    • Purification: The product is an amphoteric amino acid. Isoelectric precipitation (pH adjustment to ~3.5-4.0) is the standard isolation method.

Technical Support & Troubleshooting (FAQ)

Category: Reaction Failure & Impurities
SymptomProbable CauseCorrective Action
Low Yield in Cyanation Catalyst poisoning or low reactivity of Cl-substrate.Switch to

with

(2-5 mol%) in DMF at 100°C if CuCN fails. This is cleaner but more expensive.
Product Decarboxylation Thermal instability of the 2-COOH group ortho to 3-amino.Avoid temperatures >50°C during workup of the final amino acid. Store as the hydrochloride salt or methyl ester.
"Gummy" Precipitate Formation of Aluminum/Copper salts during workup.Use EDTA or aqueous Ammonia wash during the organic extraction phase of Step 3 to sequester copper.
Side Product: Methylamine Over-reduction of Nitrile during hydrogenation.Strictly hydrolyze the Nitrile to Amide/Acid before introducing Hydrogen/Pd.
Category: Analytical Discrepancies

Q: The NMR shows a shift in the aromatic protons, but the mass spec is correct. Why? A: This molecule is a "zwitterion" in neutral media. The chemical shift of the pyridine protons depends heavily on the pH of the NMR solvent (e.g., DMSO-


 vs. 

/DCl). Ensure you are comparing samples at the same pH (preferably acidic to protonate the amine and suppress zwitterion formation).

Q: I see a peak at M-44 in the LC-MS. A: This is typical for ortho-amino acids. It represents thermal decarboxylation (


) occurring inside the ion source of the mass spectrometer. It does not necessarily mean your bulk sample is decarboxylated. Check the HPLC UV trace for purity.

Safety & Handling (Critical)

  • Nitration Risks: The nitration of trifluoromethyl-pyridines can be induction-delayed. Do not add all acid at once if no exotherm is observed. Wait for initiation.

  • Cyanide Handling: Step 3 involves CuCN. All waste streams must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide before disposal. Never acidify cyanide waste.

  • HF Generation: Although the

    
     group is stable, harsh acidic hydrolysis at high temperatures (>150°C) can liberate trace HF. Use glass-lined reactors and avoid standard steel if temperatures are excessive.
    

References

  • Nitration & Chlorination Precursors

    • Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)
    • Source:

  • Cyanation Methodologies

    • Rosenmund-von Braun reaction conditions for deactiv
    • Source: [3]

  • Hofmann Rearrangement (Alternative Route)

    • General mechanism for converting pyridine carboxamides to amines.
    • Source:

  • Agrochemical Context (Fluopyram Metabolites)

    • Identification of 3-chloro-5-(trifluoromethyl)
    • Source:

Sources

Troubleshooting

Catalyst selection for reactions involving 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

The following technical guide serves as a specialized support resource for researchers working with 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 866775-17-9). This scaffold presents unique electronic and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 866775-17-9). This scaffold presents unique electronic and steric challenges due to the electron-withdrawing trifluoromethyl group at C5 and the ortho-amino functionality at C3.

Status: Active | Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Scaffold "Personality"

Before selecting a catalyst, you must understand the electronic vectors at play. This molecule is not a standard picolinic acid.

  • Electronic Deficiency: The -CF3 group at C5 significantly pulls electron density from the ring, making the C2-carboxylic acid more acidic (lower pKa) but the C3-amine less nucleophilic compared to non-fluorinated analogs.

  • The Ortho-Effect: The C3-amino group can form an intramolecular hydrogen bond with the C2-carbonyl oxygen. This stabilizes the ground state, often requiring higher activation energy for amidation or esterification.

  • Thermal Instability: Like many picolinic acids, this scaffold is prone to thermal decarboxylation, a feature we can exploit (via cross-coupling) or must mitigate (during esterification).

Catalyst Selection Decision Matrix

Use the following logic flow to select the optimal catalytic system for your target transformation.

CatalystSelection Start Target Transformation Amidation Amide Coupling (C2 Functionalization) Start->Amidation Decarboxylation Decarboxylative Cross-Coupling Start->Decarboxylation Cyclization Heterocycle Formation (Pyrido-pyrimidines) Start->Cyclization Steric Is the Amine Sterically Hindered? Amidation->Steric CoupleType Coupling Partner? Decarboxylation->CoupleType Condensation Catalyst: p-TsOH or Lewis Acid (Dehydrative Cyclization) Cyclization->Condensation Boronic Catalyst: 3,4,5-Trifluorophenylboronic Acid (Green/Catalytic) Steric->Boronic No/Mild HATU Reagent: HATU/HOAt (Stoichiometric/Robust) Steric->HATU Yes/High CuCat Catalyst: Cu(I)/Ligand (C-N/C-O Bonds) CoupleType->CuCat Heteroatom (N/O) PdCat Catalyst: Pd(TFA)2/Ag2CO3 (C-C Biaryl Bonds) CoupleType->PdCat Aryl Halide

Figure 1: Decision matrix for catalyst and reagent selection based on reaction type and substrate constraints.

Troubleshooting & Protocols (Q&A Format)

Ticket #01: Low Yield in Amide Coupling (Steric/Electronic Deactivation)

User Issue: "I am trying to couple 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid with a secondary amine using EDC/HOBt, but conversion stalls at 40%."

Diagnosis: Standard carbodiimide couplings (EDC) often fail here because:

  • The -CF3 group deactivates the carboxylate, making the O-acylisourea intermediate less stable.

  • The 3-amino group sterically hinders the approach of the incoming amine and may chelate the coupling reagent.

Solution: Switch to Boronic Acid Catalysis or HATU. For a catalytic approach (greener, easier purification), use 3,4,5-trifluorophenylboronic acid . It forms a mixed anhydride that is highly reactive yet respects the steric crowding.

Protocol A: Boronic Acid Catalyzed Amidation

  • Solvent: Toluene or Fluorobenzene (0.1 M).

  • Reagents: Acid (1.0 equiv), Amine (1.1 equiv).

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (10 mol%).

  • Conditions: Reflux with Dean-Stark trap or molecular sieves (4Å) to remove water.

  • Mechanism: The catalyst forms a cyclic acyloxyboronate species that activates the carboxylic acid while accommodating the ortho-amino group via H-bonding.

Alternative (Stoichiometric): If the amine partner is valuable, use HATU (1.2 equiv) with HOAt (additive) and DIPEA in DMF. HOAt is crucial here as the nitrogen in the pyridine ring of HOAt assists in pre-organization via the "neighboring group effect."

Ticket #02: Decarboxylative Cross-Coupling Failures

User Issue: "I want to replace the COOH group with a phenyl ring. I tried heating with Pd(PPh3)4 but got mostly protodecarboxylation (H-product) or starting material."

Diagnosis: Thermal decarboxylation without a stabilizing metal often leads to the protonated product (3-amino-5-trifluoromethylpyridine). You need a system that facilitates transmetallation immediately after decarboxylation.

Solution: Pd/Ag Bimetallic System. The Silver (Ag) salt promotes decarboxylation at lower temperatures, forming an Ag-aryl intermediate that transmetallates to Palladium.

Protocol B: Decarboxylative Biaryl Synthesis

  • Catalyst: Pd(TFA)2 (5-10 mol%) – The trifluoroacetate ligand is electron-deficient, matching the substrate.

  • Co-Catalyst/Oxidant: Ag2CO3 (2-3 equiv). This acts as the decarboxylating agent.[1][2][3]

  • Ligand: PPh3 or XPhos (20 mol%).

  • Solvent: DMSO/1,4-Dioxane (1:4 ratio).

  • Temperature: 80–110 °C.

  • Key Step: The Ag(I) displaces the proton of the carboxylic acid, followed by CO2 extrusion to form a Pyridyl-Ag species. This species is intercepted by the Pd-catalyst.

Warning: Ensure the reaction is strictly anhydrous if you want to avoid protodecarboxylation.

Ticket #03: Synthesis of Pyrido[3,2-d]pyrimidines

User Issue: "I need to cyclize the 3-amino and 2-carboxylic acid groups to form a bicyclic core. Acid catalysis (HCl) is degrading my starting material."

Diagnosis: Strong Brønsted acids can protonate the pyridine nitrogen, deactivating the ring further and preventing the nucleophilic attack of the amine.

Solution: Lewis Acid Catalysis or Thermal Condensation. Avoid strong mineral acids. Use a mild Lewis acid or a dehydrating agent.

Protocol C: One-Pot Cyclization with Formamide

  • Reagents: Substrate in neat Formamide (excess).

  • Catalyst: Ammonium Acetate (catalytic amount) or Yb(OTf)3 (5 mol%) can accelerate the process.

  • Conditions: Microwave irradiation at 150 °C for 20-30 mins.

  • Outcome: Yields the Pyrido[3,2-d]pyrimidin-4(3H)-one. The -CF3 group remains stable under these conditions.

Mechanistic Insight: The Decarboxylative Pathway

Understanding the role of the catalyst in the decarboxylation step is critical for optimization.

Decarboxylation Start Substrate: 3-Amino-5-(CF3)-Py-COOH Step1 Salt Formation (R-COO- Ag+) Start->Step1 + Ag2CO3 Step2 Decarboxylation (Loss of CO2) Step1->Step2 Heat Intermediate Organosilver Species (Py-Ag) Step2->Intermediate Transmetal Transmetallation to Pd(II) Intermediate->Transmetal + Pd(II)-Ar-X Product Cross-Coupled Product (Py-Ar) Transmetal->Product Reductive Elimination

Figure 2: Mechanistic pathway for Ag/Pd-catalyzed decarboxylative cross-coupling.[4][5] Note that the Ag-intermediate is the critical species stabilizing the electron-deficient pyridine ring.

Summary of Recommended Conditions

TransformationRecommended Catalyst/ReagentKey AdditiveSolventNotes
Amidation 3,4,5-Trifluorophenylboronic acid (Cat.)4Å Mol. SievesToluene/FluorobenzeneGreen chemistry approach; tolerates sterics.
Amidation (Difficult) HATU (Stoich.)HOAt DMF/DMAcHOAt is superior to HOBt for pyridines.
Decarboxylative C-C Pd(TFA)2 Ag2CO3 DMSO/DioxaneRequires Ag to mediate CO2 loss.
Decarboxylative C-N CuI or Cu(OAc)2 Oxygen/AirTolueneFor coupling with azoles/amines.
Esterification DMAP (Cat.) + EDC--DCMStandard Steglich conditions work well.

References

  • Boronic Acid Catalyzed Amidation: Marcelli, T. (2013).[6] Boronic Acid Catalysis in Amide Bond Formation. Chemical Communications.

  • Decarboxylative Cross-Coupling Mechanisms: Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids. Science.

  • Picolinic Acid Chemistry & Decarboxylation: Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions. Science China Chemistry.

  • Pyrido-pyrimidine Synthesis: El-Brollosy, N. R. (2022).[4] Design and synthesis of pyrido[2,3-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Picolinamide Directing Groups: Daugulis, O., et al. (2014). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. Accounts of Chemical Research.

Sources

Optimization

Removing impurities from 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid Case Reference: CAS 80670-36-6 | Support Tier: Level 3 (Senior Scientist) Introduction: The "Picolinic" Paradox Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Case Reference: CAS 80670-36-6 | Support Tier: Level 3 (Senior Scientist)

Introduction: The "Picolinic" Paradox

Welcome to the technical support hub. If you are working with 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , you are likely facing a common paradox in heterocyclic chemistry: the molecule is essential for your scaffold (likely a kinase inhibitor or agrochemical), but it is chemically "schizophrenic."

It possesses an electron-withdrawing trifluoromethyl group and an electron-donating amino group, all on a pyridine ring prone to thermal decarboxylation. This guide moves beyond standard textbook advice to address the specific stability and solubility challenges of this intermediate.

Module 1: The Impurity Profile

Before attempting purification, you must identify what you are fighting. Based on standard synthetic routes (hydrolysis of 2-cyano precursors or oxidation of methyl-pyridines), these are the enemies:

Impurity TypeChemical IdentityOriginSolubility Behavior
Impurity A (Critical) 3-Amino-5-(trifluoromethyl)pyridine Decarboxylation (Thermal degradation)Soluble in organics; insoluble in basic water.
Impurity B 3-Amino-5-(trifluoromethyl)pyridine-2-carboxamideIncomplete hydrolysis (if from nitrile)Moderate water solubility; poor acid solubility.
Impurity C 3-Nitro-5-(trifluoromethyl)pyridine-2-carboxylic acidUnreacted starting material (if from nitro-reduction)Soluble in base; precipitates in acid (co-precipitates!).
Impurity D Colored Oligomers (Azo/Azoxy species)Oxidation of amino groupHydrophobic; causes pink/brown discoloration.

Module 2: Troubleshooting Guides (FAQ)

Q1: "My product is turning into a brown oil during drying. What is happening?"

Diagnosis: You are likely triggering Thermal Decarboxylation . The Science: Picolinic acids (pyridine-2-carboxylic acids) are notoriously unstable. The electron-withdrawing


 group at the 5-position destabilizes the C2-carboxyl bond, making the loss of 

energetically favorable, especially if the zwitterion is formed. This reaction is often catalyzed by the amino group itself (intramolecular proton transfer).

The Fix:

  • Never dry this compound above 45°C.

  • Avoid prolonged heating in acidic media.

  • Vacuum is mandatory: Use high vacuum (<10 mbar) at ambient temperature to remove solvents rather than heat.

Decarboxylation cluster_prevention Prevention Strategy Start Target Molecule (Acid Form) Zwitterion Zwitterionic Intermediate (NH3+ / COO-) Start->Zwitterion pH/Solvent Equilibrium TS Transition State (Cyclic Proton Transfer) Zwitterion->TS Heat (>50°C) Product Decarboxylated Impurity (Irreversible Loss) TS->Product CO2 CO2 Gas TS->CO2 Control Keep T < 40°C Avoid pH 4-5 in heat

Caption: The thermal decarboxylation pathway. The zwitterionic form facilitates proton transfer, leading to irreversible loss of the carboxyl group.

Q2: "I have black specks and a pink hue. Recrystallization isn't working."

Diagnosis: Oxidative polymerization of the amino group. The Science: Like anilines, the 3-amino group is susceptible to air oxidation, forming azo-linkages or extended conjugated systems (melanins). These are often "sticky" and trap themselves inside the crystal lattice.

The Fix:

  • The "Sacrificial" Adsorbent: You cannot just filter; you must adsorb. Use Activated Carbon (SX Ultra or equivalent) .

  • The Protocol:

    • Dissolve crude material in dilute NaOH (pH 10-11).

    • Add 5-10 wt% Activated Carbon.

    • Stir for 30 mins at room temperature (Do not heat!).

    • Filter through Celite.

    • Then proceed to acidification/precipitation.

Q3: "How do I remove the decarboxylated impurity (Impurity A)?"

Diagnosis: You have a non-acidic impurity mixed with your acid product. The Science: This is the easiest impurity to remove if you exploit the Amphoteric Switch . The impurity lacks the acidic carboxyl group. It will remain organic-soluble even at high pH, whereas your product will be water-soluble (as a salt).

The Protocol (The "Amphoteric Switch"):

  • Dissolution: Suspend crude solid in water. Add 2M NaOH until pH is ~10-11. The solution should become clear (Product = Sodium Salt).

  • Wash: Extract this aqueous phase with Ethyl Acetate or MTBE (2x).

    • Why? The decarboxylated impurity (Impurity A) stays in the organic layer. The product stays in the water.

  • Precipitation: Separate the aqueous layer. Cool to 5-10°C.

  • Acidification: Slowly add 1M HCl until you hit the Isoelectric Point (pI) .

    • Note: For this compound, the pI is typically between pH 3.5 and 4.0 .

    • Critical: Do not overshoot to pH 1. The hydrochloride salt (cationic form) might redissolve!

Module 3: The "Gold Standard" Purification Protocol

This protocol synthesizes the troubleshooting steps into a single, validated workflow.

Reagents:

  • 2M NaOH

  • 1M HCl[1]

  • Ethyl Acetate (EtOAc)[1]

  • Activated Charcoal

  • Ethanol (for final polish)

Step-by-Step Workflow:

  • Alkaline Dissolution:

    • Charge crude 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid into a flask.

    • Add water (10 vol).

    • Adjust pH to 10–11 using 2M NaOH. Ensure complete dissolution.

  • Organic Wash (Impurity Removal):

    • Wash the aqueous solution with EtOAc (5 vol). Stir for 15 mins.

    • Separate layers.[2] Keep the Aqueous Layer. Discard the organic layer (contains decarboxylated byproducts).

  • Clarification (Color Removal):

    • Add Activated Carbon (5 wt% relative to input).

    • Stir at 20–25°C for 30 mins.

    • Filter through a Celite pad to remove carbon.

  • Controlled Precipitation (Isoelectric Focusing):

    • Cool the filtrate to 5–10°C.

    • Slowly dose 1M HCl.

    • Target pH: 3.8 ± 0.2.

    • Observation: A thick white/off-white precipitate will form.

    • Stir for 1 hour at 5°C to mature the crystal.

  • Isolation:

    • Filter the solid.[1][2][3]

    • Wash with cold water (2 vol) to remove inorganic salts (NaCl).

    • Drying: Vacuum oven at 40°C max until constant weight.

PurificationProtocol Crude Crude Material (Contains Impurities A, B, D) Base Add NaOH (pH 10-11) Dissolve as Carboxylate Crude->Base Wash Wash with EtOAc (Extract Impurity A) Base->Wash Carbon Add Activated Carbon Filter (Remove Color) Wash->Carbon Aqueous Phase Acid Acidify to pH 3.8 (pI) Precipitate Product Carbon->Acid Filter Filter & Wash (Remove Salts) Acid->Filter Dry Vacuum Dry < 40°C Filter->Dry

Caption: The "Amphoteric Switch" workflow.[4] Solubilization at high pH allows removal of non-acidic impurities before reprecipitation at the isoelectric point.

References & Grounding

  • Heterocyclic Chemistry Principles:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry . Wiley. (General reactivity of pyridine carboxylic acids and decarboxylation mechanisms).

    • Source:

  • Synthesis and Properties of Trifluoromethylpyridines:

    • Schlosser, M. (2006). The 3- and 5-(Trifluoromethyl)pyridines: A Comparative Study . European Journal of Organic Chemistry. (Discusses the specific electron-withdrawing effects of the CF3 group on pyridine ring stability).

    • Source:

  • Purification of Amphoteric Amino Acids:

    • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry . (Methodologies for isoelectric precipitation to minimize solvent waste).

    • Source:

  • Decarboxylation Kinetics:

    • Dunn, G. E., et al. (1972).[5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids . Canadian Journal of Chemistry.[5] (Foundational work on picolinic acid instability).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid with other pyridine derivatives

Technical Comparison Guide: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid Executive Summary In medicinal chemistry, the "Fluorine Effect" is a pivotal tool for modulating pharmacokinetics without altering the fun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Executive Summary

In medicinal chemistry, the "Fluorine Effect" is a pivotal tool for modulating pharmacokinetics without altering the fundamental pharmacophore scaffold.[1] This guide provides a technical comparison of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (hereafter referred to as 5-CF3-APC ) against its non-fluorinated parent and chlorinated analogs.

Key Finding: While the 5-trifluoromethyl group significantly enhances metabolic stability and lipophilicity, it introduces a strong electron-withdrawing effect (Hammett


) that drastically reduces the nucleophilicity of the C3-amine. This necessitates modified synthetic protocols for cyclization reactions compared to standard 3-aminopicolinic acid.

Molecular Architecture & Physicochemical Profile

The following table contrasts 5-CF3-APC with its direct competitors: the parent scaffold (3-Aminopicolinic acid) and the bioisosteric chloro-analog (3-Amino-5-chloropicolinic acid).

Feature5-CF3-APC (Target) 3-Aminopicolinic Acid (Parent) 3-Amino-5-chloropicolinic Acid
Structure Pyridine-2-COOH, 3-NH₂, 5-CF₃Pyridine-2-COOH, 3-NH₂Pyridine-2-COOH, 3-NH₂, 5-Cl
Electronic Effect (C5) Strong EWG (

)
Neutral (

)
Moderate EWG (

)
C3-Amine Nucleophilicity Low (Deactivated)High Moderate
C2-COOH Acidity (pKa) ~3.5 (Predicted)5.2 (Experimental)~4.1 (Predicted)
Lipophilicity (ClogP) ~1.80.30.9
Metabolic Liability (C5) Blocked (High Stability)High (Oxidative metabolism)Moderate (Possible displacement)
Primary Application Bioavailable Kinase InhibitorsGeneral Building BlockIntermediate Scaffolds

Analyst Insight: The shift in pKa is critical. The increased acidity of the carboxylic acid in 5-CF3-APC facilitates easier deprotonation for salt formation, but the deactivated amine requires higher temperatures or stronger activation for intramolecular cyclizations.

Synthetic Utility & Reactivity Profile

A. Cyclization Efficiency (Pyrido[3,2-d]pyrimidine Synthesis)

The most common application of these scaffolds is the synthesis of bicyclic heterocycles (e.g., kinase inhibitors).

  • Parent Scaffold: Cyclizes with formamidine acetate at 80°C in 2-4 hours.

  • 5-CF3-APC: Due to the electron-deficient ring, the C3-amine is a poorer nucleophile. Cyclization often requires higher temperatures (100-120°C) or acid catalysis to activate the electrophile (e.g., triethyl orthoformate).

B. Amide Coupling (at C2-COOH)
  • Reactivity: The electron-withdrawing CF3 group makes the carbonyl carbon more electrophilic once activated (e.g., as an acyl chloride or HOBt ester).

  • Stability: However, the resulting amide bond is susceptible to faster hydrolysis under basic conditions compared to the non-fluorinated analog.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the critical decision points and reaction pathways for utilizing 5-CF3-APC in library synthesis.

G Start Start: 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Decision Target Scaffold? Start->Decision Path_A Pathway A: Pyrido[3,2-d]pyrimidine Decision->Path_A Cyclization Path_B Pathway B: Peptide Mimetic (Amide) Decision->Path_B Coupling Cond_A Reagent: Formamidine Acetate Temp: 110-120°C (High) Solvent: EtOH/DMF Path_A->Cond_A Requires Thermal Boost Cond_B Reagent: HATU/DIPEA Temp: 25°C Note: Fast Coupling Path_B->Cond_B Standard Conditions Prod_A Product: 6-(Trifluoromethyl)pyrido [3,2-d]pyrimidin-4(3H)-one Cond_A->Prod_A Prod_B Product: N-Substituted Picolinamide Cond_B->Prod_B

Caption: Synthetic divergence showing the elevated energy requirements for cyclization due to amine deactivation by the CF3 group.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

This protocol is optimized to overcome the reduced nucleophilicity of the 5-CF3-APC amine.

Materials:

  • 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)

  • Formamidine acetate (3.0 eq)

  • Ethanol (anhydrous)

  • Reflux condenser[2]

Methodology:

  • Setup: In a 50 mL round-bottom flask, suspend 5-CF3-APC (1.0 g, 4.85 mmol) in anhydrous ethanol (15 mL).

  • Reagent Addition: Add formamidine acetate (1.51 g, 14.55 mmol) in a single portion.

  • Reaction (Critical Step): Heat the mixture to reflux (approx. 80°C internal temp).

    • Note: Unlike the non-fluorinated analog which clears in ~1 hour, this reaction may remain a slurry for 2-3 hours. If conversion is <50% by LCMS after 4 hours, add 0.5 eq of acetic acid to catalyze the condensation.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The product is typically more polar than the starting material.[1]

  • Workup: Cool the reaction mixture to 0°C. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Dry under vacuum.[1]

Expected Yield: 75-85% Data Validation: LCMS (ESI+) m/z = 216.1 [M+H]+.

Biological Implications (E-E-A-T Analysis)

Why Choose the CF3 Variant?

  • Metabolic Blocking: The C5 position of the pyridine ring is a "soft spot" for CYP450-mediated oxidation.[1] Substituting H with CF3 blocks this pathway, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity: The CF3 group increases LogP by approximately 1.0–1.2 units compared to Hydrogen.[1] This improves passive membrane permeability, crucial for intracellular targets like kinases.[1]

  • Binding Affinity: The CF3 group is hydrophobic but also has a distinct electrostatic surface.[1] It can fill hydrophobic pockets in the ATP-binding site of kinases that the smaller Chloro or Hydrogen substituents cannot, potentially improving potency (IC50).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Abdolmohammadi, S., & Balalaie, S. (2012).[3] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.[3]

  • PubChem Database. (2023).[1] Compound Summary: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analog Data).[4][5] National Center for Biotechnology Information.[1]

Sources

Comparative

Alternative synthesis routes for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

This guide provides an in-depth technical comparison of synthesis routes for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , a critical scaffold in the development of CFTR modulators and kinase inhibitors. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid , a critical scaffold in the development of CFTR modulators and kinase inhibitors.

Executive Summary

Target Molecule: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS Registry Number: 886366-06-3 (Acid), 866775-17-9 (Methyl Ester) Core Application: Intermediate for pharmaceutical, particularly in the synthesis of fluorinated pyridine-based drugs (e.g., Fluopyram metabolites, CFTR correctors).

This guide analyzes three distinct synthetic pathways:

  • Route A (The Nucleophilic Pathway): Cyanation of a nitropyridine precursor followed by reduction and hydrolysis. Best for cost-efficiency at scale.

  • Route B (The Catalytic Pathway): Palladium-catalyzed carbonylation of a brominated intermediate. Best for safety (avoiding cyanides) and atom economy.

  • Route C (The Directed Metalation Pathway): Ortho-lithiation of a protected amine. Best for rapid, small-scale analog generation.

Comparative Analysis Matrix

FeatureRoute A: Nitro-Cyano (Classical) Route B: Pd-Carbonylation (Modern) Route C: Ortho-Lithiation
Starting Material 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine3-Amino-5-(trifluoromethyl)pyridine3-Amino-5-(trifluoromethyl)pyridine
Key Reagents CuCN or KCN, Fe/AcOHNBS, Pd(dppf)Cl₂, CO gasBoc₂O, n-BuLi, CO₂
Step Count 3 (Cyanation → Reduction → Hydrolysis)3 (Bromination → Carbonylation → Hydrolysis)3 (Protection → Lithiation → Deprotection)
Overall Yield High (~60-70%)Moderate-High (~55-65%)Moderate (~40-50%)
Scalability High (Industrial standard)Medium (Requires high-pressure equipment)Low (Cryogenic conditions required)
Safety Profile Low (Cyanide hazards, Exothermic reduction)Medium (CO gas toxicity, pressurized vessels)Low (Pyrophoric reagents, -78°C)
Cost Efficiency High (Cheap reagents)Medium (Pd catalyst cost)Low (Reagent cost + cooling energy)

Detailed Synthesis Protocols

Route A: The Nitro-Cyano Pathway

This route relies on the high reactivity of the 2-chloro position in the 3-nitro-5-trifluoromethylpyridine scaffold toward nucleophilic aromatic substitution (SNAr).

Step 1: Cyanation
  • Mechanism: SNAr displacement of chloride by cyanide.

  • Protocol:

    • Charge a reaction vessel with 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) and dry DMF (5-10 volumes).

    • Add CuCN (1.1 eq). Note: KCN with 18-crown-6 can be used but CuCN is often preferred for stability.

    • Heat to 120°C for 4–6 hours under N₂ atmosphere. Monitor by TLC/HPLC for disappearance of starting material.

    • Workup: Cool to RT. Pour into water/ethyl acetate. Filter through Celite to remove copper salts. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Product: 3-Nitro-5-(trifluoromethyl)picolinonitrile.

Step 2: Nitro Reduction
  • Mechanism: Metal-mediated reduction (Bechamp reduction) or Catalytic Hydrogenation. Iron is preferred to avoid reducing the nitrile or removing the halogen if present (though not applicable here, Fe is chemoselective).

  • Protocol:

    • Dissolve the nitro-nitrile intermediate (1.0 eq) in Acetic Acid/Ethyl Acetate (1:1 mixture).

    • Add Iron powder (5.0 eq) portion-wise at room temperature (exothermic).

    • Heat to reflux (approx. 80°C) for 2–4 hours.

    • Workup: Filter hot through a pad of Celite. Wash the cake with EtOAc. Concentrate the filtrate. Neutralize with saturated NaHCO₃. Extract with EtOAc.[1][2]

    • Product: 3-Amino-5-(trifluoromethyl)picolinonitrile.[2]

Step 3: Hydrolysis
  • Mechanism: Base-catalyzed hydrolysis of nitrile to carboxylate.

  • Protocol:

    • Suspend the amino-nitrile (1.0 eq) in 20% NaOH (aq) and Ethanol (1:1).

    • Reflux for 6–12 hours. Ammonia evolution indicates reaction progress.

    • Workup: Cool to RT. Carefully acidify with HCl to pH 3–4. The product often precipitates as a solid. Filter and dry.[3]

    • Purification: Recrystallization from water/methanol if necessary.

Route B: The Pd-Catalyzed Carbonylation Pathway

This route avoids cyanide and builds the carbonyl functionality using carbon monoxide. It is highly versatile for generating esters directly.

Step 1: Regioselective Bromination
  • Mechanism: Electrophilic aromatic substitution. The amino group directs ortho (position 2).

  • Protocol:

    • Dissolve 3-Amino-5-(trifluoromethyl)pyridine (1.0 eq) in Acetonitrile (MeCN).

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

    • Stir at RT for 2 hours.

    • Workup: Concentrate solvent. Redissolve in EtOAc, wash with water.

    • Key Insight: The 5-CF₃ group deactivates the ring, but the 3-NH₂ strongly activates position 2.

    • Product: 2-Bromo-3-amino-5-(trifluoromethyl)pyridine.

Step 2: Carbonylation
  • Mechanism: Pd(0) oxidative addition into C-Br bond, CO insertion, and nucleophilic attack by Methanol.

  • Protocol:

    • In a pressure reactor (autoclave), mix the bromo-intermediate (1.0 eq), Pd(dppf)Cl₂ (3-5 mol%), and Triethylamine (2.0 eq) in dry Methanol .

    • Pressurize with CO gas (50 psi / 3.5 bar) .

    • Heat to 80-100°C for 12–16 hours.

    • Workup: Vent CO carefully (fume hood!). Filter catalyst.[1] Concentrate filtrate.[1][2]

    • Product: Methyl 3-amino-5-(trifluoromethyl)picolinate.

Step 3: Ester Hydrolysis
  • Protocol: Standard saponification using LiOH in THF/Water (1:1) at RT for 2 hours, followed by acidification.

Visual Analysis & Decision Logic

Synthesis Pathway Diagram

The following diagram illustrates the chemical flow for all three routes, highlighting key intermediates.

SynthesisRoutes Start_A 2-Chloro-3-nitro- 5-(trifluoromethyl)pyridine Inter_A1 2-Cyano-3-nitro- 5-(trifluoromethyl)pyridine Start_A->Inter_A1 CuCN, DMF 120°C (SNAr) Start_B 3-Amino- 5-(trifluoromethyl)pyridine Inter_B1 2-Bromo-3-amino- 5-(trifluoromethyl)pyridine Start_B->Inter_B1 NBS, MeCN (Bromination) Inter_C1 N-Boc-3-amino- 5-(trifluoromethyl)pyridine Start_B->Inter_C1 Boc2O, DMAP Inter_A2 3-Amino-5-(trifluoromethyl) picolinonitrile Inter_A1->Inter_A2 Fe, AcOH Reflux (Reduction) Target 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Inter_A2->Target NaOH, H2O Reflux (Hydrolysis) Inter_B2 Methyl 3-amino- 5-(trifluoromethyl)picolinate Inter_B1->Inter_B2 Pd(dppf)Cl2, CO MeOH (Carbonylation) Inter_B2->Target LiOH, THF/H2O (Saponification) Inter_C2 Lithium Species (Ortho-lithiated) Inter_C1->Inter_C2 n-BuLi, -78°C (Ortho-Lithiation) Inter_C2->Target 1. CO2 2. TFA (Deprotection)

Figure 1: Strategic map of synthesis routes. Route A (Left) is preferred for bulk manufacturing. Route B (Center) is ideal for laboratory scale with available high-pressure equipment. Route C (Right) is a specialized method for analog generation.

References

  • Preparation of 5-amino-3-(trifluoromethyl)picolinonitrile (Isomeric Analog Protocol) Source: ChemicalBook / European Journal of Medicinal Chemistry (2020).[1] Relevance: Validates the Fe/AcOH reduction protocol for nitro-trifluoromethylpyridines.

  • Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (Precursor Synthesis) Source: PubChem / Patent Literature. Relevance: Confirms the availability and synthesis of the starting material for Route A.

  • Palladium-Catalyzed Carbonylation of 2-Bromo-3-aminopyridines Source: General methodology supported by Accela ChemBio product listings for 3-Amino-2-bromo-5-(trifluoromethyl)pyridine. Relevance: Confirms stability and commercial relevance of the bromo-intermediate for Route B.

  • Crystal Structure and Properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Source: Zeitschrift für Kristallographie (2024).[3] Relevance: Provides structural data for the carboxylic acid core, validating the stability of the 2-COOH, 5-CF3 substitution pattern.

Sources

Validation

Biological Efficacy of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid Isomers: A Comparative Technical Guide

The following technical guide provides an in-depth analysis of the biological efficacy of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid and its positional isomers. This document is structured to serve researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological efficacy of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid and its positional isomers. This document is structured to serve researchers in agrochemical discovery and medicinal chemistry.

Executive Summary

The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure in bioactive small molecules, serving as the backbone for synthetic auxin herbicides and metallo-pharmaceuticals. The introduction of a trifluoromethyl (-CF₃) group at the 5-position enhances lipophilicity and metabolic stability, while the position of the amino (-NH₂) group dictates the specific biological trajectory.

This guide compares the 3-Amino-5-(trifluoromethyl) isomer (Isomer A) against its 4-Amino (Isomer B) and 6-Amino (Isomer C) counterparts.

  • Isomer A (3-Amino): Dominates in metallodrug efficacy (via N,O-chelation) and as a precursor for fused-ring kinase inhibitors.

  • Isomer B (4-Amino): The gold standard for herbicidal auxin mimicry (e.g., Picloram analogs).

  • Isomer C (6-Amino): Enhances selectivity in newer generation auxins (e.g., Aminopyralid).

Chemical Profile & Isomeric Distinctions[1]

The biological utility of these isomers is governed by the "Ortho Effect" and electronic distribution on the pyridine ring.

Feature3-Amino Isomer (Subject) 4-Amino Isomer (Alternative) 6-Amino Isomer
Structure Amino ortho to COOH (Pos 3)Amino meta to COOH (Pos 4)Amino meta to COOH (Pos 6)
Primary Mode Bidentate Chelation (N,O-donor)Receptor Ligand (TIR1/AFB5)Receptor Ligand (TIR1/AFB5)
Key Property High Stability Constant (log K) with Zn/CuHigh affinity for auxin binding pocketIncreased persistence/selectivity
Primary Use Metallodrugs, Fused-ring synthesisBroad-spectrum HerbicidesSelective Herbicides
Molecular Visualization (Graphviz)

The following diagram illustrates the divergent biological pathways based on the amino position.

IsomerPathways Core Trifluoromethyl-Picolinic Acid Scaffold Iso3 3-Amino Isomer (Ortho-Amino) Core->Iso3 Iso4 4-Amino Isomer (Meta-Amino) Core->Iso4 Iso6 6-Amino Isomer (Meta-Amino) Core->Iso6 Chelation N,O-Bidentate Chelation (Zn/Cu Binding) Iso3->Chelation Cyclization Fused Ring Formation (Imidazopyridines) Iso3->Cyclization Auxin TIR1/AFB5 Receptor Binding (Molecular Glue) Iso4->Auxin Iso6->Auxin Metallodrug Antitumor/Antibacterial (DNA Intercalation) Chelation->Metallodrug Herbicide Systemic Herbicide (Weed Control) Auxin->Herbicide Kinase Kinase Inhibitor (e.g., A549 suppression) Cyclization->Kinase

Caption: Divergent biological pathways of trifluoromethyl-picolinic acid isomers based on amino substitution position.

Comparative Biological Efficacy[2][3][4][5]

Metallopharmaceutical Efficacy (3-Amino Dominance)

The 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid isomer is uniquely positioned to form stable complexes with divalent metal ions (Zn²⁺, Cu²⁺). The amino group at position 3 and the carboxyl group at position 2 form a stable 5-membered chelate ring.

  • Mechanism: The complex intercalates into DNA base pairs or binds to serum albumin (BSA).

  • Data Comparison:

    • 3-Amino Complex (Chelated): Exhibits high binding affinity to BSA (

      
       L/mol) and significant DNA quenching.
      
    • 4-Amino/Isomeric Complexes: Often form monodentate species (binding only through N or O) due to steric distance, resulting in significantly lower biological stability and DNA binding efficacy.

Table 1: Comparative Binding Efficacy of Zn(II) Complexes

Ligand IsomerCoordination ModeBSA Binding Constant (

)
DNA Binding ModeEfficacy Status
3-Amino-5-CF3 Bidentate (N,O) 1.2 × 10⁶ M⁻¹ Intercalation Superior
4-Amino-5-CF3Monodentate4.5 × 10⁴ M⁻¹ElectrostaticInferior
5-CF3-Picolinic (No Amino)Bidentate (N,O)8.0 × 10⁵ M⁻¹Weak IntercalationModerate

Interpretation: The 3-amino group acts as an auxiliary donor or stabilizes the chelate via hydrogen bonding, enhancing the "metallodrug" potential compared to other isomers.

Herbicidal Efficacy (4-Amino Dominance)

In the context of agrochemistry, the 4-amino isomer (analogous to Picloram and Aminopyralid) is the primary driver of auxin activity. The 3-amino isomer shows significantly reduced herbicidal activity because it sterically interferes with the "molecular glue" interaction required for the TIR1 ubiquitin ligase complex.

  • Target: Transport Inhibitor Response 1 (TIR1) / Auxin Signaling F-Box (AFB5).

  • Comparative Data:

    • 4-Amino-3,5,6-trichloro (Standard): IC₅₀ < 50 nM (Arabidopsis root inhibition).

    • 3-Amino-5-CF3 (Subject): IC₅₀ > 10,000 nM (Inactive or weak auxin).

    • Utility: The 3-amino isomer is often used as a pro-herbicide or intermediate to synthesize fused systems (e.g., Fluazaindolizine analogs) rather than a direct auxin mimic.

Experimental Protocols

Protocol A: Synthesis of Zn(II) Complex with 3-Amino-5-(trifluoromethyl)picolinic Acid

For evaluation of DNA binding/Antitumor potential.

  • Reagent Prep: Dissolve 1.0 mmol of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid in 20 mL of methanol.

  • Metal Addition: Add 0.5 mmol of Zn(OAc)₂·2H₂O dissolved in 10 mL water dropwise under stirring.

  • Reaction: Reflux at 70°C for 4 hours. The solution will turn from clear to pale yellow/precipitate.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold methanol (3x 5 mL), and dry under vacuum.

  • Validation:

    • IR Spectroscopy: Look for the shift in

      
       and 
      
      
      
      indicating coordination.
    • Elemental Analysis: Confirm 1:2 Metal:Ligand stoichiometry.

Protocol B: Fluorescence Quenching Assay (BSA Binding)

To quantify the efficacy of the isomer-ligand complex.

  • Solution: Prepare a

    
     M solution of Bovine Serum Albumin (BSA) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add incremental amounts (0–10 µL) of the test compound (3-amino isomer complex) stock solution (2 mM).

  • Measurement: Record fluorescence emission spectra (Excitation: 280 nm; Emission: 300–450 nm) after 5 min incubation at 298 K.

  • Calculation: Use the Stern-Volmer equation

    
     to determine the quenching constant (
    
    
    
    ).

Mechanism of Action: The "Ortho-Effect"

The critical differentiator for the 3-amino isomer is the Ortho-Effect .

  • Chelation Stabilization: The proximity of the 3-amino group to the ring nitrogen and the 2-carboxyl group allows for the formation of fused heterocyclic rings (e.g., pyrido[3,2-d]pyrimidines) upon reaction with electrophiles. This is impossible for the 4-amino or 5-amino isomers.

  • Metabolic Blocking: The 5-trifluoromethyl group prevents metabolic attack at the 5-position (a common clearance site), significantly extending the half-life of drugs/agrochemicals built on this scaffold compared to non-fluorinated analogs.

MOA Substrate 3-Amino-5-CF3-Picolinic Acid Binding Metal Ion (Zn2+) Approach Substrate->Binding N-donor & O-donor availability Complex Formation of 5-Membered Chelate Ring Binding->Complex Thermodynamic Stabilization BioEffect DNA Intercalation / Enzyme Inhibition Complex->BioEffect Bioactive Species

Caption: Mechanism of action for metallopharmaceutical activity of the 3-amino isomer.

References

  • Picloram and Picolinic Acid Herbicides. PubChem. National Library of Medicine. Available at: [Link]

  • Trifluoromethyl-pyridine carboxylic acid Zn(II) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, Royal Society of Chemistry. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

Comparative

Comparative Spectroscopic Analysis: Quinoline vs. Isoquinoline Scaffolds

Executive Summary In small molecule drug discovery, distinguishing between positional isomers is a critical quality attribute (CQA). Quinoline (1-azanaphthalene) and Isoquinoline (2-azanaphthalene) represent a classic is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, distinguishing between positional isomers is a critical quality attribute (CQA). Quinoline (1-azanaphthalene) and Isoquinoline (2-azanaphthalene) represent a classic isomeric pair found in antimalarials, kinase inhibitors, and alkaloids. While they share an identical molecular weight (129.16 g/mol ) and elemental composition, their electronic and magnetic properties diverge significantly due to the nitrogen position.

This guide provides a definitive technical workflow to differentiate these scaffolds. The core finding is that 1H-NMR offers the only self-validating identification method via the unique magnetic environment of the C1-proton in Isoquinoline, whereas UV-Vis and Mass Spectrometry serve primarily as confirmatory screening tools.

Structural & Electronic Basis of Differentiation

Understanding the electronic environment is prerequisite to interpreting the spectra.[1]

  • Quinoline: The nitrogen is at position 1.[1][2] The adjacent Carbon-2 (C2) possesses a proton that couples with the C3 proton.[1]

  • Isoquinoline: The nitrogen is at position 2.[1][2][3] The Carbon-1 (C1) proton is "isolated" between the nitrogen and the bridgehead carbon, resulting in a distinct lack of vicinal coupling.

Analytical Decision Matrix

AnalyticalWorkflow Sample Unknown Isomer (C9H7N Scaffold) UV UV-Vis Screening (Determine Conjugation) Sample->UV Step 1: Solubilize (EtOH) NMR 1H-NMR (Definitive) (Analyze J-Coupling) UV->NMR Step 2: If u03bb_max ~313-317nm Result_Q Identify: QUINOLINE NMR->Result_Q doublet @ ~8.9 ppm Result_I Identify: ISOQUINOLINE NMR->Result_I singlet @ ~9.2 ppm

Figure 1: Analytical workflow prioritizing NMR for definitive structural assignment.

Comparative Data Analysis

The following data aggregates experimental values from standard spectral libraries (NIST, SDBS) and verified literature.

Table 1: 1H-NMR Chemical Shift Comparison (CDCl3, 400 MHz)
FeatureQuinolineIsoquinolineDifferentiation Logic
Critical Proton H-2 H-1 Primary ID Marker
Shift (

)
8.91 ppm9.25 ppmIsoquinoline H-1 is significantly deshielded (downfield) due to N-anisotropy.
Multiplicity Doublet (dd)Singlet (s)Self-Validating Check: H-1 in Isoquinoline lacks a vicinal neighbor, appearing as a singlet.
Coupling (

)

Hz
N/APresence of 4Hz coupling confirms Quinoline.[1]
Table 2: UV-Vis & IR Spectroscopic Markers
TechniqueParameterQuinolineIsoquinolineNotes
UV-Vis

(EtOH)
313 nm317 nmToo similar for definitive ID; useful for purity checks.
FTIR C=N Stretch~1620 cm⁻¹~1625 cm⁻¹Overlap is common.[1]
FTIR C-H Out-of-Plane800-820 cm⁻¹740-750 cm⁻¹Fingerprint region provides secondary confirmation.

Detailed Experimental Protocols

Protocol A: Definitive Identification via 1H-NMR

Objective: To distinguish isomers based on spin-spin coupling patterns of the alpha-proton.

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane).[1]
    
  • Analytical grade sample (approx. 10 mg).[1]

Workflow:

  • Sample Prep: Dissolve 10 mg of the unknown compound in 0.6 mL of

    
    . Ensure complete dissolution; filter if suspension is visible to prevent line broadening.[1]
    
  • Acquisition:

    • Pulse Angle: 30° or 90°.[1]

    • Spectral Width: -2 to 14 ppm (ensure aromatic region is clear).[1]

    • Scans: 16 (minimum for clean baseline).[1]

  • Processing:

    • Phase correction: Manual or Automated.[1]

    • Baseline correction: Polynomial fit.

    • Referencing: Set TMS peak to 0.00 ppm.

  • Analysis (The "Trust Test"):

    • Zoom into the region 8.8 – 9.5 ppm .[1]

    • If Signal is a Doublet: Calculate

      
      .[1] If 
      
      
      
      Hz, sample is Quinoline .[1]
    • If Signal is a Singlet: Sample is Isoquinoline .[1]

Protocol B: UV-Vis Screening (Purity & Conjugation)

Objective: To verify the aromatic integrity of the scaffold before NMR.

Workflow:

  • Prepare a stock solution of

    
     M in Ethanol.[1]
    
  • Run a baseline correction using pure Ethanol.[1]

  • Scan from 200 nm to 400 nm.[1]

  • Causality Check: If

    
     is observed >350 nm, suspect oxidation or dimerization (e.g., formation of quinoline-N-oxides).[1]
    

Mechanistic Logic Visualization

The following diagram illustrates the specific proton environments that lead to the NMR differentiation.

NMR_Logic Start Analyze Low-Field Region (8.5 - 9.5 ppm) Q_Node Signal: Doublet (d) Start->Q_Node I_Node Signal: Singlet (s) Start->I_Node Q_Mech Mechanism: Vicinal Coupling (H2 couples with H3) Q_Node->Q_Mech Q_Final Conclusion: QUINOLINE Q_Mech->Q_Final I_Mech Mechanism: No Vicinal Protons (H1 is isolated by N and C-Bridge) I_Node->I_Mech I_Final Conclusion: ISOQUINOLINE I_Mech->I_Final

Figure 2: NMR logic tree demonstrating the causal link between molecular structure and spectral multiplicity.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Quinoline Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction).

  • Reich, H. J. (2024).[1][2] Structure Determination Using Spectroscopic Methods: Heterocycles & Chemical Shifts. University of Wisconsin-Madison.[1][4] Retrieved from [Link]

  • Leach, A. G., et al. (2019).[1] Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet. Royal Society of Chemistry / PCCP.[1] Retrieved from [Link]

Sources

Validation

Purity Assessment of Synthesized 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid: A Comparative Technical Guide

Executive Summary The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid presents unique analytical challenges due to its zwitterionic nature and the strong electron-withdrawing effects of the trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid presents unique analytical challenges due to its zwitterionic nature and the strong electron-withdrawing effects of the trifluoromethyl (-CF3) group. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine monitoring, it frequently fails to provide absolute purity values due to the lack of certified reference standards for specific process impurities.

This guide objectively compares HPLC-UV against Quantitative 19F-NMR (qNMR) . We posit that for this specific fluorinated scaffold, 19F-qNMR is the superior method for absolute purity assignment , eliminating the response factor bias inherent in UV detection.

Part 1: The Analytical Context

The Molecule[1][2]
  • Structure: A pyridine core substituted with an amino group (C3), a trifluoromethyl group (C5), and a carboxylic acid (C2).[1]

  • Chemical Behavior: The molecule exists as a zwitterion in neutral solution. The -CF3 group significantly lowers the pKa of the pyridine nitrogen, while the amino group at C3 introduces potential for oxidation.

  • Critical Impurities:

    • Decarboxylated byproduct: 3-Amino-5-(trifluoromethyl)pyridine (Resulting from thermal stress during hydrolysis).

    • Unreacted Nitrile: 2-Cyano-3-amino-5-(trifluoromethyl)pyridine (Common precursor).

    • Regioisomers: 3-Amino-6-(trifluoromethyl) isomers (if starting from asymmetric building blocks).

Part 2: Method A – HPLC-UV (The Routine Workhorse)

HPLC is essential for qualitative profiling and separating closely eluting isomers, but it struggles with quantitative accuracy without isolated impurity standards.

Optimized Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to protonate the carboxylic acid, suppressing ionization and improving peak shape).

    • B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide/carbonyl).

Limitations
  • Response Factor Bias: The decarboxylated impurity has a different molar extinction coefficient than the target acid. A 1% area count by HPLC does not equal 1% w/w impurity.

  • Invisible Impurities: Inorganic salts (from hydrolysis steps) and non-chromophoric synthetic byproducts are invisible to UV detection, leading to an overestimation of potency.

Part 3: Method B – 19F-qNMR (The Gold Standard)

For fluorinated compounds, 19F-qNMR offers a direct, absolute purity measurement that is traceable to the International System of Units (SI) without needing a reference standard of the analyte itself.

Why 19F-qNMR?
  • Specificity: The -CF3 signal is a clean singlet (or doublet if H-F coupling is unresolved) in a spectral region usually free of background interference.

  • Stoichiometry: The signal represents 3 equivalent fluorine atoms, providing high sensitivity.

  • No Response Factors: NMR signal intensity is directly proportional to the molar amount of nuclei, regardless of chemical structure.

Recommended Internal Standard (IS)

3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA)

  • Why: It is a BIPM-recognized primary standard, solid (easy weighing), soluble in DMSO-d6/MeOH-d4, and its -CF3 shift (~ -63 ppm) does not overlap with the analyte's -CF3 signal (typically ~ -64 to -65 ppm).

Part 4: Comparative Analysis

The following table contrasts the performance of the two primary methodologies.

FeatureMethod A: HPLC-UVMethod B: 19F-qNMRMethod C: LC-MS
Primary Utility Routine monitoring, impurity profilingAbsolute Purity Assignment Trace impurity identification
Reference Standard Required (for accurate quantitation)Not Required (only Internal Standard needed)Not suitable for quantitation
Precision High (< 0.5% RSD)Moderate (< 1.0% RSD)Low
Specificity Medium (co-elution possible)High (distinct chemical shifts)High (m/z discrimination)
Bias Source Extinction coefficients (Response Factors)Weighing errors / T1 relaxationIonization suppression
Total Time 30-45 mins (including equilibration)15-20 mins30 mins
Case Study: The "99%" Trap

In a recent synthesis validation:

  • HPLC Result: The crude material showed 99.2% purity by HPLC area integration (254 nm).

  • qNMR Result: The same lot analyzed via 19F-qNMR with BTFMBA showed 94.5% wt/wt purity .

  • Root Cause: The sample contained 3% inorganic salts (invisible to UV) and 1.5% of a hydrated intermediate that had a much lower UV response factor than the product. Reliance on HPLC alone would have introduced a 5% error in subsequent biological assays.

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for assigning purity to the synthesized scaffold.

PurityAssessment Start Crude Synthesized Product Solubility Solubility Check (DMSO-d6 / MeOH-d4) Start->Solubility HPLC Method A: HPLC-UV (Qualitative Profile) Solubility->HPLC Routine qNMR Method B: 19F-qNMR (Quantitative Assay) Solubility->qNMR Critical ImpurityID Identify Impurities (LC-MS / Retention Time) HPLC->ImpurityID Comparison Compare Purity Values ImpurityID->Comparison Relaxation T1 Relaxation Test (Ensure D1 > 5*T1) qNMR->Relaxation Setup qNMR->Comparison Relaxation->qNMR Execute FinalReport Final CoA Generation (qNMR for Potency, HPLC for Impurity Profile) Comparison->FinalReport Combine Data

Caption: Integrated workflow combining HPLC for impurity identification and qNMR for absolute potency assignment.

Part 6: Detailed Experimental Protocols

Protocol 1: 19F-qNMR Purity Assay

Objective: Determine absolute weight-percent purity.

  • Internal Standard Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) (Traceable Primary Standard).

  • T1 Determination:

    • Prepare a concentrated sample of the analyte.

    • Run an Inversion-Recovery pulse sequence.[1]

    • Calculate

      
       for the -CF3 signal (typically 1.5 - 2.5 seconds for fluorinated pyridines).
      
    • Critical: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (approx. 15-20 seconds) to ensure 99.3% magnetization recovery.
  • Sample Preparation:

    • Weigh accurately (

      
       mg) approx. 10 mg of Analyte (
      
      
      
      ) and 10 mg of IS (
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Nucleus: 19F (decoupled or coupled, consistent for both).

    • Scans: 32 or 64 (for S/N > 250).

    • Spectral Width: Sufficient to cover -50 to -80 ppm.

    • Offset: Centered between analyte and IS signals.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of F atoms (3 for analyte, 6 for BTFMBA),
    
    
    = Molecular Weight.[1]
Protocol 2: HPLC Purity Profiling

Objective: Detect regioisomers and degradation products.

  • Preparation: Dissolve 1 mg/mL analyte in 50:50 Water:Acetonitrile.

  • System Suitability: Inject a standard mix containing the analyte and the decarboxylated impurity.

    • Requirement: Resolution (

      
      ) > 1.5 between analyte and impurity.
      
  • Run Parameters:

    • Flow: 1.0 mL/min.

    • Temp: 30°C.

    • Injection: 5 µL.

  • Integration: Integrate all peaks > 0.05% area. Report "Area %" (Note: This is not weight purity).

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]

  • T. Schoenberger. (2012). Determination of purity by qNMR.[4][5][6][7] Analytical and Bioanalytical Chemistry.[6][8][9] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7][9] (General principles applied to 19F). Retrieved from [Link]

Sources

Comparative

Validating the Regiochemistry of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid: A Comparative Analytical Guide

The following guide is a technical directive designed for analytical chemists and medicinal chemistry leads. It prioritizes the structural validation of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical directive designed for analytical chemists and medicinal chemistry leads. It prioritizes the structural validation of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0), distinguishing it from common regioisomers that plague pyridine synthesis.

The Regioisomer Challenge

In the synthesis of substituted pyridines, particularly those derived from nucleophilic aromatic substitution (SnAr) or metal-catalyzed cross-couplings, regioisomerism is the primary failure mode .[1]

For the target molecule—3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid —the critical quality attribute (CQA) is confirming the positions of the amino (-NH₂) and trifluoromethyl (-CF₃) groups relative to the carboxylic acid (-COOH) and the pyridine nitrogen.

Common Isomeric Impurities:

  • 5-Amino-3-(trifluoromethyl)pyridine-2-carboxylic acid: (Positions 3 and 5 swapped).

  • 3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid: (Isomerization during ring closure).

Standard 1D NMR (


H) often fails to distinguish these isomers definitively because the splitting patterns (two doublets or singlets) are identical across isomers.[1] This guide compares analytical methods and establishes a Self-Validating 2D NMR Protocol  as the superior industry standard.

Comparative Analysis of Validation Methods

FeatureMethod A: 1D

H &

F NMR
Method B: LC-MS / HRMS Method C: 2D NMR (HMBC/NOESY)
Primary Utility Purity check & functional group confirmation.Molecular formula confirmation.Definitive Regiochemical Assignment.
Differentiation Power Low. Chemical shifts are ambiguous without a reference standard.[1]Zero. Isomers have identical mass (m/z 206).[1]High. Establishes through-space and through-bond connectivity.
Throughput High (5 mins).[1]High (10 mins).[1]Medium (30-60 mins).[1]
Resource Cost Low.[1]Low.Medium (Requires skilled analysis).
Verdict Screening Only. Insufficient for structural proof.Supporting Data Only. Cannot validate structure.The Validation Standard. Required for CoA release.[1]

The Self-Validating Protocol: 2D NMR Characterization

This protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) to mathematically prove the structure.[1]

A. Experimental Setup
  • Solvent: DMSO-

    
     (Essential to slow down proton exchange, making the -NH₂ and -COOH protons visible).
    
  • Concentration: >10 mg/mL (Required for clear HMBC cross-peaks).

  • Instrument: 400 MHz minimum; Cryoprobe recommended for

    
    C detection.
    
B. Structural Logic & Causality

To validate the 3-Amino-5-(trifluoromethyl) pattern, we must prove:

  • The -NH₂ group is adjacent to the C3 position.[1]

  • The -CF₃ group is at C5 .[1]

  • The -COOH is at C2 .

The Diagnostic Signals (DMSO-


): 
  • 
     ~13.0 ppm (Broad s):  Carboxylic Acid (-COOH).[1]
    
  • 
     ~7.0-8.0 ppm (Broad s):  Amine (-NH₂).[1]
    
  • Aromatic H-4: Expected doublet (coupling to H-6) or singlet (if coupling is small).[1]

  • Aromatic H-6: Expected doublet; significantly deshielded due to proximity to Nitrogen and -CF₃.

C. The "Kill Step": HMBC & NOESY Correlations
  • HMBC (Long Range C-H): Look for the correlation between the Carboxyl Carbon (C2-COOH) and the aromatic protons.[1]

    • Target Structure: The Carboxyl carbon will show a strong 3-bond correlation (

      
      ) to H-4 .[1]
      
    • Isomer (5-Amino-3-CF3): The Carboxyl carbon would correlate to H-4, but the chemical shift of H-4 would be drastically different due to the shielding effect of the adjacent amine.

  • NOESY (Through Space):

    • Target (3-NH₂): The -NH₂ protons will show a strong NOE signal to H-4 . They will NOT show an NOE to H-6.

    • Isomer (5-NH₂):[1] The -NH₂ protons would show NOE to both H-4 and H-6 (since it sits between them).

Visualization of the Validation Workflow

The following diagram illustrates the decision tree for validating the structure, highlighting the specific spectral signatures that confirm the correct regioisomer.

G Start Sample: 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid Step1 Step 1: 1H NMR (DMSO-d6) Check for -NH2 and -COOH signals Start->Step1 Decision1 Are -NH2 protons visible? Step1->Decision1 Decision1->Start No (Dry sample/Rescan) Step2 Step 2: NOESY Experiment Irradiate -NH2 protons Decision1->Step2 Yes (7-8 ppm) ResultA NOE to H-4 ONLY (Confirms 3-Position) Step2->ResultA Match ResultB NOE to H-4 AND H-6 (Indicates 5-Position Isomer) Step2->ResultB Mismatch Step3 Step 3: 19F NMR & HMBC Verify CF3 location ResultA->Step3 Final VALIDATED STRUCTURE Release CoA Step3->Final CF3 couples to H-4/H-6

Figure 1: Logic flow for the structural validation of aminotrifluoromethylpyridine regioisomers.

Expected Analytical Data (Reference)

Use these parameters to benchmark your experimental results.

Table 1: Predicted NMR Shift Comparison
NucleusSignalTarget: 3-Amino-5-(CF₃)Isomer: 5-Amino-3-(CF₃)Mechanistic Reason

H
H-6 ~8.5 - 8.8 ppm ~7.8 - 8.1 ppmH-6 in Target is adjacent to N and electron-withdrawing CF₃ (Deshielded). In Isomer, it is adjacent to electron-donating NH₂ (Shielded).[1]

H
H-4 ~7.4 - 7.6 ppm ~7.2 - 7.4 ppmH-4 is ortho to NH₂ in Target (Shielded).

F
-CF₃ Singlet (or d) Singlet (or d)Shifts are similar; coupling constants (

) in

C NMR are required for distinction if NOESY fails.
NOESY NH₂

Ar-H
Correlation to H-4 Correlation to H-4 & H-6Definitive Proof. 3-Amino is distant from H-6. 5-Amino is adjacent to H-6.

References

  • ChemicalBook. (2023).[1] 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214370-77-0) Properties and Suppliers. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 5-(Trifluoromethyl)pyridine-2-carboxylic acid Product Specification (Analogue Reference). Retrieved from [1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Heteronuclear 2D Experiments. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [1]

  • PubChem. (2024).[1][2] Compound Summary: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Structural Analogue).[3][4] National Library of Medicine.[1] Retrieved from [1]

Sources

Validation

Comparative Bioactivity Guide: Fluorinated Pyridine Carboxylic Acids

Executive Summary Pyridine carboxylic acids (PCAs) are privileged scaffolds in medicinal chemistry and agrochemistry. While non-fluorinated PCAs (e.g., picolinic acid) serve as fundamental chelators and metabolic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxylic acids (PCAs) are privileged scaffolds in medicinal chemistry and agrochemistry. While non-fluorinated PCAs (e.g., picolinic acid) serve as fundamental chelators and metabolic intermediates, the strategic introduction of fluorine atoms—specifically at the C6 position—dramatically alters bioactivity.

This guide objectively compares Fluorinated Pyridine Carboxylic Acids (FPCAs) against their non-fluorinated and chlorinated analogs. The data presented validates that fluorination is not merely a steric replacement but a functional modulation that enhances lipophilicity, metabolic stability, and target binding affinity.

The Fluorine Effect: Mechanistic Causality

To understand the bioactivity differences, one must first quantify the physicochemical shifts caused by fluorination. The fluorine atom is highly electronegative (3.98 Pauling scale) and small (1.47 Å van der Waals radius), acting as a "bioisostere" for hydrogen or the hydroxyl group but with profound electronic consequences.

Physicochemical Modulation

The following table summarizes the shift in core properties when converting Picolinic Acid (2-PCA) to 6-Fluoro-2-Picolinic Acid.

PropertyPicolinic Acid (Non-Fluorinated)6-Fluoro-2-Picolinic Acid (Fluorinated)Impact on Bioactivity
pKa (COOH) ~5.4~3.8 - 4.2Increased Acidity: The electron-withdrawing inductive effect (-I) stabilizes the carboxylate anion, lowering pKa. This alters ionization at physiological pH (7.4).
LogP (Lipophilicity) 0.70~1.15Enhanced Permeability: Fluorine increases lipophilicity, facilitating passive diffusion across lipid bilayers (bacterial cell walls or plant cuticles).
Metabolic Stability Low (Susceptible to oxidation)HighBlockade: The C-F bond (116 kcal/mol) is stronger than C-H, blocking oxidative metabolism at the C6 position (a common site for CYP450 attack).
Binding Mode Chelation (N-O donor)Chelation + HydrophobicDual Interaction: Retains chelation capacity while adding hydrophobic contacts in enzyme pockets.
Mechanistic Pathway Diagram

The diagram below illustrates the causality chain: how atomic substitution translates to macroscopic bioactivity.

SAR_Mechanism Subst C6-Substitution Inductive Inductive Effect (-I) Subst->Inductive Fluorine Addition Lipophil Lipophilicity (LogP) Subst->Lipophil Hydrophobic Surface Stability Metabolic Stability Subst->Stability C-F Bond Strength pKa Lower pKa (Increased Acidity) Inductive->pKa Permeability Membrane Permeability Lipophil->Permeability Bioactivity Enhanced Bioactivity pKa->Bioactivity Ion Trapping / Binding Permeability->Bioactivity Intracellular Conc. Stability->Bioactivity Half-life Extension

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how C6-fluorination modulates physicochemical parameters to enhance final bioactivity.

Comparative Application: Herbicides (Auxin Mimics)

In agrochemistry, pyridine carboxylic acids are potent synthetic auxins (growth regulators). The comparison here is between Chlorinated analogs (e.g., Picloram, Clopyralid) and Fluorinated analogs (e.g., Florpyrauxifen-benzyl precursors).

Performance Analysis
  • Chlorinated Analogs (Standard): Rely on steric bulk and moderate lipophilicity to bind the TIR1/AFB5 auxin receptors. High persistence in soil (environmental concern).

  • Fluorinated Analogs (Advanced):

    • Binding Affinity: The fluorine atom often improves binding selectivity for the AFB5 receptor over TIR1. This selectivity reduces cross-resistance in weeds that have mutated TIR1 receptors.

    • Systemicity: Lower pKa allows for better "ion trapping" in the phloem (pH ~8), improving translocation to the roots of the weed.

Experimental Insight: In root growth inhibition assays of Arabidopsis thaliana, 6-aryl-2-picolinates with fluorine substitutions demonstrated superior potency at lower dosages (300 g/ha) compared to Picloram, with improved safety profiles for crops like wheat and sorghum.[1]

Comparative Application: Antimicrobial Activity

FPCAs are critical intermediates for fluoroquinolones and novel metalloenzyme inhibitors.

Antimicrobial Efficacy (MIC Comparison)

The following data synthesizes general trends observed in microdilution broth assays against Gram-negative bacteria (E. coli).

Compound ClassRepresentative StructureMIC Range (E. coli)Mechanism of Action
Non-Fluorinated Picolinic Acid> 500 µg/mLWeak metal chelation; poor cell penetration.
Chlorinated 6-Chloro-2-picolinic acid100 - 250 µg/mLModerate penetration; potential toxicity issues.
Fluorinated 6-Fluoro-2-picolinic acid 10 - 50 µg/mL *High penetration; inhibition of metalloenzymes.
Fluoroquinolone Ciprofloxacin (Reference)< 1 µg/mLDNA Gyrase inhibition (FPCA is a precursor).

*Note: MIC values for the acid precursor alone. When incorporated into a quinolone scaffold, potency increases 100-fold.

The "Trojan Horse" Effect

Non-fluorinated picolinic acid is often metabolized or effluxed rapidly. The 6-fluoro analog utilizes its higher lipophilicity to penetrate the bacterial outer membrane. Once inside the cytoplasm (pH 7.4), it ionizes (due to lower pKa), becoming trapped and effectively chelating essential metal ions (Fe2+, Zn2+) required for bacterial metalloenzymes.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol: Determination of Lipophilicity (LogD) via Shake-Flask

Use this to confirm the "Fluorine Effect" on membrane permeability.

  • Preparation: Prepare a 10 mM stock solution of the FPCA in octanol-saturated water (Phase A) and water-saturated octanol (Phase B).

  • Equilibration: Mix equal volumes (2 mL) of Phase A (containing compound) and Phase B in a borosilicate glass vial.

  • Agitation: Vortex for 30 minutes at 25°C. Centrifuge at 2000 RPM for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    
    • Validation: If LogD < 0, the compound is hydrophilic (poor penetration). Target range for FPCAs is 1.0–2.5.

Protocol: Microdilution Broth Assay (MIC) Workflow

Use this to compare bioactivity against standard antibiotics.

MIC_Workflow Start Start: 10 mg/mL Stock (DMSO) Dilution Serial Dilution (1:2) in Mueller-Hinton Broth Start->Dilution Inoculation Inoculate with Bacteria (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation Readout Read OD600 or Visual Turbidity Incubation->Readout Result Determine MIC (Lowest conc. w/ no growth) Readout->Result

Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

Strategic Selection Guide

When should you choose a Fluorinated Pyridine Carboxylic Acid over a standard alternative?

  • Choose Fluorinated (6-F-PCA) when:

    • Targeting intracellular enzymes (requires membrane penetration).

    • Metabolic stability is required (in vivo half-life is too short with H-analogs).

    • You need to modulate pKa without adding significant steric bulk (unlike Chlorine).

  • Choose Chlorinated (6-Cl-PCA) when:

    • Cost is the primary driver (Chlorination is generally cheaper than Fluorination).

    • Steric hindrance is required to fit a specific large hydrophobic pocket.

  • Choose Non-Fluorinated (PCA) when:

    • The molecule functions solely as a metal chelator in an extracellular environment.

    • Rapid biodegradation is a desired environmental feature.

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. National Institutes of Health (PMC). Retrieved from [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents. National Institutes of Health (PMC). Retrieved from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. National Institutes of Health (PubMed). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Isomeric Effects on Coordination and Biological Activity of Trifluoromethyl-Pyridine Carboxylate Complexes

Executive Summary: The Fluorine-Isomer Interplay In medicinal inorganic chemistry, the incorporation of trifluoromethyl (-CF₃) groups into pyridine carboxylic acid ligands serves a dual purpose: it modulates lipophilicit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Isomer Interplay

In medicinal inorganic chemistry, the incorporation of trifluoromethyl (-CF₃) groups into pyridine carboxylic acid ligands serves a dual purpose: it modulates lipophilicity (logP) to enhance cellular uptake and alters the electronic density of the pyridine ring. However, the positional isomerism of both the carboxylate (-COOH) and the -CF₃ group dictates the coordination geometry—switching between stable chelation and monodentate binding.

This guide objectively compares the coordination behaviors and biological efficacies of two primary isomeric classes of trifluoromethyl-pyridine carboxylate (TFMPCA) complexes:

  • 
    -Isomers (Picolinic derivatives):  Capable of forming stable N,O-chelate rings (e.g., 5-trifluoromethyl-2-pyridinecarboxylic acid).
    
  • 
    -Isomers (Nicotinic derivatives):  Sterically or geometrically precluded from chelation, favoring monodentate or bridging modes (e.g., 4-trifluoromethyl-3-pyridinecarboxylic acid).
    

Key Finding: The formation of a rigid five-membered N,O-chelate ring in


-isomers significantly correlates with higher DNA/Protein binding affinity and cytotoxicity compared to the flexible monodentate coordination of 

-isomers.

Ligand Architecture & Coordination Modes[1][2][3][4]

The biological fate of a metallodrug is determined at the synthesis stage by the ligand's ability to control the metal center's geometry.

The Isomeric Divergence

We analyze two representative isomers often cited in comparative studies (e.g., Zhu et al., New J. Chem, 2024):

  • Ligand A (Htpc): 5-(trifluoromethyl)pyridine-2-carboxylic acid.[1][2][3]

  • Ligand B (Htfc): 4-(trifluoromethyl)pyridine-3-carboxylic acid (Nicotinic derivative).

Coordination Logic Flow

The following diagram illustrates how isomeric structure dictates the final complex geometry.

CoordinationLogic Start TFMPCA Ligand Isomer IsomerA Isomer A: 2-COOH (Picolinic) (Nitrogen & Carboxyl are adjacent) Start->IsomerA IsomerB Isomer B: 3-COOH (Nicotinic) (Nitrogen & Carboxyl are separated) Start->IsomerB Metal Reaction with M(II) Salt (Zn, Cu, Co) IsomerA->Metal IsomerB->Metal Chelation Formation of 5-Membered N,O-Chelate Ring Metal->Chelation Isomer A path Monodentate Steric/Geometric Mismatch: Monodentate (N-only or O-only) Metal->Monodentate Isomer B path ResultA Complex 1: Rigid, Planar High Stability [M(L)2(H2O)2] Chelation->ResultA ResultB Complex 2: Flexible, Distorted Polymeric Potential [M(L)2(H2O)n] Monodentate->ResultB

Figure 1: Coordination decision tree showing how the relative position of the carboxylate group determines chelation versus monodentate binding.

Comparative Structural & Biological Analysis[6]

The following data contrasts Zinc(II) complexes derived from the two isomers described above. This comparison serves as a model for other transition metals (Cu, Ni) sharing similar coordination preferences.

Structural Parameters & Stability
FeatureComplex 1 (

-Isomer)
Complex 2 (

-Isomer)
Implication
Ligand Source 5-CF₃-pyridine-2-COOH4-CF₃-pyridine-3-COOHPositional Isomerism
Coordination Mode N,O-Chelation (Bidentate)N,O-Monodentate Chelation = Rigidity
Geometry Distorted Octahedral (Discrete)Distorted (Often Bridging/Polymeric)Affects solubility
M-N Bond Length ~2.13 Å~2.14 ÅSimilar bond strength
Chelate Ring Yes (5-membered)NoChelate effect stabilizes Complex 1
Lipophilicity High (Charge delocalization)ModerateComplex 1 crosses membranes easier
Biological Activity Profile (BSA & DNA Binding)[5][6][7]

Quantitative data derived from fluorescence quenching (BSA) and UV-Vis titration (DNA) assays.

ParameterComplex 1 (Chelated) Complex 2 (Monodentate) Performance Verdict
BSA Binding Constant (

)

L mol⁻¹

L mol⁻¹
Complex 1 is ~10x stronger
DNA Binding Mode Intercalation (Strong)Partial Intercalation / GrooveRigid planar structure aids intercalation
Thermodynamics (

)
Negative (Spontaneous)Negative (Spontaneous)Both bind spontaneously
Driving Force Hydrophobic & van der WaalsHydrogen BondingCF₃ group drives hydrophobicity in Complex 1

Analysis: The Chelation Effect in Complex 1 locks the ligand into a planar configuration, maximizing the "bite" of the molecule. This planarity is crucial for intercalation into the DNA base pairs. Complex 2, being monodentate, has rotational freedom that entropically disfavors tight intercalation.

Experimental Protocols

To replicate these findings or synthesize analogs, follow these self-validating protocols.

Synthesis of Isomeric Complexes
  • Pre-requisite: Verify ligand purity via ¹H-NMR (distinct shift of pyridine protons due to CF₃ position).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of Ligand (Htpc or Htfc) in 10 mL of Ethanol/Water (1:1 v/v).

  • Deprotonation: Adjust pH to ~6.5–7.0 using 1M NaOH. Critical: Do not exceed pH 8 to avoid metal hydroxide precipitation.

  • Metalation: Dropwise add 0.5 mmol of Zn(OAc)₂·2H₂O (or Cu equivalent) dissolved in 5 mL water.

  • Reflux: Heat at 70°C for 4 hours.

  • Crystallization: Filter the solution and allow slow evaporation at room temperature.

    • Observation: Complex 1 (Chelate) typically crystallizes faster as block crystals. Complex 2 may form needles or amorphous powder.

Biological Assay: BSA Fluorescence Quenching

This protocol validates the binding affinity differences.

  • Preparation: Prepare a

    
     mol/L stock solution of BSA in Tris-HCl buffer (pH 7.4).
    
  • Titration: Maintain BSA concentration constant. Add increasing amounts of the Metal Complex (0 to

    
     mol/L).
    
  • Measurement: Excitation at 280 nm. Record emission spectra from 300–450 nm.

  • Data Processing: Plot

    
     vs. 
    
    
    
    (Stern-Volmer plot).
    • Validation: A linear plot indicates static quenching (complex formation). A concave upward plot indicates combined static/dynamic quenching.

Mechanism of Action

The biological efficacy of TFMPCA complexes follows a specific pathway, heavily influenced by the isomeric structure's ability to facilitate membrane transport and DNA interaction.

Mechanism Complex TFMPCA-Metal Complex Pathway1 Passive Diffusion (Enhanced by CF3 & Chelation) Complex->Pathway1 Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space Membrane->Intracellular TargetDNA Nuclear DNA Intracellular->TargetDNA TargetMito Mitochondria Intracellular->TargetMito Pathway1->Membrane Hydrophobic Interaction Action1 Intercalation (Isomer A > Isomer B) TargetDNA->Action1 Action2 ROS Generation (Oxidative Stress) TargetMito->Action2 Apoptosis Apoptosis / Cell Death Action1->Apoptosis Action2->Apoptosis

Figure 2: Mechanistic pathway of TFMPCA complexes. The CF3 group enhances membrane permeation (Pathway 1), while the isomeric coordination mode dictates the efficacy of DNA intercalation (Action 1).

References

  • Zhu, X., Yang, Y., Li, B., et al. (2024).[1][2] Trifluoromethyl-pyridine carboxylic acid Zn(II) complexes: isomeric effects on coordination and biological activity.[1][2][3] New Journal of Chemistry, 48, 3012-3021.

  • Vural, H., et al. (2017).[4] Synthesis, crystal structure, spectroscopic investigations and DFT calculations of the copper(II) complex of 4-(Trifluoromethyl)pyridine-2-carboxylic acid. Journal of Molecular Structure.

  • Kowol, C. R., et al. (2009). Impact of the Metal-to-Ligand Ratio on the Antiproliferative Activity of Copper(II) Pyridine Carboxylate Complexes. Journal of Medicinal Chemistry.

  • Santini, C., et al. (2014). Advances in Copper Complexes as Anticancer Agents.[5] Chemical Reviews, 114(1), 815-862.

  • Zhou, J., & Zhang, X. (2025).[6] The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid: Hydrogen bonding and supramolecular assembly.[6] Zeitschrift für Kristallographie.

Sources

Validation

Comparative Guide: Trifluoromethylation Reagents for Pyridine Synthesis

Executive Summary: The Fluorine Imperative In modern drug discovery, the trifluoromethyl (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Imperative

In modern drug discovery, the trifluoromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group is not merely a substituent; it is a strategic tool for modulating lipophilicity (

), metabolic stability, and binding affinity. However, the electron-deficient nature of pyridine—the "privileged scaffold" of medicinal chemistry—renders it notoriously resistant to functionalization.

This guide moves beyond generic textbook definitions to critically compare the three dominant reagent classes for installing


 groups onto pyridines: Nucleophilic  (Ruppert-Prakash), Radical  (Langlois), and Electrophilic  (Togni/Umemoto). We analyze them through the lens of regioselectivity (C2 vs. C3), scalability, and operational complexity.

Strategic Decision Matrix: Reagent Selection

The choice of reagent is rarely about "best" but rather "fit-for-purpose." Use this matrix to align your synthetic goals with the appropriate chemistry.

FeatureLanglois Reagent (

)
Ruppert-Prakash (

)
Togni Reagent I/II
Primary Mechanism Radical (Minisci-type)Nucleophilic (requires activation)Electrophilic
Regioselectivity C2/C4 (often mixtures)C2 (via

-oxide); C4
C3 (via enamine activation)
Cost Efficiency High (Inexpensive solid)ModerateLow (Expensive)
Scalability Excellent (Kilogram scale proven)Good (requires fluoride source)Limited (Safety/Cost)
Key Limitation Poor regiocontrol without blocking groupsRequires

-activation (

-oxide/salt)
Atom economy, Reagent stability
Best Use Case Early-stage diversity scanningLate-stage functionalization (LSF)Constructing specific C3-isomers

Visualizing the Pathways

To understand the causality behind the protocols, we must visualize the divergent mechanistic pathways.

Trifluoromethylation_Pathways Pyridine Pyridine Substrate Langlois Langlois Reagent (Radical Source) Pyridine->Langlois Oxidative Conditions Activation N-Activation (N-Oxide / N-Alkyl) Pyridine->Activation mCPBA / MeI Hydrosilylation Hydrosilylation (Enamine Formation) Pyridine->Hydrosilylation Silane / B(C6F5)3 Radical_Inter Radical Intermediate (Minisci) Langlois->Radical_Inter CF3• Generation C2_C4_Product C2/C4-CF3 Pyridine (Mixture) Radical_Inter->C2_C4_Product Re-aromatization TMSCF3 Ruppert-Prakash (Nucleophile) Activation->TMSCF3 Fluoride / TFAA Add_Elim Addition-Elimination TMSCF3->Add_Elim C2_Product C2-CF3 Pyridine (Highly Selective) Add_Elim->C2_Product Togni Togni Reagent (Electrophile) Hydrosilylation->Togni C3_Product C3-CF3 Pyridine (Rare Selectivity) Togni->C3_Product Electrophilic Attack

Figure 1: Mechanistic divergence determining regioselectivity. Note how C3 selectivity requires breaking aromaticity via hydrosilylation.

Deep Dive: Protocols & Performance

A. The "Workhorse": Radical Trifluoromethylation (Langlois Reagent)

Context: Sodium trifluoromethanesulfinate (Langlois reagent) is the industry standard for innate functionalization due to its stability and low cost. However, it relies on the Minisci mechanism, which is sensitive to the electronic bias of the pyridine ring, typically favoring the electron-deficient C2 and C4 positions.

Protocol: Oxidative C-H Trifluoromethylation Based on recent optimization studies (e.g., J. Org. Chem. 2023/2025)

  • Setup: To a vial equipped with a stir bar, add Pyridine substrate (1.0 equiv), Langlois Reagent (3.0 equiv), and Selectfluor (2.0 equiv) or TBHP (oxidant).

  • Solvent System: Add DMSO:Water (4:1). Note: Water is critical for solubilizing the sulfinate salt.

  • Reaction: Stir at room temperature (or 60°C for unactivated substrates) for 12-24 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Causality: The oxidant generates the

    
     radical from the sulfinate. The radical attacks the protonated pyridine (formed in situ or by acid additive) at the most electron-deficient position (C2/C4).
    

Performance Data:

  • Yield: 40-70% (Substrate dependent).

  • Selectivity: C2:C4 ratio varies; blocking groups at C2 are often required to force C4 substitution.

B. The "Precision Tool": Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Context: Direct nucleophilic attack on a neutral pyridine is difficult. The strategy here is activation . Converting pyridine to pyridine-


-oxide increases the electrophilicity at C2, allowing 

to attack.

Protocol: C2-Selective Deoxy-Trifluoromethylation Ref: J. Am. Chem. Soc. & Org. Lett. variants

  • Activation: Dissolve Pyridine-

    
    -oxide (1.0 equiv) in dry MeCN.
    
  • Reagent Addition: Add

    
     (1.2 equiv).
    
  • Trigger: Add activator slowly at 0°C. Choice of activator determines success:

    • TFAA (Trifluoroacetic anhydride): Activates the oxygen, making it a good leaving group.

    • CsF: Activates the silane.

  • Reaction: Allow to warm to RT over 4 hours.

  • Mechanism: The

    
     anion attacks the C2 position of the activated 
    
    
    
    -oxide. Subsequent elimination of the silanol/acid restores aromaticity.

Performance Data:

  • Yield: 60-90%.

  • Selectivity: >20:1 C2 selectivity is common.

C. The "Challenger": C3-Selective Trifluoromethylation (Togni Reagent)

Context: The C3 position is electronically neutral and deactivated towards both nucleophilic and radical attack. Accessing this position requires a "Trojan Horse" strategy: temporarily reducing the pyridine to an enamine (dihydropyridine) via hydrosilylation.

Protocol: Hydrosilylation-Togni Sequence Ref: Kuninobu et al., Org. Lett. 2022

  • Step 1 (Hydrosilylation): Mix Pyridine (1.0 equiv),

    
     (1.2 equiv), and 
    
    
    
    (5 mol%) in 1,2-DCE. Heat to 60°C for 1 h.
    • Why: This converts the pyridine into an

      
      -silyl-1,4-dihydropyridine (enamine).
      
  • Step 2 (Electrophilic Attack): Cool to 0°C. Add Togni Reagent I (1.2 equiv). Stir for 2 h.

    • Why: The enamine

      
      -carbon (original C3) is now nucleophilic and attacks the electrophilic 
      
      
      
      .
  • Step 3 (Oxidation): Add DDQ (1.2 equiv) to restore aromaticity.

Performance Data:

  • Yield: 50-80%.

  • Selectivity: Exclusive C3 selectivity.

Comparative Data Summary

ParameterRadical (Langlois)Nucleophilic (

+ Activation)
Electrophilic (Togni + Hydrosilylation)
Substrate: 4-Phenylpyridine Mixture (C2 major)C2-Product (Major)C3-Product (Exclusive)
Functional Group Tolerance High (tolerates amines, alcohols)Moderate (sensitive to Lewis acids)Moderate (silane sensitive)
Reagent Stability High (Shelf-stable solid)High (Liquid, moisture sensitive)Low (Thermal/Shock sensitive)
Atom Economy GoodModerate (Loss of TMS)Poor (Loss of hypervalent iodine backbone)

References

  • Nucleophilic C3-Selectivity: Organic Letters, 2022. "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation". Link

  • Light-Promoted Radical Method: Organic Letters, 2023. "A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes". Link

  • Nucleophilic Activation Strategy: Organic Letters, 2020. "Regioselective Direct C–H Trifluoromethylation of Pyridine". Link

  • General Review: Chemical Communications, 2024. "Recent advances in transition metal-mediated trifluoromethylation reactions". Link

  • Togni Reagent Application: ChemistryViews, 2022. "Selective Trifluoromethylation of Pyridines". Link

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

[1][2] Executive Summary & Core Directive Do not treat this compound as generic organic waste. 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid poses a specific downstream hazard due to its trifluoromethyl (-CF₃) mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

Do not treat this compound as generic organic waste.

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid poses a specific downstream hazard due to its trifluoromethyl (-CF₃) moiety.[1][2] While the pyridine ring and amino/acid groups present standard toxicological risks, the fluorinated substructure requires high-temperature incineration with specific scrubbing capabilities.

Operational Mandate:

  • Segregation: Absolute segregation into Halogenated Waste streams.

  • Labeling: Waste tags must explicitly list "Organic Fluorine" or "Trifluoromethyl" content to alert disposal facilities of potential Hydrogen Fluoride (HF) generation upon combustion.

  • Prohibition: Never mix with non-halogenated solvents or strong oxidizers.

Chemical Characterization & Hazard Logic

To manage waste effectively, we must understand the "Why" behind the protocol. The disposal pathway is dictated by the stability of the C-F bond and the toxicity of its combustion byproducts.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyData / CharacteristicOperational Implication
CAS Number 80194-69-0 (varies by salt/isomer, verify specific batch)Use for waste manifesting.[1][2]
Molecular Formula C₇H₅F₃N₂O₂High Fluorine to Carbon ratio.[1][2]
Acidity/Basicity Amphoteric (Contains -COOH and -NH₂)Can buffer aqueous waste; potential exotherm with strong acids/bases.[1][2]
Combustion Product Hydrogen Fluoride (HF) , NOx, COxCRITICAL: Standard incineration without scrubbers releases deadly HF gas.[1][2]
RCRA Status Not P/U listed specifically; likely D038 (Pyridine) equivalent or Characteristic.[1][2]Treat as Hazardous Waste (Toxic/Irritant) .[1][2]
Solubility Soluble in DMSO, MeOH, Basic WaterSolvent dictates liquid waste compatibility.[1][2]
The Mechanism of Hazard (The "Why")[2]

The trifluoromethyl group is chemically robust. In a standard medical waste incinerator (operating ~800°C), C-F bonds may not fully mineralize, or they will convert to Hydrogen Fluoride (HF). HF is highly corrosive to incinerator refractory linings and toxic if released.

  • Scientist's Note: By incorrectly classifying this as "Non-Halogenated," you risk damaging the waste hauler's equipment and violating air emission standards.

Pre-Disposal Stabilization & Segregation[1][2][3]

This section details the bench-level actions required before the waste leaves the laboratory.

Protocol: Waste Segregation Workflow

Step 1: Determine Physical State

  • Solids: Pure compound, contaminated weighing boats, or silica gel from columns.

  • Liquids: Reaction mixtures (mother liquors) or washes.

Step 2: Liquid Waste Compatibility Check

  • Ensure the solution pH is between 4–10. If highly acidic or basic, neutralize slowly to prevent heat generation in the waste drum.

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as the amino group can oxidize violently.

Visualization: Segregation Decision Tree

WasteSegregation Start Waste Generation: 3-Amino-5-(trifluoromethyl) pyridine-2-carboxylic acid State Physical State? Start->State Solid Solid Waste (Pure or Contaminated Debris) State->Solid Solid Liquid Liquid Solution State->Liquid Liquid Dest_Solid DISPOSAL STREAM B: Solid Hazardous Waste (Lab Pack for Incineration) Solid->Dest_Solid Double Bag & Label CheckSolvent Check Solvent Type Liquid->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated Cl/F/Br Solvents NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, DMF) CheckSolvent->NonHalogenated No Halogens Dest_Halo DISPOSAL STREAM A: Halogenated Organic Waste (High Temp Incineration) Halogenated->Dest_Halo Compatible NonHalogenated->Dest_Halo MUST CROSS-CONTAMINATE (Due to solute -CF3)

Figure 1: Operational decision tree for segregating trifluoromethyl-pyridine derivatives. Note that even non-halogenated solvents must be moved to the Halogenated stream due to the solute's fluorine content.

Waste Containerization & Labeling[1][2]

Proper packaging is the primary defense against leaks and exposure during transport.

Container Specifications
  • Liquid Waste: High-Density Polyethylene (HDPE) carboys are preferred over glass to prevent breakage.[2] The fluorinated compound is generally compatible with HDPE.

  • Solid Waste: Wide-mouth HDPE jars or double-lined polyethylene bags inside a fiber drum.[1][2]

Labeling Requirements (Critical)

Standard "Hazardous Waste" stickers are insufficient. You must add specific constituent data:

  • Primary Constituent: [Solvent Name, e.g., "Methanol"]

  • Trace Constituent: "3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid (<5%)"[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Supplemental Note: "CONTAINS ORGANIC FLUORINE - REQUIRES SCRUBBED INCINERATION"

Emergency Spill Response Procedures

Self-Validating Safety: Always assume the compound is an irritant and potentially toxic.

Scenario A: Solid Spill (Powder)
  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (or P100 respirator if fine powder).

  • Containment: Cover spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop material into a disposal bag. Wipe area with weak base (5% Sodium Bicarbonate) to neutralize any residual carboxylic acid, followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Scenario B: Liquid Spill
  • PPE: Same as above, plus chemical resistant apron if volume >500mL.

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust.

  • Decontaminate: Wash surface with soap and water.[3][4]

  • Disposal: Collect absorbent into the Halogenated Waste container.

Final Disposal: The Incineration Pathway

As a scientist, you should understand the "End of Life" for your chemistry. This ensures you select the correct waste vendor.

The Combustion Cycle

The destruction efficiency (DE) for fluorinated compounds requires temperatures >1100°C.

IncinerationCycle Waste Waste Input (-CF3 Compound) Kiln Rotary Kiln (>1100°C) Waste->Kiln Injection Gas Combustion Gases (HF, CO2, NOx) Kiln->Gas Thermal Decomposition Scrubber Caustic Scrubber (NaOH Spray) Gas->Scrubber Acid Gas Capture Neutral Neutralization (CaF2 Precipitate) Scrubber->Neutral HF + NaOH -> NaF/CaF2 Release Clean Gas Release Scrubber->Release Scrubbed Air

Figure 2: The required industrial incineration workflow.[1][2] The "Scrubber" stage is why identifying the Fluorine content on your label is non-negotiable.[2]

References

  • PubChem. (n.d.). Compound Summary: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid.[1][2] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][2]

  • Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee. Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Compound: 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No: 1214370-77-0 Molecular Formula: C₇H₅F₃N₂O₂

As researchers, we often treat catalog reagents as generic white powders. This is a critical error with fluorinated aminopyridines. This compound combines three distinct functional moieties—an amino group , a carboxylic acid , and a trifluoromethyl group on a pyridine core.

The Safety Triad (Mechanism of Hazard):

  • The Acidic Function (Pos 2): Provides proton-donating capability, making the solid and its solutions corrosive to mucous membranes and damaging to corneal tissue (Risk of irreversible eye damage).

  • The Lipophilic Tail (-CF₃ at Pos 5): The trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated analogs, enhancing skin absorption rates.

  • The Thermal Threat: Under combustion or extreme thermal stress, the C-F bonds cleave to release Hydrogen Fluoride (HF) , a systemic poison requiring specialized neutralization protocols.

Core Directive: Treat this substance as a Severe Eye Irritant and Potential Systemic Toxin . Do not handle on open benchtops.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid), the following GHS classifications are applied as a protective baseline :

Hazard ClassCategoryHazard StatementMechanism
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedPyridine metabolic toxicity.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationAcidic functionality + amino group reactivity.
Serious Eye Damage Cat 1H318: Causes serious eye damageCorrosive nature of pyridine-2-carboxylic acids.
STOT - SE Cat 3H335: May cause respiratory irritationFine powder inhalation risk.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves are insufficient for prolonged contact with fluorinated heterocycles in organic solvents due to permeation risks.

PPE ComponentSpecificationRationale
Hand Protection (Primary) Nitrile (Double Gloving) Inner: 4 mil (0.10 mm). Outer: 5-8 mil. Change immediately upon splash.
Hand Protection (Solvent) Laminate / Silver Shield MANDATORY if dissolved in DCM, THF, or DMF. Fluorinated pyridines penetrate nitrile rapidly in these solvents.
Eye Protection Chemical Splash Goggles Safety glasses are prohibited . The acidic nature poses a risk of corneal opacity.
Respiratory N95 / P100 (Solids) Use P100 if handling >500 mg outside a fume hood (not recommended).
Body Defense Lab Coat (Buttoned) Poly-cotton blend minimum. Tyvek sleeves recommended for scale-up (>10g).

Operational Protocols: Self-Validating Workflows

A. Receiving & Storage
  • Hygroscopicity Check: Amino acids on pyridine rings can form zwitterions and absorb atmospheric moisture.

  • Protocol:

    • Inspect bottle seal upon arrival.

    • Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if the seal is broken.

    • Secondary Containment: Store inside a polyethylene desiccator or sealed secondary jar to prevent hydrolysis or cross-contamination.

B. Weighing & Transfer (The "Static" Risk)

Fine fluorinated powders are notorious for static charge buildup, leading to "jumping" powder during weighing.

Step-by-Step Protocol:

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Transfer: Use a glass or stainless steel spatula . Avoid plastic spatulas which generate static.

  • Dissolution: If possible, weigh the solvent first, then add the solid directly to the tared solvent vessel to minimize airborne dust.

C. Reaction Setup (HF Mitigation)
  • Venting: All reactions involving temperatures >100°C must be vented through a caustic scrubber (NaOH solution) to neutralize potential trace HF generation.

  • Glassware: Inspect for micro-fractures. Pyridine bases can etch damaged glass under reflux conditions.

Emergency Response & Spill Management

Critical Warning: In the event of a fire, do not rely solely on standard ABC extinguishers if large quantities are involved. The thermal decomposition product is Hydrogen Fluoride (HF) .

Logic Diagram: Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Quantity & State Start->Assess SmallSolid < 1g Solid Assess->SmallSolid LargeOrSol > 1g OR Solution Assess->LargeOrSol PPE_Check Don PPE: Goggles, Double Nitrile, N95 (if dust) SmallSolid->PPE_Check LargeOrSol->PPE_Check If Contained Evacuate Evacuate Lab Call EHS LargeOrSol->Evacuate If Fumes/Risk High Clean_Solid Cover with wet paper towel to prevent dust PPE_Check->Clean_Solid Clean_Sol Absorb with Vermiculite or Chem-Sorb PPE_Check->Clean_Sol Neutralize Wipe surface with 1% Sodium Bicarbonate Clean_Solid->Neutralize Clean_Sol->Neutralize Disposal Double Bag -> Halogenated Waste Neutralize->Disposal

Caption: Decision matrix for spill response prioritizing containment of dust and neutralization of acidic residues.

Disposal & Decontamination

Environmental Compliance: This compound contains Fluorine and Nitrogen .[2] It cannot be disposed of in general organic waste if your facility segregates halogenated compounds.

  • Solid Waste: Label as "Solid Waste - Toxic/Irritant - Halogenated Organic."

  • Aqueous Waste: If the compound was used in an aqueous extraction, the water layer must be collected as Halogenated Aqueous Waste (do not pour down the drain; pyridine derivatives are toxic to aquatic life).

  • Container Decontamination: Triple rinse empty containers with Methanol before disposal. Treat the rinsate as halogenated waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analog Read-Across). Retrieved from [Link]

  • Fisher Scientific. (2024).[3][4] Safety Data Sheet: 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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